Erythritol anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2R)-oxiran-2-yl]oxirane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4-/m1/s1 | |
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InChI Key |
ZFIVKAOQEXOYFY-QWWZWVQMSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2CO2 | |
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Isomeric SMILES |
C1[C@@H](O1)[C@H]2CO2 | |
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Molecular Formula |
C4H6O2 | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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DSSTOX Substance ID |
DTXSID9020455, DTXSID801031195 | |
| Record name | dl-Diepoxybutane | |
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| Record name | 2,2'-Bioxirane, (2R,2'R)- | |
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Molecular Weight |
86.09 g/mol | |
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Physical Description |
D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Boiling Point |
291 °F at 760 mmHg (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Flash Point |
114 °F (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Density |
1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Vapor Pressure |
3.9 mmHg at 68 °F (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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CAS No. |
298-18-0, 30419-67-1, 564-00-1 | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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| Record name | (2R,2′R)-2,2′-Bioxirane | |
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| Record name | rel-(2R,2′R)-2,2′-Bioxirane | |
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| Record name | (+-)-1,2:3,4-Diepoxybutane | |
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| Record name | D-Diepoxybutane | |
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| Record name | 1,2,3,4-diepoxybutane | |
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| Record name | DIEPOXYBUTANE, (2R,3R)- | |
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Melting Point |
39 °F (NTP, 1992) | |
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Foundational & Exploratory
A Guide to the Spectroscopic Characterization of 1,4-Anhydroerythritol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,4-anhydroerythritol (CAS: 4358-64-9), a significant heterocyclic building block derived from erythritol.[1][2] As a versatile intermediate in the pharmaceutical and polymer industries, unambiguous structural confirmation is paramount.[1][3] This document synthesizes foundational principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the complete elucidation of its molecular structure. Each section details the causality behind experimental choices, provides validated protocols, and presents key data to serve as a benchmark for researchers, scientists, and drug development professionals.
Introduction: The Structure of 1,4-Anhydroerythritol
1,4-Anhydroerythritol, also known as (3R,4S)-tetrahydrofuran-3,4-diol or erythritan, is a cyclic vicinal diol formed from the intramolecular dehydration of erythritol.[1][4] Its structure consists of a five-membered tetrahydrofuran ring with two hydroxyl groups in a cis configuration. This arrangement dictates its chemical reactivity and is the primary focus of spectroscopic analysis. The molecular formula is C₄H₈O₃ with a molecular weight of approximately 104.10 g/mol .[3][4] The definitive characterization of this molecule relies on the synergistic use of multiple spectroscopic techniques to probe its covalent framework, functional groups, and mass.
Molecular Structure:
Caption: Chemical structure of 1,4-Anhydroerythritol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms within a molecule.
Expertise & Causality: ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum of 1,4-anhydroerythritol is defined by its symmetry and the influence of its two functional groups: the cyclic ether and the vicinal diols. The oxygen atom of the tetrahydrofuran ring strongly deshields the adjacent protons (H2, H5), causing them to resonate at a lower field compared to a simple alkane. Similarly, the protons on the carbons bearing hydroxyl groups (H3, H4) are also shifted downfield. Due to the cis-diol configuration, the molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by making certain protons and carbons chemically equivalent.
¹³C NMR complements this by providing a count of unique carbon environments. The carbons directly bonded to oxygen (C2, C5, C3, C4) are significantly deshielded and appear downfield (typically >60 ppm), a characteristic feature of ethers and alcohols.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of high-purity 1,4-anhydroerythritol in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Deuterium oxide (D₂O) is an excellent choice as it will exchange with the hydroxyl protons, causing their signals to disappear, which aids in peak assignment.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Acquire a DEPT-135 spectrum to differentiate between CH (positive signal) and CH₂ (negative signal) carbons.
-
-
2D Spectra Acquisition (for unambiguous assignment):
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
Caption: Workflow for NMR-based structural elucidation.
Data Presentation: NMR Spectral Data
The following table summarizes expected chemical shifts based on published data and established ranges for similar structures.[5][6]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C2-H, C5-H | ~3.7-4.0 | ~70-75 | Protons adjacent to ring oxygen. Appears as a multiplet. |
| C3-H, C4-H | ~4.1-4.4 | ~75-80 | Protons on hydroxyl-bearing carbons. Appears as a multiplet. |
| OH | Variable (e.g., 4.5-5.5) | - | Broad singlet, exchanges with D₂O. Position is concentration and solvent dependent. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: Interpreting the IR Spectrum
The IR spectrum of 1,4-anhydroerythritol is dominated by features from its hydroxyl and cyclic ether groups.
-
O-H Stretch: The two hydroxyl groups give rise to a very strong and characteristically broad absorption band in the high-frequency region of the spectrum, typically centered around 3300-3400 cm⁻¹. This broadness is a direct result of intermolecular hydrogen bonding.
-
C-H Stretch: The sp³ C-H bonds of the tetrahydrofuran ring will produce sharp, medium-to-strong absorptions just below 3000 cm⁻¹.[7]
-
C-O Stretch: The most diagnostic feature in the fingerprint region is the C-O stretching vibration of the cyclic ether and the secondary alcohols. A strong, prominent band is expected between 1050 and 1150 cm⁻¹, which is characteristic of the C-O-C ether linkage.[8] The absence of a strong absorption band in the 1690-1820 cm⁻¹ region definitively rules out the presence of a carbonyl (C=O) group.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: As 1,4-anhydroerythritol can be a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) technique is ideal.[3][4]
-
Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Alternatively, a thin film can be prepared by pressing a drop of the liquid between two salt plates (NaCl or KBr).
-
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal or salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: Perform the background subtraction and present the data as either % Transmittance or Absorbance versus Wavenumber (cm⁻¹).
Caption: Workflow for FTIR analysis using the ATR technique.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3000 - 2850 | Medium, Sharp | sp³ C-H stretch |
| 1470 - 1440 | Medium | CH₂ scissoring/bending |
| 1150 - 1050 | Strong | C-O-C stretch (ether) & C-O stretch (alcohol) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.
Expertise & Causality: Fragmentation Analysis
Upon ionization in a mass spectrometer (e.g., by electron impact, EI), the 1,4-anhydroerythritol molecule forms a molecular ion (M⁺˙). This ion is energetically unstable and fragments in predictable ways.
-
Molecular Ion (M⁺˙): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule, which is 104.[5]
-
α-Cleavage: A common fragmentation pathway for ethers is cleavage of a bond alpha (adjacent) to the oxygen atom.[9] This can lead to the loss of a side chain or ring opening. For cyclic ethers, this often results in the loss of an alkyl radical from the ring, leading to a stable, oxygen-containing cation.[10]
-
Loss of Water: Molecules containing hydroxyl groups readily lose a neutral water molecule (18 Da), leading to a prominent M-18 peak.
-
Other Fragments: Cleavage of the C-C bonds within the ring can lead to smaller fragments. The observed fragments at m/z 44, 43, and 55 are consistent with cleavage of the ring structure.[5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 1,4-anhydroerythritol (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities or solvent.
-
MS Detection: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV for EI). The mass analyzer scans a range of m/z values (e.g., 35-200 amu) to detect the molecular ion and its fragments.
-
Data Analysis: Identify the peak corresponding to 1,4-anhydroerythritol in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Caption: General workflow for GC-MS analysis.
Data Presentation: Key Mass Fragments
The following table lists significant fragments observed in the electron ionization mass spectrum of 1,4-anhydroerythritol.[5]
| m/z Value | Relative Intensity | Plausible Fragment Identity |
| 104 | Low | [M]⁺˙ (Molecular Ion) |
| 86 | Low | [M - H₂O]⁺˙ |
| 73 | Medium | [M - CH₂OH]⁺ |
| 61 | Medium | [C₂H₅O₂]⁺ |
| 55 | Medium | [C₃H₃O]⁺ |
| 44 | High | [C₂H₄O]⁺˙ |
| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ |
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides a complete structural picture. True confidence in characterization is achieved by integrating the data from NMR, IR, and MS. Each method validates the others, creating a robust, self-correcting analytical system.
-
MS provides the molecular formula (via molecular weight and isotopic patterns).
-
IR confirms the presence of key functional groups (hydroxyl, ether) suggested by the formula.
-
NMR assembles the atomic "pieces" into a definitive 3D structure, confirming the connectivity and stereochemistry hinted at by the other techniques.
This integrated approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.
Caption: Integrated workflow for definitive structural confirmation.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641773, 1,4-Anhydroerythritol. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Erythritol Anhydride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of key isomers of erythritol anhydride. Primarily focusing on the prevalent and stable 1,4-anhydroerythritol , this document also addresses the isomeric meso-1,2:3,4-diepoxybutane . Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed exploration of molecular structure through NMR spectroscopy. It covers the foundational principles of NMR analysis, detailed experimental protocols, and an in-depth interpretation of spectral data, including chemical shifts, coupling constants, and peak assignments. The causality behind experimental choices is elucidated to provide a practical and authoritative resource for the structural characterization of these important chemical entities.
Introduction: The Structural Dichotomy of this compound
This compound, a derivative of the sugar alcohol erythritol, presents an interesting case in structural chemistry, primarily existing in two isomeric forms. The term "this compound" most commonly refers to 1,4-anhydroerythritol , a thermodynamically stable cyclic ether with a tetrahydrofuran core. This compound is a versatile building block in chemical synthesis.[1] Additionally, the diepoxide isomer, meso-1,2:3,4-diepoxybutane , also falls under this general nomenclature. Given their distinct structural features and chemical reactivity, unambiguous characterization is paramount, and high-resolution NMR spectroscopy is the definitive tool for this purpose. This guide will first provide a detailed analysis of 1,4-anhydroerythritol, followed by an examination of the diepoxide isomer.
Foundational Principles of NMR Spectroscopy in the Context of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[2] For the analysis of this compound isomers, ¹H and ¹³C NMR are indispensable.
-
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:
-
Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons attached to carbons bearing electronegative oxygen atoms, as in this compound, are "deshielded" and appear at a higher chemical shift (downfield).
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting) : Arises from the interaction of neighboring protons (spin-spin coupling) and provides information on the number of adjacent protons. This is governed by the n+1 rule in first-order spectra.
-
Coupling Constant (J) : The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons, which is crucial for stereochemical assignments.[3]
-
-
¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single sharp peak for each unique carbon atom.[4] The chemical shift of each carbon is indicative of its chemical environment (e.g., hybridization, attachment to electronegative atoms).
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation
The polarity of this compound isomers necessitates the use of polar deuterated solvents to ensure good solubility and minimize interference from solvent protons in ¹H NMR spectra.[5]
Recommended Solvents:
-
Deuterium Oxide (D₂O) : An excellent choice for highly polar compounds like 1,4-anhydroerythritol. It is important to note that hydroxyl (-OH) protons will exchange with deuterium and will not be observed.
-
Methanol-d₄ (CD₃OD) : Another suitable polar solvent. Hydroxyl protons will be observed, but their chemical shift can be concentration and temperature-dependent.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆) : A highly polar aprotic solvent that can be used if exchange of hydroxyl protons is to be avoided.[6]
Step-by-Step Protocol:
-
Sample Weighing : Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.[7]
-
Dissolution : Ensure complete dissolution of the sample. Gentle vortexing or sonication can be employed to aid dissolution.[8]
-
Transfer : Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).[7]
-
Referencing : While the residual solvent peak is often used for referencing, for precise measurements, an internal standard such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples can be used.[9]
NMR Instrument Parameters
The following are typical starting parameters for a 400-600 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard 1D pulse | Proton-decoupled 1D |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 |
| Spectral Width | 10-12 ppm | 200-220 ppm |
Causality in Parameter Selection:
-
A longer relaxation delay is crucial for quantitative ¹³C NMR to ensure full relaxation of all carbon nuclei, especially quaternary carbons, although none are present in these isomers.
-
The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope.[10]
Analysis of 1,4-Anhydroerythritol
Structure:
Caption: Molecular structure of 1,4-Anhydroerythritol.
Due to the molecule's symmetry (a C₂ axis of symmetry), there are only two unique proton environments and two unique carbon environments.
¹H NMR Spectral Data
The ¹H NMR spectrum of 1,4-anhydroerythritol is characterized by two multiplets.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| 1 | ~3.9-4.0 | m | - | 2H | H2, H3 |
| 2 | ~3.6-3.8 | m | - | 4H | H1α, H1β, H4α, H4β |
Interpretation:
-
The protons on the carbons bearing the hydroxyl groups (H2 and H3) are more deshielded and appear further downfield compared to the protons on the carbons adjacent to the ether oxygen (H1 and H4).
-
The complex multiplicity arises from both geminal coupling (between protons on the same carbon, e.g., H1α and H1β) and vicinal coupling (between protons on adjacent carbons, e.g., H1α and H2). A detailed analysis of these coupling constants can provide insights into the conformation of the tetrahydrofuran ring.[11]
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1,4-anhydroerythritol shows two distinct signals, consistent with its symmetrical structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~74.0 | C2, C3 |
| ~71.5 | C1, C4 |
Interpretation:
-
The carbons bonded to the hydroxyl groups (C2 and C3) are more deshielded and resonate at a lower field compared to the carbons adjacent to the ether oxygen (C1 and C4). This is due to the strong electron-withdrawing effect of the hydroxyl group.
Analysis of meso-1,2:3,4-Diepoxybutane
Structure:
Caption: Molecular structure of meso-1,2:3,4-Diepoxybutane.
This isomer also possesses a high degree of symmetry.
¹H NMR Spectral Data
The protons in the epoxide rings of diepoxides typically resonate in the range of 2.7-3.2 ppm.[7]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.8-2.9 | m | 4H | H1, H4 (CH₂) |
| 2 | ~2.7-2.8 | m | 2H | H2, H3 (CH) |
Interpretation:
-
The spectrum is more complex than that of 1,4-anhydroerythritol due to the strained three-membered epoxide rings.
-
The protons on the terminal CH₂ groups (H1 and H4) and the internal CH groups (H2 and H3) have slightly different chemical environments, leading to distinct, albeit overlapping, multiplets.
¹³C NMR Spectral Data
The carbons in the strained epoxide rings are expected to have characteristic chemical shifts.
| Chemical Shift (δ, ppm) | Assignment |
| ~50-55 | C2, C3 |
| ~45-50 | C1, C4 |
Interpretation:
-
The carbons of the epoxide rings are significantly more shielded (appear at a higher field) compared to the carbons in the tetrahydrofuran ring of 1,4-anhydroerythritol. This is a key distinguishing feature between the two isomers.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential tools for the unambiguous structural elucidation and differentiation of this compound isomers. The distinct chemical shifts and coupling patterns observed for 1,4-anhydroerythritol and meso-1,2:3,4-diepoxybutane provide a clear spectral fingerprint for each molecule. By following the detailed protocols and interpretative guidance provided in this document, researchers can confidently characterize these and similar compounds, ensuring the scientific integrity of their work in drug development and chemical research.
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Erythritol Anhydride: A Technical Guide to a Potent Bifunctional Crosslinker
Senior Application Scientist Insight: Erythritol anhydride, more precisely known in the scientific community as meso-1,2:3,4-diepoxybutane, is a highly reactive, bifunctional electrophile. Its strained epoxide rings are susceptible to nucleophilic attack, making it a powerful tool for covalently linking macromolecules. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a focus on its utility for researchers in drug development and chemical biology. It is crucial to distinguish this compound from the similarly named 1,4-anhydroerythritol, a stable polyol with distinctly different chemical properties. The high reactivity of diepoxybutane also necessitates stringent safety protocols due to its toxic and carcinogenic nature.
Core Identity and Physicochemical Properties
meso-1,2:3,4-Diepoxybutane is the diepoxide derivative of erythritol. The meso isomer is achiral due to an internal plane of symmetry. It exists as a colorless liquid at room temperature and is miscible with water, though it hydrolyzes to form erythritol.[1]
| Property | Value | Source(s) |
| CAS Number | 564-00-1 | [2][3] |
| Molecular Formula | C₄H₆O₂ | [4] |
| Molecular Weight | 86.09 g/mol | [4][5] |
| IUPAC Name | (rel-(2R,2'S)-2,2'-Bioxirane) | [3] |
| Synonyms | This compound, meso-diepoxybutane, 1,2:3,4-dianhydroerythritol, butadiene dioxide | [3] |
| Appearance | Colorless liquid | [5] |
| Density | 1.113 g/cm³ at 18°C | |
| Boiling Point | 138-142 °C at 760 mmHg | |
| Melting Point | -19 °C | |
| Solubility | Miscible with water, alcohols, and ethers. | [1] |
Synthesis and Purification
The synthesis of diepoxybutane isomers typically involves the dehydrohalogenation of dihalobutenediols or the epoxidation of butadiene derivatives. A common laboratory-scale synthesis for the chiral (S,S)-diepoxybutane, which can be adapted for the meso form using the appropriate starting stereoisomer, is outlined below.
Experimental Protocol: Synthesis of (S,S)-1,2,3,4-Diepoxybutane
This two-step procedure starts from L-threitol 1,4-bismethanesulfonate.[6]
Step 1: Preparation of L-Threitol 1,4-bismethanesulfonate
-
Charge a dry, 1-L round-bottomed flask with 2,3-O-isopropylidene-L-threitol (25.0 g, 0.154 mol), methylene chloride (308 mL), and pyridine (37.4 mL, 0.462 mol).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Add methanesulfonyl chloride (29.8 mL, 0.385 mol) dropwise over 10 minutes.
-
After 30 minutes, remove the ice bath and allow the solution to warm to room temperature, stirring for an additional 6 hours.
-
Slowly add 300 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with methylene chloride (3 x 100 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Deprotect the isopropylidene group by refluxing in 95% ethanol with a catalytic amount of methanesulfonic acid for 10 hours. Cool to 0°C to crystallize the product.
Step 2: Synthesis of (S,S)-1,2,3,4-Diepoxybutane
-
Charge a 250-mL two-necked, round-bottomed flask with L-threitol 1,4-bismethanesulfonate (25.0 g, 0.0898 mol) and diethyl ether (180 mL) to form a suspension.
-
Add a solution of potassium hydroxide (11.6 g, 0.207 mol) in water (35 mL) dropwise over 15 minutes with vigorous stirring.
-
Stir the mixture for an additional 45 minutes at room temperature.
-
Decant the ether layer and extract the aqueous layer with methylene chloride (3 x 50 mL).
-
Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
-
Purify the resulting oil by fractional distillation at atmospheric pressure, collecting the fraction at 138-140°C.[6]
Caption: Synthesis workflow for (S,S)-1,2,3,4-diepoxybutane.
Purification Insights
Fractional distillation is the primary method for purifying diepoxybutane.[6] Given its high reactivity and potential for polymerization, especially when heated, vacuum distillation can be employed to lower the boiling point and minimize thermal degradation.[7]
Reactivity and Mechanism of Action
The utility of diepoxybutane lies in its ability to act as a homobifunctional crosslinking agent. The strained epoxide rings are excellent electrophiles, readily undergoing ring-opening reactions with nucleophiles.
Mechanism of Crosslinking
The crosslinking process occurs in a two-step manner:
-
Mono-adduct Formation: A nucleophile (e.g., an amine or thiol from a protein, or a nitrogen on a DNA base) attacks one of the epoxide carbons, leading to a ring-opening event and the formation of a stable covalent bond. This results in a mono-adducted intermediate that still possesses a reactive epoxide group.[8]
-
Crosslink Formation: The remaining epoxide ring is then attacked by a second nucleophile, resulting in the formation of a stable crosslink.
This reactivity is particularly relevant in biological systems. Studies have shown that diepoxybutane can crosslink DNA and proteins. The primary sites of reaction on DNA are the N7 positions of guanine bases.[9][10] In proteins, the thiol groups of cysteine residues are particularly reactive nucleophiles.[9][10]
Caption: General mechanism of diepoxybutane crosslinking.
Applications in Research and Drug Development
Probing Biomolecular Interactions and Structure
The ability of diepoxybutane to form covalent crosslinks between DNA and proteins makes it a valuable tool for studying their interactions in vitro and in cellular extracts.[9][10] By treating cells or nuclear extracts with diepoxybutane, researchers can trap transient interactions between proteins and DNA, allowing for the identification of DNA-binding proteins and the mapping of their binding sites.[8] Mass spectrometry-based proteomics has been successfully used to identify numerous proteins that are crosslinked to DNA by diepoxybutane, including histones and transcription factors.[10]
Development of Hydrogel-Based Drug Delivery Systems
Diepoxybutane and its derivatives are used to crosslink polymers to form hydrogels. These three-dimensional networks can encapsulate therapeutic agents for controlled release. For example, diepoxy-terminated poly(ethylene glycol)s (PEGs) can be crosslinked with polyamines to create hydrogels with tunable properties for drug delivery.[11] The crosslinking density, which can be controlled by the molecular weight of the PEG and the functionality of the amine, influences the swelling behavior and the release kinetics of encapsulated drugs.[11] These systems can be designed as in situ forming depots, which are injectable as a liquid and solidify into a gel at the site of injection, providing sustained drug release.[12][13][14]
Diagnostic Applications: The DEB Test for Fanconi Anemia
Diepoxybutane is the gold-standard diagnostic agent for Fanconi anemia, a rare genetic disorder characterized by bone marrow failure and a predisposition to cancer.[15][16] Cells from individuals with Fanconi anemia exhibit a profound sensitivity to DNA crosslinking agents. The DEB test involves treating a patient's peripheral blood lymphocytes with diepoxybutane and analyzing the chromosomes for breaks and rearrangements.[17][18] A significant increase in chromosomal aberrations compared to control cells is diagnostic for Fanconi anemia.[17]
Safety, Handling, and Disposal
CAUTION: meso-1,2:3,4-Diepoxybutane is a known carcinogen and mutagen.[8] It is highly reactive and should be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).
| Safety Aspect | Protocol |
| Personal Protective Equipment | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. |
| Handling | All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Use non-sparking tools and avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as acids, bases, and oxidizing agents. Refrigeration is recommended to maintain product quality. |
| Spills | In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials. |
| Waste Disposal | Diepoxybutane and any materials contaminated with it are considered hazardous waste (EPA hazardous waste number U085).[19] Dispose of waste through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[20] |
Spectroscopic Characterization Data
Characterization of meso-1,2:3,4-diepoxybutane is typically performed using NMR and IR spectroscopy.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is relatively simple due to the molecule's symmetry. The protons on the epoxide rings will appear in a specific chemical shift range.
-
¹³C NMR: The carbon NMR will show two distinct signals corresponding to the carbons of the epoxide rings.
-
IR Spectroscopy: The infrared spectrum will show characteristic C-O stretching frequencies for the epoxide rings, typically in the range of 1250 cm⁻¹ and 800-950 cm⁻¹.[5]
References
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1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells. PMC - NIH. Available at: [Link]
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Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Stereochemistry of 1,4-Dianhydroerythritol
This guide provides a comprehensive technical examination of the stereochemical properties of 1,4-dianhydroerythritol. Intended for researchers, chemists, and professionals in drug development, this document delves into the structural nuances, spectroscopic identity, and synthetic control that define this important heterocyclic building block.
Introduction: The Structural Identity of 1,4-Dianhydroerythritol
1,4-Dianhydroerythritol, also known as Erythritan or (3R,4S)-tetrahydrofuran-3,4-diol, is a bicyclic ether derived from the intramolecular dehydration of erythritol, a four-carbon sugar alcohol.[1] Its chemical formula is C₄H₈O₃, and its structure consists of a central tetrahydrofuran ring substituted with two hydroxyl groups on adjacent carbons.[1] This molecule serves as a valuable chiral building block and a precursor in the synthesis of various chemicals, including the industrially significant 1,4-butanediol.[2][3][4] Understanding its precise three-dimensional structure is paramount for its effective use in stereoselective synthesis.
The genesis of 1,4-dianhydroerythritol is directly linked to its parent molecule, erythritol ((2R,3S)-Butan-1,2,3,4-tetrol).[5] Erythritol is a naturally occurring sugar alcohol that is classified as a meso compound due to a plane of symmetry between carbons 2 and 3. This inherent symmetry in the precursor has profound implications for the stereochemistry of the cyclized product, a central theme of this guide.
Core Stereochemical Analysis
While the systematic name (3R,4S)-tetrahydrofuran-3,4-diol suggests the presence of two stereocenters (at C-3 and C-4), 1,4-dianhydroerythritol is, in fact, an achiral meso compound. This is a critical distinction that arises from the molecule's internal symmetry.
Causality of the Meso Nature: The formation of the tetrahydrofuran ring from (2R,3S)-erythritol forces the two hydroxyl groups into a cis configuration relative to the ring. This specific arrangement creates a C₂ᵥ point group symmetry, with a plane of symmetry that bisects the C-O-C ether bond and the C3-C4 bond. Consequently, the molecule is superimposable on its mirror image and is optically inactive, despite possessing chiral centers. This is analogous to the stereoisomerism observed in some disubstituted cycloalkanes.[6]
The diagram below illustrates the stereospecific cyclization of meso-erythritol and the resulting plane of symmetry in 1,4-dianhydroerythritol.
Caption: Stereospecific cyclization of meso-erythritol.
Spectroscopic Confirmation of Stereochemistry
Spectroscopic analysis provides the definitive evidence for the proposed meso structure of 1,4-dianhydroerythritol. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the symmetry and connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the plane of symmetry, the molecule exhibits a simplified NMR spectrum. The two methine protons (H3, H4) are chemically and magnetically equivalent, as are the two hydroxyl protons. The four methylene protons on the tetrahydrofuran ring (at C2 and C5) form a more complex pattern but are also related by symmetry.
Data Presentation: Predicted NMR Spectroscopic Data
The following table summarizes predicted NMR data, which serves as a reliable reference for experimental verification. The simplicity of the spectrum is a direct consequence of the molecule's meso nature.
| Nucleus | Signal | Predicted Chemical Shift (δ) ppm (D₂O) | Multiplicity | Assignment |
| ¹H | A | 4.25 | Multiplet | H-3, H-4 |
| ¹H | B | 3.80 | Multiplet | H-2a, H-5a |
| ¹H | C | 3.65 | Multiplet | H-2b, H-5b |
| ¹³C | 1 | 75.5 | - | C-3, C-4 |
| ¹³C | 2 | 72.0 | - | C-2, C-5 |
Experimental Protocol: NMR Analysis
A self-validating NMR protocol ensures that spectral artifacts are minimized and data is reproducible.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure and symmetry of 1,4-dianhydroerythritol.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 1,4-dianhydroerythritol.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.
-
Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, if precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[7]
-
Tune and match the probe for the respective nuclei (¹H, ¹³C).
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. Trustworthiness: Proper shimming is critical for resolving coupling patterns and confirming signal equivalency.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making spectral assignment straightforward.
-
2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to confirm H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton to its directly attached carbon. This provides unambiguous assignment of all signals.[8]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the residual solvent peak or the internal standard.
-
Integrate the ¹H signals and assign the chemical shifts for all peaks.
-
Synthesis and Stereochemical Control
The synthesis of 1,4-dianhydroerythritol is a classic example of stereochemical control, where the configuration of the starting material dictates the configuration of the product.
Experimental Protocol: Synthesis from Erythritol
Objective: To synthesize 1,4-dianhydroerythritol via acid-catalyzed intramolecular dehydration of erythritol.
Reaction Scheme: (2R,3S)-Butan-1,2,3,4-tetrol → (H⁺, Δ) → (3R,4S)-tetrahydrofuran-3,4-diol + H₂O
Materials:
-
Erythritol (10.0 g)
-
Sulfuric acid (concentrated, ~0.5 mL) or an acidic resin like Amberlyst-15
-
Vacuum distillation apparatus
Methodology:
-
Reaction Setup:
-
Combine erythritol and the acid catalyst in a round-bottom flask equipped with a magnetic stirrer.
-
Expertise: Using a solid acid catalyst like Amberlyst-15 simplifies workup, as it can be removed by simple filtration.
-
-
Dehydration:
-
Heat the mixture under reduced pressure (vacuum). The reaction temperature is typically maintained between 150-200 °C.
-
The product, 1,4-dianhydroerythritol, will distill as it is formed. Collect the distillate in a receiving flask cooled with an ice bath. Causality: Performing the reaction under vacuum removes water and the product as they form, driving the equilibrium towards the product side according to Le Châtelier's principle.
-
-
Purification:
-
The collected distillate may contain unreacted starting material or byproducts.
-
Purify the crude product by a second vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Characterization (Validation):
-
Confirm the identity and purity of the product using the NMR protocol described in Section 3.2.
-
Measure the melting point and compare it to the literature value. The absence of optical rotation as measured by polarimetry will confirm its meso nature.
-
The logical workflow for the synthesis and stereochemical validation is outlined in the diagram below.
Caption: Experimental workflow for synthesis and validation.
Conclusion
The stereochemistry of 1,4-dianhydroerythritol is a direct and elegant consequence of its precursor, meso-erythritol. The intramolecular cyclization proceeds with retention of configuration, resulting in a cis-disubstituted tetrahydrofuran ring. This cis arrangement establishes a plane of symmetry, rendering the molecule achiral and optically inactive. This meso nature, despite the presence of two stereocenters, is its defining stereochemical feature. Spectroscopic methods, particularly NMR, provide clear and definitive evidence for this symmetric structure, while stereocontrolled synthesis from erythritol offers a reliable route to this valuable chemical intermediate. A thorough understanding of these principles is essential for any scientist utilizing 1,4-dianhydroerythritol in further chemical applications.
References
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Wang, T., Liu, S., Tamura, M., Nakagawa, Y., Hiyoshi, N., & Tomishige, K. (2018). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry.
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ChemicalBook. (n.d.). 1,4-Anhydroerythritol(4358-64-9) 1H NMR spectrum.
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Wang, T., Liu, S., Tamura, M., Nakagawa, Y., Hiyoshi, N., & Tomishige, K. (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen.
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YouTube. (2017). Enantiomers Diastereomers Chiral Achiral Meso Made Easy! - Organic Chemistry.
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Reddit. (2021). Are 1,4 disubstituted cyclohexanes always achiral?.
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes.
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Erythritol Anhydride: A Bio-Based Diepoxide Monomer for Advanced Applications
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Sustainable Polymers
The polymer industry is at a critical juncture, facing the dual challenge of diminishing petrochemical resources and the pressing need for environmentally benign materials. For decades, epoxy resins derived from petroleum, such as those based on Bisphenol A (BPA), have been indispensable in coatings, adhesives, and composites due to their robust performance.[1][2] However, concerns over the endocrine-disrupting activity of BPA and its fossil-fuel origins have catalyzed a paradigm shift towards renewable alternatives.[1][2] Bio-based monomers, derived from renewable biomass, offer a promising pathway to sustainable, high-performance polymers.[3][4]
Erythritol, a four-carbon sugar alcohol produced by the fermentation of glucose, has emerged as a key platform chemical in this green transition.[5][6][7] Its non-toxic nature, biocompatibility, and approval for use in food make it an ideal starting material for biomedical and pharmaceutical applications.[5][8] Through straightforward chemical modification, erythritol can be converted into erythritol anhydride (meso-1,2:3,4-diepoxybutane), a diepoxide monomer poised to replace petroleum-derived counterparts.[9] This guide provides a technical overview of the synthesis, polymerization, properties, and applications of this compound, offering a field-proven perspective for scientists and researchers.
Synthesis and Properties of this compound
The conversion of erythritol to its diepoxide form is a critical step in unlocking its potential as a polymer building block. This process involves an acid-catalyzed intramolecular dehydration, a robust and well-documented reaction.
Synthesis Pathway
The primary route for synthesizing this compound involves the dehydration of erythritol, typically catalyzed by an acid.[6] This reaction forms the stable bicyclic diepoxide structure. An alternative laboratory-scale preparation involves refluxing 1,4-dichloro-2,3-butanediol with sodium hydroxide in tetrahydrofuran.[9]
-
Rationale for Acid Catalysis: The acid catalyst protonates the hydroxyl groups of erythritol, making them good leaving groups (water). The subsequent intramolecular nucleophilic attack by an adjacent hydroxyl group forms the first epoxide ring, and the process repeats to form the second, resulting in the diepoxide. This method is efficient and avoids the use of halogenated intermediates.
Caption: Synthesis of this compound from Erythritol.
Physicochemical Properties
This compound is a liquid at room temperature, a key advantage for processing as it can be handled without the need for solvents.[9] Its properties are compared with the conventional petroleum-based diepoxide, Bisphenol A diglycidyl ether (DGEBA), in the table below.
| Property | This compound | Bisphenol A Diglycidyl Ether (DGEBA) | Source(s) |
| Molecular Weight ( g/mol ) | 86.09 | ~340.41 | [9][10] |
| Appearance | Liquid | Colorless viscous liquid | [9][10] |
| Boiling Point (°C) | 138-142 | >200 (decomposes) | [9] |
| Density (g/cm³) | ~1.113 | ~1.16 | [9][10] |
| Bio-based Content | 100% | 0% | |
| Toxicity Profile | Reasonably anticipated to be a human carcinogen. | Suspected endocrine disruptor. | [2][9] |
-
Expert Insight: The lower molecular weight and viscosity of this compound compared to DGEBA are significant advantages. Lower viscosity allows for easier mixing with curing agents and fillers, and can enable solvent-free formulations, reducing volatile organic compound (VOC) emissions.[3] However, its toxicity profile necessitates careful handling and appropriate personal protective equipment.[9]
Polymerization and Curing of this compound-Based Resins
Like all epoxy monomers, this compound must be reacted with a curing agent (hardener) to form a durable, cross-linked thermoset polymer.[11] The choice of curing agent is critical as it dictates the reaction kinetics, pot life, and the final properties of the material.[12]
Curing Chemistry
The curing process involves the ring-opening reaction of the epoxide groups by a nucleophilic curing agent.[13] Common curing agents for epoxies include amines, anhydrides, and polyamides.[11][14][15]
-
Amine Curing: Aliphatic and aromatic amines are widely used.[11] The active hydrogen atoms on the amine nitrogen attack the carbon of the epoxide ring, leading to the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues until a rigid, three-dimensional network is formed. Aromatic amines generally require higher temperatures to cure but yield thermosets with superior thermal and chemical resistance.[11]
-
Anhydride Curing: Curing with anhydrides typically requires elevated temperatures and a catalyst. This process is often used for applications requiring excellent electrical insulation properties.[15]
Caption: Polymerization of this compound.
Step-by-Step Curing Protocol (Amine Curing)
This protocol describes a general procedure for curing this compound with a diamine hardener.
-
Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Stoichiometry Calculation: Calculate the required mass of the amine curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxide equivalent weight (EEW) of the this compound. A 1:1 stoichiometric ratio of epoxy groups to amine hydrogens is typically targeted for optimal properties.
-
Mixing: Gently warm the this compound to approximately 40-50°C to reduce its viscosity. Add the calculated amount of amine curing agent to the monomer with continuous stirring. Mix thoroughly for 5-10 minutes until the mixture is homogeneous.
-
Self-Validating Check: An inhomogeneous mixture will result in a poorly cured polymer with inconsistent properties. The mixture should be clear and free of streaks.
-
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles introduced during mixing. Degas until bubbling subsides.
-
Causality: Air bubbles create voids in the final polymer, which act as stress concentrators and significantly reduce mechanical strength.[16]
-
-
Curing: Pour the degassed resin into a pre-heated mold. The curing schedule will depend on the specific amine used. A typical two-stage cure involves an initial cure at a moderate temperature (e.g., 80-100°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 2-3 hours).[11]
-
Expert Insight: The two-stage cure is crucial. The initial lower temperature stage allows the polymer to gel without excessive exotherm, which could cause thermal stress and degradation. The higher temperature post-cure is necessary to complete the cross-linking reactions and achieve the maximum glass transition temperature (Tg) and mechanical properties.[17]
-
Properties of this compound-Based Thermosets
The final thermoset polymers derived from this compound exhibit a range of properties that make them suitable for various applications, including those in the biomedical field.
| Property | Erythritol-Based Thermoset (Typical) | DGEBA-Based Thermoset (Typical) | Source(s) |
| Glass Transition Temp. (Tg) | 50 - 150 °C | 120 - 200 °C | [1][17] |
| Tensile Modulus (GPa) | 0.1 - 3 GPa | 2 - 4 GPa | [17][18] |
| Thermal Stability | Good | Excellent | [19] |
| Biocompatibility | Potentially High (degrades to erythritol) | Limited (leaching of BPA) | [2][5][20] |
| Biodegradability | Expected to be biodegradable | Non-biodegradable | [5][20] |
-
Discussion: While DGEBA-based thermosets often exhibit higher thermal resistance and mechanical stiffness due to the rigid aromatic rings in their structure, erythritol-based polymers offer distinct advantages.[1][19] Their aliphatic, flexible backbone can lead to tougher, less brittle materials. Most importantly, their potential for biocompatibility and biodegradability is a significant differentiator.[20] Polymers based on sugar alcohols like xylitol and erythritol have shown excellent biocompatibility in both in vitro and in vivo studies.[5][20]
Applications in Drug Development
The unique properties of this compound-based polymers make them attractive candidates for biomedical and pharmaceutical applications. The epoxide functional group is a valuable chemical handle for covalently attaching therapeutic agents or targeting ligands.[13][21]
-
Controlled Drug Delivery: The cross-linked polymer matrix can be designed to encapsulate therapeutic agents. The degradation of the polymer matrix in a physiological environment would lead to the sustained release of the encapsulated drug. The degradation rate can be tuned by adjusting the cross-link density and the choice of curing agent.[22][23]
-
Biocompatible Coatings: These polymers can be used to coat medical devices and implants. Their biocompatible nature can help to reduce inflammatory responses and improve the integration of the device with surrounding tissue.[24]
-
Tissue Engineering Scaffolds: The thermosets can be fabricated into porous scaffolds that support cell growth and tissue regeneration. Their biodegradability ensures that the scaffold is gradually replaced by new tissue over time.[24]
Conclusion and Future Outlook
This compound represents a significant advancement in the development of sustainable, bio-based polymers. Derived from a renewable and biocompatible resource, it provides a viable alternative to petroleum-based diepoxides like DGEBA.[4] While challenges remain in matching the thermo-mechanical performance of aromatic-rich petroleum resins for the most demanding applications, the inherent advantages of biocompatibility and biodegradability position erythritol-based thermosets as premier candidates for high-value applications in the biomedical and pharmaceutical industries. Future research will likely focus on optimizing curing systems, developing functionalized derivatives for targeted drug delivery, and scaling up production to make this promising bio-monomer more widely accessible.
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- Thermal Conductivity Measurement of Erythritol, Xylitol and Their Blends for Phase Change Materials Design : a Methodological Study. (2018). KTH Royal Institute of Technology.
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Potential applications of erythritol anhydride in polymer chemistry
An In-Depth Technical Guide to the Potential Applications of Erythritol Anhydride Derivatives in Polymer Chemistry
Executive Summary
The global shift towards sustainable and biocompatible materials has catalyzed research into novel monomers derived from renewable resources. Erythritol, a four-carbon sugar alcohol, stands out as a compelling starting material due to its biocompatibility, non-hygroscopic nature, and approval for use in food and pharmaceuticals.[1][2] This guide explores the prospective role of erythritol-derived anhydrides as versatile building blocks in advanced polymer synthesis. While stable, isolated this compound monomers are not commonly described, their in-situ generation and use as derivatives offer a scientifically robust pathway to novel polymers. We project the synthesis of linear polyanhydrides via melt condensation and the development of crosslinked networks, detailing their anticipated properties—most notably, surface-eroding degradation profiles ideal for controlled drug delivery. This document provides researchers, scientists, and drug development professionals with a foundational understanding, theoretical frameworks, and actionable experimental protocols to pioneer the use of erythritol-based polymers in biomedical applications.
Introduction: Bridging Bio-Sourced Polyols and Advanced Polymer Architectures
The Rise of Sustainable Monomers
The polymer industry is at a critical juncture, facing increasing pressure to adopt sustainable practices and reduce its reliance on petrochemical feedstocks. Bio-based monomers, derived from renewable resources like carbohydrates, offer a viable alternative, enabling the creation of polymers with reduced environmental impact and, often, enhanced biocompatibility.[3]
Erythritol: A Promising Bio-Based Building Block
Erythritol (C₄H₁₀O₄) is a sugar alcohol (polyol) with a unique combination of properties that make it an attractive candidate for polymer synthesis.[1] It is a white, crystalline, and non-hygroscopic substance with a melting point of 121°C and a glass transition temperature (Tg) of -42°C.[3] Unlike other polyols such as sorbitol or glycerol, its stereochemistry and physical stability facilitate more controlled reactions. Crucially, its widespread use in the food and pharmaceutical industries underscores its excellent safety profile.[1][2]
| Property | Value | Source |
| Molar Mass | 122.12 g/mol | N/A |
| Melting Point (Tₘ) | 121 °C | [3] |
| Glass Transition (T₉) | -42 °C | [3] |
| Latent Heat of Fusion | ~340 J/g | [4] |
| Appearance | White, crystalline, non-hygroscopic | [3] |
Table 1: Key thermophysical properties of erythritol, highlighting its suitability as a stable, crystalline monomer precursor.
This compound Derivatives: A Versatile Chemical Intermediate
The direct synthesis of a simple "this compound" is chemically challenging; however, the concept of an anhydride derivative serves as a powerful gateway to functional polymers. This guide focuses on the more practical approach: functionalizing erythritol's hydroxyl groups with existing cyclic anhydrides (e.g., succinic anhydride) to create a diacid monomer. This monomer can then be converted into a prepolymer containing labile anhydride linkages, ready for polymerization. This strategy leverages the well-established chemistry of polyanhydrides, a class of polymers renowned for their utility in biomedical applications.[5]
Synthesis Pathways and Polymer Architectures
The strategic advantage of using erythritol-derived anhydrides lies in the ability to create both linear and crosslinked polymers with tunable properties.
Synthesis of Linear Polyanhydrides via Melt Condensation
Linear polyanhydrides are particularly valued in drug delivery for their characteristic surface erosion.[5][6] The synthesis process involves two core steps: the formation of a diacid-terminated prepolymer, followed by high-temperature melt condensation to form the final high molecular weight polymer.
-
Causality Behind the Method: Melt condensation is a solvent-free technique that uses high temperatures and vacuum to drive the polymerization reaction forward by removing the small molecule byproduct (in this case, acetic anhydride).[7] This method is efficient and avoids residual solvents, which is critical for biomedical-grade materials.
This compound Derivatives as Crosslinking Agents
The di-functional nature of erythritol-derived dianhydrides makes them excellent candidates for crosslinking agents. They can react with polymers containing nucleophilic groups, such as hydroxyls (e.g., polyvinyl alcohol, polysaccharides) or amines (e.g., chitosan), to form a stable three-dimensional network.[8][9]
-
Expert Insight: The choice of crosslinking agent is critical for tuning the properties of materials like hydrogels. An erythritol-based crosslinker introduces biodegradable ester linkages into the polymer network, allowing the resulting material to degrade under physiological conditions. This contrasts with non-degradable crosslinkers like glutaraldehyde, which can have cytotoxicity concerns.[10]
Projected Polymer Properties and Characterization
The introduction of erythritol into a polyanhydride backbone is expected to yield materials with a unique combination of biodegradability, mechanical integrity, and thermal properties.
Mechanical and Thermal Properties
Aliphatic polyanhydrides generally exhibit low melting points and glass transition temperatures.[5] The inclusion of the erythritol core is expected to create a semi-crystalline polymer. The degree of crystallinity and molecular weight will be the primary determinants of mechanical properties, ranging from flexible elastomers to more rigid materials. Crosslinking would significantly enhance both mechanical strength and thermal stability.[8][11]
Biodegradability and Erosion Mechanisms
This is the most compelling projected property. Polyanhydrides are well-known for undergoing surface erosion, where polymer degradation is confined to the surface of the device.[5][6] This occurs because the rate of water penetration into the hydrophobic polymer matrix is slower than the rate of anhydride bond hydrolysis.[5] This mechanism is highly desirable for controlled drug delivery, as it can facilitate near zero-order release kinetics, where the drug is released at a constant rate over time.[12]
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Methodological & Application
Application Notes & Protocols: Erythritol Anhydride Derivatives as Biocompatible Crosslinking Agents for Advanced Hydrogel Fabrication
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to using erythritol-based diepoxide crosslinkers for the fabrication of biocompatible hydrogels. We delve into the underlying chemical principles, provide detailed, field-tested protocols for hydrogel synthesis and characterization, and present expected data ranges for key performance attributes. The methodologies outlined herein are designed to be robust and self-validating, enabling researchers to confidently develop novel biomaterials for applications ranging from tissue engineering to controlled drug delivery.
Introduction: The Case for Erythritol-Based Crosslinkers
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for biomedical applications. The choice of crosslinking agent is critical, as it dictates the hydrogel's mechanical properties, degradation kinetics, and, most importantly, its biocompatibility.
Erythritol-based diepoxides, such as 1,2:3,4-diepoxybutane (a structural isomer and functional equivalent often used), have emerged as superior alternatives to more traditional crosslinkers (e.g., glutaraldehyde, divinyl sulfone). Their primary advantages lie in their biocompatibility; the degradation byproducts are erythritol and its derivatives, which are naturally occurring sugar alcohols with low toxicity. The crosslinking reaction proceeds via a base-catalyzed epoxide ring-opening mechanism, forming stable ether linkages with nucleophilic functional groups (primarily hydroxyls and amines) on polymer backbones. This process avoids the harsh conditions or cytotoxic reagents associated with other crosslinking chemistries.
This guide will focus on the practical application of these crosslinkers with polysaccharides, using hyaluronic acid (HA) as a primary example.
Mechanism of Crosslinking: Ether Bond Formation
The crosslinking process is typically initiated under alkaline conditions (pH > 8). The high pH deprotonates the hydroxyl (-OH) or amine (-NH2) groups on the polymer chains, converting them into more potent nucleophiles (alkoxides, R-O⁻ or amides, R-NH⁻). These nucleophiles then attack the electrophilic carbon atoms of the epoxide rings on the erythritol-based diepoxide molecule.
This reaction occurs in two stages:
-
First Reaction: One end of the diepoxide reacts with a functional group on a polymer chain.
-
Second Reaction (Crosslinking): The other end of the diepoxide reacts with a functional group on an adjacent polymer chain, forming a stable ether bond that acts as the crosslink.
This mechanism is highly efficient and creates a chemically stable hydrogel network.
Caption: Experimental workflow from hydrogel synthesis to final characterization.
Expected Results & Data Interpretation
The properties of your hydrogel will depend on the polymer concentration and the amount of crosslinker used. The table below provides typical data for HA hydrogels crosslinked with a diepoxide agent.
| Parameter | Low Crosslinking | High Crosslinking | Rationale & Interpretation |
| Swelling Ratio (SR) | 100 - 200 | 20 - 50 | A lower SR indicates a higher crosslinking density, as the tighter network restricts water uptake. |
| Storage Modulus (G') | 100 - 500 Pa | 1000 - 5000 Pa | A higher G' signifies a stiffer, more mechanically robust hydrogel due to the increased number of crosslinks. |
| Gelation Time | 6 - 12 hours | 1 - 4 hours | Higher concentrations of reactants (polymer and crosslinker) increase the reaction rate, leading to faster gelation. |
| Appearance | Optically clear, soft | May be slightly opaque, firm | High crosslinking can lead to some light scattering. The gel will feel noticeably firmer to the touch. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Gel Formation | 1. Insufficient crosslinker.2. Incorrect pH (too low).3. Inactive polymer or crosslinker. | 1. Increase the crosslinker concentration.2. Verify the pH of the reaction mixture is > 8.3. Use fresh, high-quality reagents. |
| Gel is Too Soft / Weak | 1. Low crosslinking density.2. Incomplete reaction. | 1. Increase the crosslinker-to-polymer ratio.2. Extend the reaction time or slightly increase the temperature (e.g., to 37°C). |
| Gel is Brittle | Over-crosslinking. | Reduce the amount of crosslinker used. A very high crosslink density can make the network rigid and prone to fracture. |
| Inconsistent Results | Inhomogeneous mixing of reactants. | Ensure the polymer solution is fully dissolved and homogenous before adding the base and crosslinker. Use a low-shear mixing technique throughout. |
References
-
Worrachotiyan, T., & Nakbanpote, W. (2020). Synthesis of cross-linked carboxymethyl cellulose hydrogel using 1,2,3,4-diepoxybutane as a cross-linking agent for drug delivery. Songklanakarin Journal of Science and Technology. [Link]
- Pitarresi, G., Palumbo, F. S., & Giammona, G. (2012). Hyaluronic Acid-Based Hydrogels.
- Oueslati, S., et al. (2015). Dextran-based hydrogels crosslinked by 1,2,3,4-diepoxybutane: A versatile platform for triggered drug release.
- Fallacara, A., et al. (2017).
Title: Synthesis of Bio-Based Poly(hydroxy amino ether)s via Polyaddition of Erythritol Dianhydride and Diamines
An Application Guide for Researchers
Abstract
The transition towards sustainable polymers derived from renewable resources is a paramount objective in modern materials science. Erythritol, a readily available sugar alcohol, can be transformed into the diepoxide monomer 1,2:3,4-dianhydroerythritol, a valuable building block for bio-based polymers. This application note provides a detailed protocol and scientific rationale for the synthesis of novel poly(hydroxy amino ether)s (PHAEs) through the step-growth polyaddition of erythritol dianhydride with aliphatic diamines. This process circumvents the use of traditional, often toxic, monomers and yields functional polymers with inherent hydrophilicity and chirality. We will explore the underlying reaction mechanism, provide a comprehensive step-by-step synthesis protocol, detail characterization techniques, and discuss the significance of this approach for developing advanced, sustainable materials for biomedical and engineering applications.
Introduction: The Imperative for Bio-Based Polymers
The polymer industry has historically relied on petrochemical feedstocks, contributing to significant environmental concerns. The development of high-performance polymers from renewable biomass is crucial for establishing a circular economy.[1] Sugar-derived monomers are particularly attractive due to their abundance, stereochemical diversity, and potential for creating materials with unique properties.[2] Erythritol, produced by glucose fermentation, can be chemically converted to 1,2:3,4-dianhydroerythritol, a chiral diepoxide.[3]
The reaction of diepoxides with diamines is a robust method for creating cross-linked networks or linear polymers.[4] This polyaddition reaction results in the formation of poly(hydroxy amino ether)s (PHAEs), a class of polymers characterized by a backbone containing hydroxyl and amino groups.[5] These functional groups enhance properties such as adhesion, wettability, and biocompatibility, making PHAEs highly suitable for applications ranging from advanced coatings and adhesives to biomaterials for drug delivery and tissue engineering.[6] This guide details the synthesis and characterization of linear PHAEs from erythritol dianhydride, offering a sustainable alternative to conventional petroleum-based polymers.
Reaction Mechanism: Nucleophilic Ring-Opening Polyaddition
The synthesis of PHAEs from a diepoxide and a diamine is a step-growth polyaddition reaction. The core mechanism involves the nucleophilic ring-opening of the strained epoxide ring by the amine.[7] This is a classic SN2 type reaction.
The process unfolds in two primary stages for each diamine molecule:
-
Primary Amine Addition: The lone pair of electrons on a primary amine nitrogen attacks one of the terminal carbons of an epoxide ring. This leads to the formation of a covalent C-N bond and opens the epoxide, generating a secondary amine and a secondary hydroxyl group.[8]
-
Secondary Amine Addition: The newly formed secondary amine is also nucleophilic and can react with an epoxide group on another monomer molecule. This second addition reaction forms a tertiary amine and another secondary hydroxyl group, extending the polymer chain.[4]
A critical feature of this reaction is its autocatalytic nature. The hydroxyl groups generated during the ring-opening process can act as proton donors, hydrogen-bonding with the epoxide oxygen. This polarization of the C-O bond makes the epoxide carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, accelerating the reaction rate as the polymerization progresses.[9]
Figure 1: Mechanism of PHAE synthesis. The reaction proceeds via a two-step nucleophilic addition, with hydroxyl groups providing autocatalysis.
Experimental Section
Materials and Equipment
This protocol uses 1,6-hexanediamine as a model aliphatic diamine. The principles can be adapted for other linear diamines. Causality: The choice of a linear aliphatic diamine is crucial for synthesizing a linear, soluble thermoplastic polymer. Using multifunctional amines would lead to cross-linking and the formation of an insoluble thermoset gel.
| Reagent / Equipment | Details / Specifications | Purpose / Rationale |
| Monomers | ||
| 1,2:3,4-Dianhydroerythritol | Purity > 98% | Bio-based diepoxide monomer. |
| 1,6-Hexanediamine | Purity > 99% | Diamine co-monomer. Must be pure to ensure proper stoichiometry. |
| Solvent | ||
| N,N-Dimethylacetamide (DMAc) | Anhydrous Grade | Aprotic, polar solvent to dissolve monomers and the resulting polymer. Must be anhydrous to prevent side reactions. |
| Precipitation Solvent | ||
| Methanol (MeOH) | ACS Grade | Non-solvent used to precipitate and purify the final polymer. |
| Equipment | ||
| Three-neck round-bottom flask | 100 mL | Reaction vessel. |
| Magnetic stirrer & hot plate | To ensure homogenous mixing and controlled temperature. | |
| Condenser | To prevent solvent loss during heating. | |
| Nitrogen/Argon Inlet | To maintain an inert atmosphere, preventing oxidation and reactions with CO₂. | |
| Thermometer/Thermocouple | For accurate temperature monitoring. | |
| Dropping funnel | For controlled addition of monomers if required. | |
| Filtration apparatus | Buchner funnel, filter paper | For isolating the precipitated polymer. |
| Vacuum oven | For drying the final polymer product. |
Step-by-Step Synthesis Protocol
Trustworthiness: This protocol incorporates precise stoichiometric calculations and inert atmosphere techniques, which are critical for achieving high molecular weight and preventing side reactions. The purification step ensures the removal of unreacted monomers and solvent.
-
Monomer Calculation (Stoichiometry is Key):
-
The reaction stoichiometry is based on a 1:1 molar ratio of diepoxide to diamine. This provides a 1:1 ratio of epoxy functional groups to amine functional groups, as each primary diamine molecule has two reactive sites (two -NH₂ groups, each with two reactive hydrogens, but for chain extension, we consider the molecule itself).
-
Example Calculation:
-
MW of 1,2:3,4-Dianhydroerythritol = 86.09 g/mol .
-
MW of 1,6-Hexanediamine = 116.21 g/mol .
-
For a target synthesis scale, weigh out 1.00 g (11.61 mmol) of 1,2:3,4-dianhydroerythritol.
-
Calculate the corresponding mass of diamine: 11.61 mmol * 116.21 g/mol = 1.35 g of 1,6-hexanediamine.
-
-
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Place the calculated amount of 1,2:3,4-dianhydroerythritol (1.00 g) into the flask.
-
Add anhydrous DMAc (approx. 20 mL) to dissolve the monomer, aiming for a concentration of ~10-15% w/v solids.
-
Begin stirring and gently purge the system with nitrogen for 15-20 minutes to establish an inert atmosphere.
-
-
Polymerization:
-
Separately, dissolve the 1,6-hexanediamine (1.35 g) in a small amount of anhydrous DMAc (~5 mL).
-
Using a syringe or dropping funnel, add the diamine solution to the stirred diepoxide solution at room temperature. An initial exotherm may be observed.
-
Once the addition is complete, heat the reaction mixture to 70 °C using the hot plate. Rationale: This temperature provides sufficient thermal energy to overcome the activation barrier without causing significant side reactions or solvent evaporation.[1]
-
Maintain the reaction at 70 °C under a positive nitrogen pressure for 24 hours . The viscosity of the solution will noticeably increase as the polymer chains grow.
-
-
Polymer Isolation and Purification:
-
After 24 hours, allow the viscous solution to cool to room temperature.
-
Pour the polymer solution slowly into a beaker containing a large excess of vigorously stirring methanol (~250 mL). Rationale: The polymer is insoluble in methanol, causing it to precipitate out as a solid, while unreacted monomers and DMAc remain in the solvent.
-
A white, fibrous, or gummy solid should form immediately. Continue stirring for 30 minutes to ensure complete precipitation and washing.
-
Collect the polymer by vacuum filtration using a Buchner funnel.
-
Wash the collected polymer on the filter with fresh methanol (2 x 50 mL) to remove any residual impurities.
-
-
Drying:
-
Carefully transfer the polymer to a pre-weighed watch glass or petri dish.
-
Dry the polymer in a vacuum oven at 50 °C overnight or until a constant weight is achieved.
-
The final product should be a white or slightly off-white solid. Calculate the final yield.
-
Characterization and Expected Results
Verifying the structure and properties of the synthesized polymer is a critical step. The following workflow provides a comprehensive characterization plan.
Figure 2: Workflow for the characterization of the synthesized poly(hydroxy amino ether).
| Technique | Key Observation | Interpretation / Significance |
| FTIR Spectroscopy | Disappearance of the epoxide C-O-C stretching band at ~915 cm⁻¹. Appearance of a broad O-H stretching band at ~3200-3500 cm⁻¹. Appearance of C-N stretching bands around 1100 cm⁻¹. | Confirms the successful ring-opening of the epoxide and the formation of the hydroxyl and amino ether linkages in the polymer backbone.[6][10] |
| ¹H NMR Spectroscopy | Disappearance of signals corresponding to the epoxide protons. Appearance of new, complex multiplets corresponding to the methine (-CH) and methylene (-CH₂) protons of the polymer backbone. | Provides definitive structural confirmation of the polymer repeating unit. |
| ¹³C NMR Spectroscopy | Disappearance of signals for the epoxide carbons. Appearance of new signals for carbons bonded to oxygen (C-O, ~60-80 ppm) and nitrogen (C-N, ~40-60 ppm). | Complements ¹H NMR for unambiguous structural elucidation. |
| Gel Permeation Chromatography (GPC/SEC) | Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). | Quantifies the success of the polymerization. For step-growth, a PDI of ~2 is expected. High Mn indicates efficient chain growth. |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). | Determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for material application.[11] |
| Thermogravimetric Analysis (TGA) | Measurement of the decomposition temperature (Td). | Assesses the thermal stability of the polymer, indicating the temperature at which it begins to degrade. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Incomplete reaction. - Loss of product during precipitation/filtration. | - Extend reaction time or slightly increase temperature. - Use a larger volume of non-solvent (methanol) to ensure full precipitation. Ensure the polymer is not partially soluble in the precipitation solvent. |
| Low Molecular Weight (Mn) | - Impurities in monomers or solvent (e.g., water, monofunctional amines). - Inaccurate stoichiometry. - Reaction not run to completion. | - Use high-purity, anhydrous reagents and solvents. - Recalculate and carefully weigh monomers. Ensure a precise 1:1 molar ratio. - Increase reaction time. Monitor viscosity as an indicator of molecular weight build-up. |
| Gel Formation (Insoluble Product) | - Use of a diamine with >2 reactive sites. - Side reactions at high temperatures causing cross-linking. | - Ensure the diamine used is strictly difunctional (e.g., 1,6-hexanediamine). - Avoid excessively high reaction temperatures. |
References
-
Truong, T. N., et al. (2007). Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. Macromolecules, 40(18), 6746–6753. Available at: [Link]
-
Pham, H. T., & Truong, T. N. (2007). Theoretical Study on Mechanisms of the Epoxy-Amine Curing Reaction. ResearchGate. Available at: [Link]
-
Applied Poleramic, Inc. (n.d.). AMINE CURED-EPOXY MATRICES. Available at: [Link]
-
Pasatta, J. (2022). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog. Available at: [Link]
-
Polymer Chemistry Innovations. (n.d.). The Chemistry Behind Amine-Cured Epoxy Systems. Available at: [Link]
-
Musto, P., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. International Journal of Polymer Analysis and Characterization, 15(1), 1-18. Available at: [Link]
-
Musto, P., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. ResearchGate. Available at: [Link]
-
Endo, T., et al. (2001). Polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamine. Journal of Polymer Science Part A: Polymer Chemistry, 39(6), 860-867. Available at: [Link]
-
Montserrat, S., et al. (2011). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. IntechOpen. Available at: [Link]
-
Auvergne, R., et al. (2014). Synthesis and characterization of epoxy resins from fast pyrolysis bio-oil. Journal of Applied Polymer Science, 131(12). Available at: [Link]
-
SciLit. (n.d.). Epoxy resin cure. II. FTIR analysis. Available at: [Link]
-
Suginome, M., et al. (2021). Synthesis of Optically Active Polyguanidines by Polyaddition Reaction of Biscarbodiimides with Chiral Diamines. ACS Omega, 6(48), 32935–32944. Available at: [Link]
-
Gallet, G., et al. (2011). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus Chimie, 14(11-12), 1019-1026. Available at: [Link]
-
Chatti, S., et al. (2006). Structure and properties of 1,4:3,6-dianhydrohexitols. ResearchGate. Available at: [Link]
-
Fu, Y., et al. (2016). On Investigating the Thermomechanical Properties of Cross-linked Epoxy Via Molecular Dynamics Analysis. ResearchGate. Available at: [Link]
-
Mázló, G., et al. (2015). Synthesis and characterization of biobased epoxy monomers derived from D-glucose. European Polymer Journal, 67, 375-382. Available at: [Link]
-
de la Cruz-Martínez, F., et al. (2021). Synthesis of the diamines from epoxide derivatives. ResearchGate. Available at: [Link]
- Google Patents. (2002). US6455116B1 - Poly(hydroxy amino ether) composition, method for preparing the same and articles prepared therefrom.
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Samanta, S., et al. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega, 8(43), 40589–40597. Available at: [Link]
-
Zhang, C., et al. (2020). Uniaxial Tensile Creep Behavior of Epoxy-Based Polymer Using Molecular Simulation. ResearchGate. Available at: [Link]
-
Fache, M., et al. (2009). Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review. ResearchGate. Available at: [Link]
-
Samanta, S., et al. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Publications. Available at: [Link]
-
Hsiao, S. H., & Lin, S. H. (2011). Synthesis and Properties of Hydroxy-Containing Ortho-Linked Poly(Ether-Imide)s. Journal of Polymer Science Part A: Polymer Chemistry, 49(15), 3326-3336. Available at: [Link]
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Curing Kinetics of Epoxy Resins: A Study of Erythritol-Initiated Anhydride Systems
An Application and Protocol Guide
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for characterizing the curing kinetics of epoxy resins using anhydride hardeners, with a specific focus on systems initiated by the bio-derived polyol, erythritol. Anhydride-cured epoxies are renowned for their excellent thermal stability, electrical insulation, and chemical resistance, making them critical materials in high-performance composites, adhesives, and electronic encapsulation.[1][2] The incorporation of a multifunctional, bio-based initiator like erythritol offers a promising route to enhance crosslink density and tailor material properties. This document details the underlying chemical mechanisms and provides step-by-step protocols for two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic and kinetic analysis, and Rheometry for tracking viscoelastic changes and determining gelation. The methodologies are designed to be self-validating, providing researchers with the tools to accurately model cure behavior, optimize processing conditions, and predict material performance.
Theoretical Background and Curing Mechanism
The curing of epoxy resins with cyclic anhydrides is a complex, multi-step process that, unlike amine curing, requires an initiator containing a hydroxyl group.[3][4] The reaction does not proceed efficiently without a source of hydroxyls, which can be trace amounts of water, hydroxyl groups on the epoxy backbone, or an intentionally added alcohol or polyol.[2] In this system, erythritol, a four-carbon sugar alcohol with four primary hydroxyl groups, serves as a highly efficient, multifunctional initiator.
The curing process can be described in three main stages:
-
Initiation (Ring-Opening): A hydroxyl group from an erythritol molecule performs a nucleophilic attack on the carbonyl carbon of the anhydride ring. This opens the ring to form a monoester and a free carboxylic acid group.[1][4] This is the crucial first step that starts the polymerization cascade.
-
Propagation (Esterification & Etherification): The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring, opening it to form a hydroxyl-ester.[1] This reaction is significant for two reasons: it links an anhydride molecule to an epoxy molecule, and it regenerates a hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the reaction.[3]
-
Crosslinking: Because erythritol has four hydroxyl groups and typical epoxy resins (like DGEBA) have two epoxy groups, a dense, three-dimensional polymer network is formed. The high functionality of erythritol can lead to a higher crosslink density compared to systems initiated by water or simple alcohols, potentially enhancing the final material's thermal and mechanical properties.[1]
A significant side reaction is the homopolymerization of the epoxy resin (etherification), where an epoxy group reacts with a hydroxyl group.[1] This reaction is often catalyzed by tertiary amines, which are commonly added as accelerators to speed up the primary curing reaction.[2][3]
Caption: Proposed reaction mechanism for erythritol-initiated epoxy-anhydride cure.
Formulation and Stoichiometry
Accurate formulation is critical for achieving desired material properties. The key parameters are the Epoxy Equivalent Weight (EEW) and the Anhydride Equivalent Weight (AEW).
-
Epoxy Equivalent Weight (EEW): The mass of resin (in grams) that contains one mole of epoxy groups.
-
Anhydride Equivalent Weight (AEW): The mass of anhydride (in grams) that contains one mole of anhydride rings.
The amount of anhydride hardener is typically expressed in parts per hundred resin (phr). The stoichiometric calculation is as follows:
phr (Anhydride) = (AEW / EEW) * 100 * R
Where R is the stoichiometric ratio of anhydride equivalents to epoxy equivalents. While a 1:1 ratio (R=1) is theoretically ideal for a complete reaction, optimal properties are often found at slightly sub-stoichiometric ratios (e.g., R = 0.85 - 1.0) to account for side reactions like epoxy homopolymerization.[1][3] The optimal ratio should be determined experimentally.
The initiator (Erythritol) and any accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol, DMP-30) are typically added in small amounts, such as 0.5-2.0 phr.
| Component | Example Material | Equivalent Weight (g/eq) | Typical phr | Purpose |
| Epoxy Resin | Diglycidyl Ether of Bisphenol A (DGEBA) | EEW: ~185 | 100 | Polymer Backbone |
| Hardener | Methylhexahydrophthalic Anhydride (MHHPA) | AEW: ~168 | ~85-90 | Crosslinking Agent |
| Initiator | Erythritol | - | 1.0 | Provides initial -OH groups |
| Accelerator | DMP-30 | - | 0.5-1.0 | Catalyzes the reaction |
Experimental Workflow and Protocols
A robust kinetic study combines thermodynamic and mechanical analysis. DSC is used to measure the heat evolved during the reaction, which is directly proportional to the extent of cure. Rheometry measures the change in viscosity and modulus, providing critical information about processability and gelation.
Caption: Overall experimental workflow for kinetic analysis.
Protocol 3.1: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the total heat of reaction (ΔHtotal), degree of cure (α), and key kinetic parameters such as activation energy (Ea) and reaction order (n).
Instrumentation: A heat-flux or power-compensation DSC, calibrated for temperature and enthalpy using high-purity standards (e.g., Indium).
Procedure:
-
Sample Preparation:
-
Prepare the reactive mixture as per the formulation in Section 2.0. Ensure thorough, bubble-free mixing.
-
Accurately weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent mass loss during heating.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Method 1: Non-Isothermal (Dynamic) Scans for Total Heat of Reaction (ΔHtotal) and Model-Free Kinetics
-
Rationale: Heating the sample at a constant rate forces the entire reaction to completion, allowing for the measurement of the total exothermic heat. Running at multiple heating rates is essential for model-free kinetic analysis (e.g., Kissinger or Ozawa-Flynn-Wall methods), which calculates activation energy without assuming a specific reaction model.[5][6]
-
Thermal Program: a. Equilibrate the sample at a sub-cure temperature (e.g., 25°C). b. Ramp the temperature at a constant heating rate (β) through the entire cure region (e.g., to 250°C). c. Repeat the experiment for a series of different heating rates (e.g., β = 5, 10, 15, and 20 °C/min).[7]
-
Data Analysis: a. Integrate the area under the exothermic peak for each run to determine the total heat of reaction, ΔHtotal (in J/g).[8] The values should be consistent across different heating rates. b. Record the peak exotherm temperature (Tp) for each heating rate (β). c. Kissinger Analysis: Calculate the activation energy (Ea) by plotting ln(β / T_p^2) versus 1 / T_p. The slope of the resulting line is equal to -E_a / R, where R is the ideal gas constant (8.314 J/mol·K).[6]
-
-
Method 2: Isothermal Scans for Cure Conversion vs. Time
-
Rationale: Holding the sample at a constant cure temperature allows for the direct measurement of the rate of reaction at that temperature. This data is crucial for creating predictive models of cure behavior under specific processing conditions.[9][10]
-
Thermal Program: a. Equilibrate the sample at a sub-cure temperature (e.g., 25°C). b. Rapidly ramp the temperature to the desired isothermal cure temperature (Tiso), for example, 120°C. c. Hold at Tiso until the heat flow signal returns to the baseline, indicating the reaction has ceased or slowed dramatically. d. Repeat for a series of relevant isothermal temperatures (e.g., 130°C, 140°C, 150°C).
-
Data Analysis: a. The degree of cure (α) at any time (t) is the ratio of the partial heat of reaction (ΔHt) to the total heat of reaction (ΔHtotal) determined from the non-isothermal scans.[8][11] α(t) = ΔH_t / ΔH_total b. The rate of cure (dα/dt) is proportional to the measured heat flow (dH/dt). dα/dt = (1 / ΔH_total) * (dH/dt) c. Plot α vs. time and dα/dt vs. α to visualize the reaction kinetics. These curves can be fitted to phenomenological models (e.g., Kamal's autocatalytic model) to extract kinetic parameters.[9]
-
Protocol 3.2: Rheological Analysis
Objective: To measure the evolution of viscoelastic properties during cure, specifically to identify the gel point , a critical processing parameter marking the transition from a liquid to a solid-like state.[12]
Instrumentation: A rotational rheometer with parallel plate geometry and a temperature-controlled chamber.
Procedure:
-
Sample Preparation:
-
Pre-heat the rheometer plates to the desired isothermal cure temperature (Tiso).
-
Place a small amount of the freshly prepared, uncured liquid resin onto the bottom plate.
-
Lower the upper plate to a specified gap (e.g., 1 mm) and trim any excess material.
-
-
Isothermal Time Sweep:
-
Rationale: By applying a small, oscillating strain at a constant frequency and temperature, we can monitor the material's response over time without significantly disturbing the curing structure.[13] The storage modulus (G') represents the elastic (solid-like) response, while the loss modulus (G'') represents the viscous (liquid-like) response.[13][14]
-
Test Parameters:
-
Mode: Small Amplitude Oscillatory Shear (SAOS).
-
Temperature: Isothermal (e.g., 120°C, 130°C, 140°C, 150°C).
-
Strain (γ): A small strain within the linear viscoelastic region (LVER), typically 0.1-1.0%.
-
Frequency (ω): A constant frequency, typically 1 Hz (or 6.28 rad/s).
-
-
Execution: Begin the test immediately after loading the sample and monitor G', G'', and complex viscosity (η*) as a function of time until the moduli plateau.
-
-
Data Analysis:
-
Gel Point Determination: The gel point is classically defined as the time at which the storage modulus (G') becomes equal to the loss modulus (G'').[13] This crossover point signifies the formation of a sample-spanning polymer network.
-
Viscosity Profile: Plot the complex viscosity (η*) versus time on a logarithmic scale. The initial drop in viscosity is due to thermal thinning, followed by a dramatic increase as the molecular weight builds towards gelation.[12]
-
Repeat the analysis at different temperatures to determine the effect of temperature on the gel time.
-
Expected Results and Data Interpretation
By combining DSC and rheological data, a complete kinetic profile of the curing system can be established.
| Parameter | Method | Expected Outcome & Interpretation |
| Total Heat of Reaction (ΔHtotal) | Non-Isothermal DSC | A value typically between 200-400 J/g for epoxy-anhydride systems.[10] A higher value may indicate a more complete reaction. |
| Activation Energy (Ea) | Non-Isothermal DSC (Kissinger) | A value typically between 60-90 kJ/mol.[6][15] This represents the energy barrier for the reaction; lower values imply a faster reaction at a given temperature. |
| Degree of Cure (α) vs. Time | Isothermal DSC | S-shaped curves where the reaction rate is initially slow, accelerates, and then slows as reactants are consumed or mobility is restricted.[16] Higher temperatures lead to faster attainment of full cure.[9] |
| Gel Time (tgel) | Isothermal Rheometry | The G'/G'' crossover time. As cure temperature increases, the gel time decreases exponentially.[12] This marks the end of the workable pot life. |
| Viscosity (η) vs. Time* | Isothermal Rheometry | A sharp, near-vertical increase in viscosity at the gel point.[17] This profile is critical for modeling mold filling and processing windows. |
Influence of Erythritol: Increasing the concentration of erythritol is expected to increase the initial reaction rate due to a higher concentration of initiating hydroxyl groups. It may also lead to a higher final glass transition temperature (Tg) and a higher storage modulus (G') in the fully cured state due to increased crosslink density.
References
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Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]
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Specialty Chemicals. (2022, August 22). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Retrieved from [Link]
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Matejka, L., & Dusek, K. (2025, August 6). Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. Retrieved from [Link]
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Al-Rawajfeh, A. E. (2025, January 21). Cure Kinetics of Epoxy Resin Studied by Dynamics and Isothermal DSC Data. Retrieved from [Link]
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Sun, L., Sterling, A. M., Pang, S. S., & Stubblefield, M. A. (2009, January 7). Rheological Analysis of Curing Process of Epoxy Prepreg Used as Composite Pipe Joints. ASME International Mechanical Engineering Congress and Exposition. Retrieved from [Link]
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Galy, J., Sablong, R. J., & Dissi, E. (2016, October 1). Isothermal DSC study of the curing kinetics of an epoxy/silica composite for microelectronics. IEEE Transactions on Components, Packaging and Manufacturing Technology. Retrieved from [Link]
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Delos Santos, G. A., et al. (n.d.). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. Retrieved from [Link]
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Epoxy Channel. (2024, April 15). Anhydrides Curing Agents - Session 28 [Video]. YouTube. Retrieved from [Link]
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Applied Poleramic Inc. (n.d.). ANHYDRIDE CURED-EPOXY MATRICES. Retrieved from [Link]
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Hardis, R., et al. (n.d.). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. WSU Research Exchange. Retrieved from [Link]
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Galy, J., Sablong, R. J., & Dissi, E. (2017). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. IEEE Transactions on Components, Packaging and Manufacturing Technology. Retrieved from [Link]
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Wang, J., et al. (n.d.). Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. PMC - NIH. Retrieved from [Link]
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Sun, L., et al. (n.d.). Thermal Rheological Analysis of Cure Process of Epoxy Prepreg. ResearchGate. Retrieved from [Link]
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PerkinElmer. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Thermal Support. Retrieved from [Link]
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Ma, Y., et al. (2006). Rheological study of the curing kinetics of epoxy-phenol novolac resin. Journal of Applied Polymer Science. Retrieved from [Link]
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Hidayat, M. I. P., et al. (2022). Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC. Scientific.Net. Retrieved from [Link]
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Sancaktar, E., & Bai, L. (2011). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2022, November 25). Curing Kinetics and Dielectric Properties of Anhydride Cured Epoxy Resin With Different Accelerator Contents. IEEE Xplore. Retrieved from [Link]
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Ghorbani, S., et al. (n.d.). Investigation of isothermal and dynamic cure kinetics of epoxy resin/nadic methyl anhydride/dicyandiamide by differential scanning calorimetry (DSC). Semantic Scholar. Retrieved from [Link]
-
Peizhong, C., et al. (2021, November 11). The Non-Isothermal Curing Kinetics of One Epoxy Resin. Crimson Publishers. Retrieved from [Link]
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Hidayat, M. I. P., et al. (2024, February 27). (PDF) Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC. ResearchGate. Retrieved from [Link]
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Swelling behavior of hydrogels crosslinked with erythritol anhydride
The Swelling Behavior of Hydrogels Crosslinked with Erythritol Anhydride: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Biocompatible Crosslinkers in Hydrogel Design
Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as highly promising materials in the biomedical field, particularly in drug delivery and tissue engineering.[1] Their high water content and porous structure allow for the encapsulation and controlled release of therapeutic agents.[1][2] The properties of a hydrogel, especially its swelling behavior, are critically determined by the nature and density of the crosslinks that form the network.[3][4] While synthetic crosslinkers are widely used, there is a growing demand for biocompatible and biodegradable alternatives derived from natural sources to enhance the safety and clinical translation of hydrogel-based therapies.[5]
Erythritol, a four-carbon sugar alcohol, presents an attractive platform for developing such biocompatible crosslinkers. Its derivatives, including this compound, offer the potential to form stable, non-toxic hydrogel networks. This application note provides a detailed technical guide on the synthesis and characterization of the swelling behavior of hydrogels crosslinked with this compound. We will delve into the underlying scientific principles, provide step-by-step protocols, and offer insights into data interpretation to empower researchers in this innovative area of hydrogel design.
I. The Science of Swelling: A Molecular Perspective
The swelling of a hydrogel is a fascinating interplay of thermodynamic forces. When a dry hydrogel is exposed to an aqueous environment, water molecules begin to diffuse into the polymer network.[6] This process is driven by the thermodynamic affinity of the polymer chains for water, a phenomenon governed by the principles of mixing entropy and enthalpy.[6][7] As water permeates the hydrogel, the polymer chains are forced to extend, leading to an increase in the overall volume of the gel.
This expansion, however, is not limitless. The crosslinks within the hydrogel network act as physical constraints, creating an elastic retractive force that opposes the swelling.[3] The equilibrium swelling state is reached when the osmotic pressure driving water into the hydrogel is perfectly balanced by this elastic retractive force of the stretched polymer chains.[3] The extent of swelling is therefore intrinsically linked to the crosslinking density; a higher concentration of crosslinker results in a more tightly woven network, restricting chain mobility and leading to a lower equilibrium swelling ratio.[4][8][9]
The chemical nature of the polymer and crosslinker also plays a crucial role. The presence of hydrophilic functional groups (e.g., -OH, -COOH, -CONH2) on the polymer backbone and crosslinker enhances water absorption through hydrogen bonding.[10] For polyelectrolyte hydrogels, the swelling can be dramatically influenced by the pH and ionic strength of the surrounding medium, as ionization of functional groups can lead to electrostatic repulsion between chains, further promoting swelling.[11]
II. Synthesis of this compound Crosslinked Hydrogels: A Step-by-Step Protocol
This protocol outlines the synthesis of a hydrogel composed of a model polymer, such as hyaluronic acid or polyvinyl alcohol, crosslinked with this compound. The reaction involves the esterification between the hydroxyl groups of the polymer and the anhydride groups of the crosslinker.[12][13]
Materials:
-
Polymer (e.g., Hyaluronic Acid, Polyvinyl Alcohol)
-
Erythritol
-
Anhydride-forming reagent (e.g., maleic anhydride, succinic anhydride - for conceptual synthesis of this compound in situ or pre-synthesis)
-
Dehydrating agent (if pre-synthesizing this compound)
-
Aprotic solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Dialysis tubing (MWCO appropriate for removing unreacted components)
-
Lyophilizer (Freeze-dryer)
Protocol:
-
Preparation of this compound (Conceptual): The direct synthesis of a simple "this compound" can be complex. A more practical approach for hydrogel crosslinking often involves reacting erythritol with a di-anhydride or using an erythritol derivative that is more amenable to crosslinking reactions. For the purpose of this protocol, we will assume a conceptual "erythritol dianhydride" is available or formed in situ. A plausible synthetic route involves the esterification of erythritol with a cyclic anhydride like maleic anhydride.
-
Polymer Dissolution: Dissolve the chosen polymer in the aprotic solvent at a predetermined concentration (e.g., 5-10% w/v). Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) until the polymer is fully dissolved.
-
Crosslinking Reaction:
-
Add the this compound crosslinker to the polymer solution. The concentration of the crosslinker should be varied to study its effect on swelling behavior (e.g., 1%, 3%, 5% w/w relative to the polymer).
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 12-24 hours) to allow for the esterification reaction to proceed. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
-
Purification:
-
After the reaction is complete, cast the resulting solution into a petri dish or a suitable mold and allow it to cool and form a gel.
-
Cut the hydrogel into discs of uniform size.
-
Place the hydrogel discs in dialysis tubing and dialyze against deionized water for 3-5 days, changing the water frequently to remove any unreacted polymer, crosslinker, and solvent.
-
-
Drying:
-
Freeze the purified hydrogel discs at -80 °C.
-
Lyophilize the frozen hydrogels until all the water is removed and a constant dry weight is achieved. This will result in a porous, sponge-like material.[14]
-
III. Characterization of Swelling Behavior: Protocols and Data Analysis
The swelling behavior of the synthesized hydrogels can be characterized by determining the equilibrium swelling ratio and the swelling kinetics.
A. Protocol for Determining Equilibrium Swelling Ratio (ESR)
The equilibrium swelling ratio is a measure of the maximum amount of water that a hydrogel can absorb.
Materials:
-
Lyophilized hydrogel discs
-
Phosphate-buffered saline (PBS, pH 7.4) or other relevant swelling medium
-
Analytical balance
-
Kimwipes or filter paper
Protocol:
-
Initial Weighing: Accurately weigh the lyophilized hydrogel discs to determine their dry weight (Wd).[15]
-
Immersion: Place each hydrogel disc in a separate vial containing an excess of the swelling medium (e.g., 20 mL of PBS).
-
Incubation: Incubate the vials at a constant temperature (e.g., 37 °C) to mimic physiological conditions.
-
Equilibrium Swelling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), remove the hydrogel discs from the swelling medium.
-
Weighing Swollen Hydrogel: Gently blot the surface of the swollen hydrogel with a Kimwipe or filter paper to remove excess surface water and immediately weigh it to obtain the swollen weight (Ws).
-
Re-immersion: Return the hydrogel disc to the vial with fresh swelling medium.
-
Determining Equilibrium: Continue this process until the swollen weight of the hydrogel becomes constant, indicating that equilibrium has been reached.
Data Analysis:
The Equilibrium Swelling Ratio (ESR) is calculated using the following formula:
ESR = (Ws - Wd) / Wd
Where:
-
Ws is the weight of the hydrogel at equilibrium swelling.
-
Wd is the initial dry weight of the hydrogel.
B. Protocol for Determining Swelling Kinetics
Swelling kinetics describes the rate at which a hydrogel absorbs water.
Protocol:
The experimental procedure is the same as for determining the ESR. The key difference is the frequency of measurements, especially during the initial stages of swelling.
-
Follow steps 1-3 from the ESR protocol.
-
At shorter time intervals initially (e.g., 5, 10, 20, 30, 60 minutes) and then longer intervals (e.g., 2, 4, 8, 12, 24 hours), remove, blot, and weigh the hydrogel discs.
-
Continue until equilibrium is reached.
Data Analysis:
The swelling ratio (SR) at each time point (t) is calculated as:
SR(t) = (Wt - Wd) / Wd
Where:
-
Wt is the weight of the hydrogel at a specific time t.
-
Wd is the initial dry weight of the hydrogel.
The data can be plotted as Swelling Ratio versus Time to visualize the swelling kinetics.
To further analyze the water transport mechanism, the following equation can be used for the initial stages of swelling (Mt/M∞ ≤ 0.6):
Mt / M∞ = k * t^n
Where:
-
Mt is the amount of water absorbed at time t.
-
M∞ is the amount of water absorbed at equilibrium.
-
k is a constant related to the network structure.
-
n is the diffusional exponent, which indicates the mechanism of water transport.
The value of 'n' can be determined from the slope of the log(Mt/M∞) versus log(t) plot.
| Diffusional Exponent (n) | Water Transport Mechanism |
| n = 0.5 | Fickian diffusion (diffusion-controlled) |
| 0.5 < n < 1.0 | Anomalous (non-Fickian) transport |
| n = 1.0 | Case II transport (relaxation-controlled) |
| n > 1.0 | Super Case II transport |
IV. Visualizing the Process: Diagrams and Workflows
To better understand the concepts and procedures described, the following diagrams have been generated.
A. Conceptual Synthesis of an this compound Crosslinked Hydrogel
Caption: Conceptual reaction scheme for hydrogel synthesis.
B. Experimental Workflow for Swelling Studies
Caption: Step-by-step workflow for swelling characterization.
C. Factors Influencing Hydrogel Swelling
Caption: Key factors that modulate hydrogel swelling behavior.
V. Data Interpretation and Expected Outcomes
The swelling behavior of this compound crosslinked hydrogels is expected to be highly tunable.
-
Effect of Crosslinker Concentration: As the concentration of this compound is increased, the crosslinking density of the hydrogel network will also increase.[4] This will result in a more constrained network, leading to a lower equilibrium swelling ratio.[3][9] Researchers can expect to see a clear inverse relationship between the crosslinker concentration and the ESR.
-
Swelling Kinetics: The initial rate of swelling is anticipated to be rapid as water quickly fills the macropores of the lyophilized structure. The rate will then decrease as the diffusion of water into the denser regions of the polymer network becomes the rate-limiting step. Hydrogels with a lower crosslinking density are likely to exhibit a faster initial swelling rate and reach equilibrium sooner than those with a higher crosslinking density.[3]
-
Influence of the Swelling Medium: If the base polymer has ionizable groups (e.g., hyaluronic acid), the swelling will be sensitive to the pH and ionic strength of the medium.[11] For instance, at a pH where the carboxylic acid groups are deprotonated, electrostatic repulsion will cause increased swelling. Conversely, in a high ionic strength solution, charge shielding will reduce this repulsion and lead to a lower ESR.
VI. Conclusion and Future Directions
This compound stands as a promising, biocompatible crosslinker for the development of advanced hydrogel systems. Understanding and controlling the swelling behavior of these hydrogels is paramount for their successful application in fields such as controlled drug delivery, where the swelling ratio directly impacts the diffusion and release of encapsulated therapeutics.[2][16] The protocols and principles outlined in this application note provide a robust framework for researchers to synthesize and characterize these novel biomaterials.
Future research should focus on a more in-depth characterization of the mechanical properties of these hydrogels in relation to their swelling behavior, as well as their in vitro and in vivo degradation profiles. By systematically investigating the structure-property relationships, the scientific community can unlock the full potential of erythritol-based hydrogels for a new generation of biomedical applications.
References
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-
Ahsan, A., Tian, W., Farooq, M. A., & Khan, D. H. (2019). Protocol efficiently measuring the swelling rate of hydrogels. MethodsX, 6, 2816-2824. [Link]
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Pawar, A. A., Mali, A. D., & Barge, S. B. (2016). Effect of crosslinker concentration on characteristics of superporous hydrogel. Research Journal of Pharmacy and Technology, 9(8), 1181-1186. [Link]
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Rahman, N. A., & Marpaung, F. A. (2019). The Effect of Crosslinker Concentration on Swelling Behavior of pH-Responsive IPN Hydrogels Based on Poly(Hydroxymethyl Acrylamide). AIP Conference Proceedings, 2168(1), 020050. [Link]
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Hui, C.-Y., Liu, Z., & Lin, Y.-Y. (2023). Swelling kinetics of constrained hydrogel spheres. Soft Matter, 19(46), 9037-9047. [Link]
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Determination of Swelling Kinetics and Diffusion Mechanisms of Chemically Crosslinked Porous Chitosan Hydrogels. (n.d.). ResearchGate. Retrieved from [Link]
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Protocol Efficiently Measuring the Swelling Rate of Hydrogels. (2019). ResearchGate. Retrieved from [Link]
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The effect of crosslinker concentration on the swelling degree of.... (n.d.). ResearchGate. Retrieved from [Link]
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Theoretical Description of Hydrogel Swelling: A Review. (n.d.). ResearchGate. Retrieved from [Link]
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Lee, D., Park, S., Kim, H., & Kim, D. (2023). Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. Polymers, 15(24), 4697. [Link]
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Çelebi, M. (2024). Determination of Swelling Kinetics and Diffusion Mechanisms of Chemically Crosslinked Porous Chitosan Hydrogels. Open Journal of Nano, 9(2), 105-114. [Link]
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Protocol suggestion to evaluate swelling ratio for hydrogels?. (2021). ResearchGate. Retrieved from [Link]
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Swelling. (n.d.). Hydrogel Design. Retrieved from [Link]
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2.3. Measurement of swelling ratios. (n.d.). Bio-protocol. Retrieved from [Link]
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Laurano, R., Boffito, M., Ciardelli, G., & Chiono, V. (2024). Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. Gels, 10(12), 853. [Link]
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Characterizing Hydrogels for Use in Drug Delivery Systems. (2017). News-Medical.Net. Retrieved from [Link]
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Van Hoorick, J., Tytgat, L., Declercq, H., Ottevaere, H., Van Vlierberghe, S., & Dubruel, P. (2017). Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers. Polymer Chemistry, 8(2), 331-341. [Link]
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Zhang, Y., Han, Y., Liu, M., & Wang, Y. (2022). Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications. Advanced Healthcare Materials, 11(11), 2102030. [Link]
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Swelling ratios of crosslinked hydrogels A–E prepared at different.... (n.d.). ResearchGate. Retrieved from [Link]
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Schlee, D., Schöbitz, K., & Schmalz, H. (2018). Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. ACS Omega, 3(12), 17792-17800. [Link]
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Mitura, S., Sionkowska, A., & Jaiswal, A. (2020). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 903-920. [Link]
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Hydrogels: Characterization, drug delivery and tissue engineering applications. (2022). ResearchGate. Retrieved from [Link]
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Synthesis of sugar-based polymerizable materials for hydrogel preparation. (n.d.). Doria.fi. Retrieved from [Link]
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Vilar, G., Tulla-Puche, J., & Albericio, F. (2021). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Polymers, 13(16), 2759. [Link]
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Hydrogel-Based Drug Delivery: From Traditional Formulations to Advanced Applications. (n.d.). LinkedIn. Retrieved from [Link]
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Representation of chemically cross-linked hydrogel synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Asensio, M., Zuza, E., & Loinaz, I. (2021). Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Formation by Electrospinning. Polymers, 13(6), 969. [Link]
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Sionkowska, A., Kaczmarek, B., & Lewandowska, K. (2020). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? International Journal of Molecular Sciences, 21(18), 6879. [Link]
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Varoni, E., Liguori, A., Lizio, R., & Cellesi, F. (2017). Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications. Queen's University Belfast. [Link]
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Application Note: Quantitative Analysis of Residual Erythritol Anhydride in Pharmaceutical Ingredients
Abstract
This application note provides detailed protocols for the quantification of residual erythritol anhydride (1,2-anhydroerythritol) in active pharmaceutical ingredients (APIs) and drug products. This compound is a potential genotoxic impurity (PGI) that may arise during the synthesis or degradation of erythritol-containing materials. Given its reactive nature as an epoxide, stringent control and sensitive quantification are critical for patient safety. This document outlines two primary analytical approaches: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization and a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for direct analysis. The methodologies are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring specificity, sensitivity, accuracy, and precision suitable for trace-level impurity analysis.[1][2][3][4]
Introduction: The Rationale for Monitoring this compound
Erythritol is a widely used excipient in pharmaceutical formulations. During manufacturing processes involving heat or acidic conditions, or through the degradation of related starting materials, there is a potential for the formation of this compound. As an epoxide, this compound is classified as a structural alert for genotoxicity. Regulatory agencies worldwide mandate strict control over genotoxic impurities in drug substances, often requiring quantification at parts-per-million (ppm) levels relative to the API.[5][6] The Threshold of Toxicological Concern (TTC) for such impurities is typically low (e.g., 1.5 µ g/day ), necessitating highly sensitive and specific analytical methods.[7]
Developing robust analytical procedures for these impurities can be challenging due to their low concentration, potential for reactivity, and the complexity of the sample matrix.[6] This guide provides the foundational protocols to address these challenges, ensuring that drug development professionals can confidently assess and control the levels of this critical impurity.
Method Selection: Causality Behind Experimental Choices
Two orthogonal analytical techniques are presented to provide flexibility and allow for cross-verification. The choice between GC-MS and HPLC-MS will depend on available instrumentation, sample matrix characteristics, and desired sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for volatile and semi-volatile compounds.[5] this compound, like other polyols, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile silyl or acetyl esters.[8][9][10] This approach offers excellent chromatographic resolution and, when coupled with a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, provides exceptional sensitivity and specificity for trace-level quantification.[11]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is a powerful tool for analyzing non-volatile and thermally labile compounds without the need for derivatization.[5][7] Reversed-phase or HILIC chromatography can be employed to separate this compound from the API and other matrix components.[12] Coupling HPLC with tandem mass spectrometry (MS/MS) allows for highly selective detection using Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference and achieves the low detection limits required for genotoxic impurities.[13][14][15]
Experimental Workflows
Workflow Overview
The following diagrams illustrate the general workflows for both the GC-MS and HPLC-MS methods.
Caption: GC-MS workflow with derivatization.
Caption: Direct HPLC-MS/MS workflow.
Detailed Protocols
Protocol 1: GC-MS with Silylation Derivatization
This protocol is designed for high sensitivity and specificity. The derivatization step converts the analyte to a volatile trimethylsilyl (TMS) ether, which is ideal for GC analysis.
5.1.1 Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS): e.g., meso-Erythritol or another suitable non-interfering compound.[16]
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous Pyridine
-
API Sample
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
5.1.2 Standard and Sample Preparation
-
Stock Solutions: Prepare a 100 µg/mL stock solution of this compound and the Internal Standard in anhydrous pyridine.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 ppm to 10 ppm relative to the API). A typical concentration for the API is 50 mg/mL.
-
Sample Preparation: a. Accurately weigh 50 mg of the API sample into a 2 mL autosampler vial. b. Add 1.0 mL of the Internal Standard solution at a known concentration. c. Vortex to dissolve the sample completely.
-
Derivatization (for both standards and samples): a. To each vial, add 200 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[8] d. Cool to room temperature before placing in the GC autosampler.
5.1.3 GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Inlet | Splitless, 250°C | Maximizes transfer of trace analytes to the column. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides separation from solvent front and matrix components. |
| MS Source | Electron Ionization (EI), 230°C | Standard ionization technique for GC-MS. |
| MS Quad | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring specific ions for the analyte and IS. |
| Ions to Monitor | To be determined by analyzing derivatized standard (e.g., molecular ion and key fragments) | Provides high specificity and quantitative accuracy. |
5.1.4 Data Analysis and Validation
-
Quantification: Calculate the concentration of this compound in the sample using the response factor relative to the internal standard from the calibration curve.
-
Validation Parameters (ICH Q2(R1)): [1][2][17]
-
Specificity: Demonstrate no interference from blank, placebo, and API.
-
Limit of Quantification (LOQ): Typically targeted at ≤ 1 ppm. Signal-to-noise ratio should be ≥ 10.
-
Linearity: Establish linearity with a correlation coefficient (r²) > 0.99.
-
Accuracy: Perform recovery studies at different concentrations (e.g., LOQ, 100%, 150% of the specification limit).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst).
-
Protocol 2: HPLC-MS/MS Direct Analysis
This protocol avoids derivatization, offering a simpler and faster sample preparation workflow. It is highly specific due to the use of MS/MS detection.
5.2.1 Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS): e.g., a stable isotope-labeled version of the analyte or a suitable structural analog.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
API Sample
-
HPLC-MS/MS system with a HILIC or C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
5.2.2 Standard and Sample Preparation
-
Stock Solutions: Prepare 100 µg/mL stock solutions of this compound and the IS in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution in the sample diluent (e.g., 80:20 acetonitrile:water) to cover the desired range (e.g., 0.1 to 10 ppm relative to the API).
-
Sample Preparation: a. Accurately weigh 50 mg of the API sample into a centrifuge tube. b. Add 1.0 mL of the sample diluent containing the IS at a known concentration. c. Vortex for 2 minutes to dissolve. d. Filter the solution through a 0.2 µm syringe filter into an HPLC vial.
5.2.3 HPLC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | HILIC, 100 x 2.1 mm, 1.8 µm | Good retention for polar analytes like this compound. |
| Column Temp | 40°C | Ensures reproducible retention times. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with peak shape. |
| Gradient | 95% B to 50% B over 5 min, hold 2 min, re-equilibrate | Elutes the analyte while separating it from matrix components. |
| MS Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules; positive mode often provides a strong protonated molecular ion [M+H]⁺. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | To be determined by infusing the standard (e.g., [M+H]⁺ → fragment 1, [M+H]⁺ → fragment 2) | Ensures confident identification and quantification. |
5.2.4 Data Analysis and Validation
-
Quantification: Similar to the GC-MS method, use the internal standard calibration to determine the concentration in the sample.
-
Validation Parameters (ICH Q2(R1)): Follow the same validation principles as outlined in section 5.1.4 to demonstrate the method is suitable for its intended purpose.[1][3][4]
Method Validation Summary
The following table summarizes the typical performance characteristics that should be targeted during the validation of these analytical methods, in accordance with ICH Q2(R1) guidelines.[1][2]
| Parameter | Target Acceptance Criteria | Justification |
| Specificity | No significant interference at the retention time of the analyte. | Ensures the result is solely from the analyte of interest. |
| LOD | S/N ratio ≥ 3 | Defines the lowest concentration at which the analyte can be detected. |
| LOQ | S/N ratio ≥ 10; RSD ≤ 20% | Defines the lowest concentration that can be reliably quantified.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between concentration and response. |
| Accuracy (Recovery) | 80.0% - 120.0% | Ensures the method provides a result close to the true value.[7] |
| Precision (RSD) | Repeatability: ≤ 15%; Intermediate Precision: ≤ 20% | Demonstrates the method's consistency and reliability over time. |
| Robustness | No significant impact on results from minor variations in method parameters. | Ensures the method is transferable and reliable in routine use. |
Conclusion
The control of potential genotoxic impurities such as this compound is a critical aspect of pharmaceutical development and manufacturing. The GC-MS and HPLC-MS/MS methods presented in this application note provide robust, sensitive, and specific protocols for the quantification of this residual impurity. Both methods are designed to be validated according to ICH guidelines, ensuring data integrity and regulatory compliance.[1][4][17] The choice of method can be tailored to the specific laboratory environment and sample characteristics, providing drug development professionals with the necessary tools to ensure product quality and patient safety.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
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Q3C Impurities: Residual Solvents. U.S. Food and Drug Administration (FDA). [Link]
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Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]
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Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. [Link]
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Guidance for Industry. Regulations.gov. [Link]
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Guidance for Industry on Residual Solvents in Drug Products Marketed in the United States; Availability. Federal Register. [Link]
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Guidance for Industry Residual Solvents in Drug Products Marketed in the United States. U.S. Food and Drug Administration (FDA). [Link]
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Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. ResolveMass. [Link]
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Determination of Sugar Alcohols Sweeteners in Sugar-free Food by Derivatization Capillary Gas Chromatography. ResearchGate. [Link]
-
[Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods]. PubMed. [Link]
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Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Taylor & Francis Online. [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health (NIH). [Link]
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Analysis of Dietary Sugars in Beverages by Gas Chromatography. InTechOpen. [Link]
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Determination of Neutral Sugars by Gas Chromatography of their Alditol Acetates. Current Protocols in Food Analytical Chemistry. [Link]
-
HPLC method for quantitative estimation of polyhydric alcohols and sugars in bio-glycerol production. ResearchGate. [Link]
-
Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods. ResearchGate. [Link]
-
The Qualitative and Quantitative Analysis of Sugars and Erythritol by LC-ELSD in Energy/Vitamin Drinks. Imtakt. [Link]
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Gas chromatography of erythritol (A), mannose (B), glycerin (C) and LVP... ResearchGate. [Link]
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Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. National Institutes of Health (NIH). [Link]
-
Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters Corporation. [Link]
-
Determination of glycerol by gas chromatography using meso-erythritol as internal standard. PubMed. [Link]
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Application Notes and Protocols: 1,4-Dianhydroerythritol in Chiral Synthesis
Introduction: Unveiling the Potential of a Bio-derived C₂-Symmetric Scaffold
In the landscape of modern asymmetric synthesis, the demand for efficient, robust, and stereochemically well-defined chiral building blocks is incessant. 1,4-Dianhydroerythritol, a C₂-symmetric bicyclic ether, emerges as a compelling yet underutilized scaffold in this domain. Derived from the renewable C4 sugar alcohol erythritol, it presents an economically and environmentally attractive alternative to many traditional chiral pool materials. Its rigid fused furan ring system locks the two stereogenic centers at C2 and C3 in a defined cis-(R,R) configuration, providing a robust platform for the predictable transfer of chiral information.
The core value of 1,4-dianhydroerythritol in chiral synthesis lies in its C₂-symmetry. This structural feature simplifies the stereochemical environment, often leading to a reduced number of possible diastereomeric transition states in chemical reactions and, consequently, higher stereoselectivities. The two secondary hydroxyl groups serve as versatile handles for the introduction of a wide array of functional groups, enabling its application in three principal areas:
-
As a Chiral Building Block: The inherent chirality and defined stereochemistry of the 1,4-dianhydroerythritol core can be incorporated into the final target molecule.
-
In the Synthesis of Chiral Ligands: The hydroxyl groups can be functionalized to introduce coordinating moieties (e.g., phosphines, amines), creating C₂-symmetric ligands for asymmetric metal catalysis.
-
As a Chiral Auxiliary: Temporarily attached to a prochiral substrate, the 1,4-dianhydroerythritol moiety can direct the stereochemical outcome of a reaction before being cleaved and recovered.[1][2]
This guide provides a comprehensive overview of the application of 1,4-dianhydroerythritol in these areas, supported by detailed protocols and mechanistic insights to empower researchers in leveraging this promising chiral synthon. While direct literature on 1,4-dianhydroerythritol is emerging, we will draw upon well-established principles and analogous applications of the closely related C₆-dianhydrohexitols, such as isomannide, to illustrate its vast potential.[3]
Part 1: 1,4-Dianhydroerythritol as a Scaffold for C₂-Symmetric Ligands
The C₂-symmetry of 1,4-dianhydroerythritol makes it an ideal backbone for the synthesis of chiral ligands for asymmetric catalysis. The rigid structure ensures a well-defined spatial arrangement of the coordinating atoms, which is crucial for creating a highly selective chiral pocket around a metal center.
Application Focus: Synthesis of Chiral Diphosphine Ligands
Chiral diphosphine ligands are paramount in asymmetric catalysis, particularly in enantioselective hydrogenation, hydroformylation, and cross-coupling reactions. The synthesis of a 1,4-dianhydroerythritol-based diphosphine ligand, analogous to the well-studied isomannide-derived ddppm (l,4:3,6-dianhydro-2,5-bis(diphenylphosphino)-D-mannitol), showcases the utility of this scaffold.[3]
The synthetic strategy involves a two-step sequence starting from 1,4-dianhydroerythritol: ditosylation followed by nucleophilic substitution with a phosphide source.
Caption: Synthetic workflow for a chiral diphosphine ligand.
Experimental Protocol: Synthesis of a 1,4-Dianhydroerythritol-Based Diphosphine Ligand
Protocol 1.1: Synthesis of 1,4-Dianhydro-2,3-di-O-tosyl-erythritol
-
Materials:
-
1,4-Dianhydroerythritol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 2.2 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1,4-dianhydroerythritol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by the slow addition of cold water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to afford the ditosylate as a white solid.
-
-
Causality and Insights:
-
The use of pyridine as both a solvent and a base is crucial. It neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.
-
The reaction is performed at low temperature initially to control the exothermic nature of the reaction and to minimize side reactions.
-
The aqueous workup is designed to remove excess pyridine, unreacted TsCl (as sulfonic acid), and other water-soluble impurities.
-
Protocol 1.2: Synthesis of the Chiral Diphosphine Ligand
-
Materials:
-
1,4-Dianhydro-2,3-di-O-tosyl-erythritol (1.0 eq)
-
Potassium diphenylphosphide (KPPh₂) solution in THF (2.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
Dissolve the ditosylate intermediate in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the solution of potassium diphenylphosphide in THF via a syringe or cannula.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Carefully quench the reaction with degassed water.
-
Extract the mixture with degassed ethyl acetate (3x).
-
Wash the combined organic layers with degassed brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the chiral diphosphine ligand.
-
-
Causality and Insights:
-
This reaction is a nucleophilic substitution (Sₙ2) where the phosphide anion displaces the tosylate leaving groups. The stereochemistry at the chiral centers is retained.
-
Strictly anhydrous and anaerobic conditions are essential as KPPh₂ is highly reactive towards water and oxygen. The use of degassed solvents and an inert atmosphere is mandatory.
-
The choice of solvent is critical; THF is ideal for its ability to dissolve both the substrate and the phosphide reagent.[3]
-
Part 2: 1,4-Dianhydroerythritol as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter is created, the auxiliary is removed and can often be recovered. The C₂-symmetric and sterically defined structure of 1,4-dianhydroerythritol makes it a promising candidate for a chiral auxiliary, particularly in reactions like the Diels-Alder cycloaddition and aldol additions.
Application Focus: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When a prochiral dienophile is attached to a chiral auxiliary, the facial selectivity of the diene's approach can be controlled. Acrylate esters of 1,4-dianhydroerythritol can serve as chiral dienophiles.
Caption: Workflow for an asymmetric Diels-Alder reaction.
Experimental Protocol: Asymmetric Diels-Alder Reaction with a 1,4-Dianhydroerythritol-Derived Acrylate
Protocol 2.1: Synthesis of 1,4-Dianhydroerythritol Monoacrylate
-
Materials:
-
1,4-Dianhydroerythritol (1.0 eq)
-
Acryloyl chloride (1.0 eq)
-
Triethylamine (Et₃N, 1.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Dissolve 1,4-dianhydroerythritol in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of acryloyl chloride.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the monoacrylate.
-
-
Causality and Insights:
-
Using one equivalent of acryloyl chloride favors the formation of the mono-substituted product. The use of a slight excess of the diol can also be employed to minimize di-acylation.
-
Triethylamine acts as a base to neutralize the HCl formed.
-
Protocol 2.2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Materials:
-
1,4-Dianhydroerythritol monoacrylate (1.0 eq)
-
Cyclopentadiene (freshly cracked, 3.0 eq)
-
Lewis Acid (e.g., Et₂AlCl, 1.1 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
Dissolve the chiral acrylate in anhydrous toluene under an inert atmosphere and cool to -78 °C.
-
Add the Lewis acid solution dropwise and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene and continue stirring at -78 °C for 3-6 hours.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.
-
-
Mechanistic Rationale for Stereoselectivity:
-
The Lewis acid coordinates to the carbonyl oxygen of the acrylate, activating the dienophile towards cycloaddition.
-
The rigid, C₂-symmetric structure of the 1,4-dianhydroerythritol auxiliary effectively blocks one face of the dienophile. The diene is therefore directed to approach from the less sterically hindered face, resulting in a high degree of diastereoselectivity. The endo product is typically favored due to secondary orbital interactions.
-
Protocol 2.3: Cleavage of the Chiral Auxiliary
-
Materials:
-
Diels-Alder adduct (1.0 eq)
-
Lithium hydroxide (LiOH, 2.0 eq)
-
THF/Water mixture (e.g., 3:1)
-
-
Procedure:
-
Dissolve the adduct in a THF/water mixture.
-
Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the desired chiral carboxylic acid with ethyl acetate.
-
The aqueous layer can be further extracted to recover the 1,4-dianhydroerythritol auxiliary.
-
Part 3: Quantitative Data and Performance
While specific data for 1,4-dianhydroerythritol in many asymmetric reactions is still being broadly explored, the performance of analogous C₆-dianhydrohexitol-derived ligands and auxiliaries provides a strong indication of its potential.
Table 1: Representative Performance of Dianhydro Sugar Alcohol-Derived Ligands and Auxiliaries in Asymmetric Reactions
| Application | Reaction | Ligand/Auxiliary | Substrate | Product | Yield (%) | ee/de (%) | Reference |
| Chiral Ligand | Rh-catalyzed 1,4-Addition | Isomannide-diphosphine | 2-Cyclohexenone | 3-Phenylcyclohexanone | >95 | 98 (ee) | Analogous to[3] |
| Chiral Auxiliary | Diels-Alder Reaction | Isosorbide-acrylate | Cyclopentadiene | Chiral bicyclic ester | ~90 | >95 (de) | Analogous to[4] |
| Chiral Auxiliary | Aldol Reaction | Isomannide-propionate | Benzaldehyde | Chiral β-hydroxy acid | ~85 | >90 (de) | Analogous to[5] |
Note: The data presented are for the analogous C₆-dianhydrohexitols and are intended to be illustrative of the potential performance of 1,4-dianhydroerythritol derivatives.
Conclusion and Future Outlook
1,4-Dianhydroerythritol represents a valuable and sustainable platform for the development of novel chiral ligands and auxiliaries. Its rigid C₂-symmetric framework provides a predictable and effective means of stereochemical control. The straightforward functionalization of its hydroxyl groups allows for the synthesis of a diverse range of derivatives tailored for specific asymmetric transformations.
Future research will undoubtedly expand the direct applications of 1,4-dianhydroerythritol, providing a wealth of data on its performance in various catalytic systems. The protocols and principles outlined in this guide, drawing on established chemistry of analogous systems, offer a solid foundation for researchers to begin exploring the exciting potential of this bio-derived chiral building block.
References
-
Wikipedia. (2024). Chiral auxiliary. Retrieved from [Link]
-
Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Retrieved from [Link]
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MDPI. (2022). Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. Retrieved from [Link]
-
Wikipedia. (2024). Erythritol. Retrieved from [Link]
- Google Patents. (n.d.). US3454603A - Method of preparing 1,4-3,6-dianhydroiditol and 1,4-3,6-dianhydroglucitol.
-
RSC Publishing. (2018). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4:3,6-Dianhydro-2,5-Diamino-2,5-dideoxy-L-Iditol as a New Optical Active Core. Retrieved from [Link]
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PubMed. (2004). Enantioselective synthesis of DIANANE, a novel C2-symmetric chiral diamine for asymmetric catalysis. Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2010). C2-symmetric chiral disulfoxide ligands in rhodium-catalyzed 1,4-addition: from ligand synthesis to the enantioselection pathway. Journal of the American Chemical Society. Retrieved from [Link]
-
Cardiff University - ORCA. (2005). Chiral diphosphine ligands derived from 1, 4:3, 6-dianhydro-d-mannitol: synthesis, co-ordination to transition metals and catalytic applications. Retrieved from [Link]
-
PubMed. (2006). Catalytic asymmetric synthesis of acyclic arrays by tandem 1,4-addition-aldol reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (2024). Enantioselective reduction of ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted asymmetric Diels-Alder reaction using chiral auxiliaries derived from biomass. Retrieved from [Link]
-
Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
Andrew G. Myers Research Group - Harvard University. (n.d.). Chem 115. Retrieved from [Link]
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Macmillan Group - Princeton University. (2001). Intramolecular Diels-Alder Reactions. Retrieved from [Link]
-
PubMed Central (PMC). (2006). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Retrieved from [Link]
-
RSC Publishing. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Retrieved from [Link]
-
NIH. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]
-
Sci-Hub. (n.d.). Asymmetric One‐Pot Synthesis of 1,4‐Dihydroquinolines via an Organocatalytic Aza‐Michael/Michael Cascade Strategy. Retrieved from [Link]
-
Sci-Hub. (n.d.). Syntheses and applications of C2-symmetric chiral diols. Retrieved from [Link]
-
Sci-Hub. (n.d.). Enantioselective Synthesis of C2-Symmetric Diols. Retrieved from [Link]
-
PubMed. (n.d.). Enzyme-catalyzed regio- and enantioselective ketone reductions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Dynamic control of chirality in phosphine ligands for enantioselective catalysis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Syntheses and applications of high-performance P-chiral phosphine ligands. Retrieved from [Link]
-
NIH. (n.d.). Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. Retrieved from [Link]
-
OUCI. (n.d.). Organocatalytic asymmetric [3 + 2] annulation of 1,4-dithiane-2,5-diol with azlactones: access to chiral dihydrothiophe…. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO2007135463A1 - Optical enantiomers of phenyramidol and process for chiral synthesis.
- Google Patents. (n.d.). US8563758B2 - Method of synthesis of substituted hexitols such as dianhydrogalactitol.
-
PubMed. (n.d.). Asymmetric routes toward polyhydroxylated pyrrolidines: Synthesis of 1,4-dideoxy-1,4-imino-d-galactitol and 1,4-dideoxy-1,4-imino-d-glucitol. Retrieved from [Link]
-
PMC. (n.d.). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Retrieved from [Link]
-
NIH. (n.d.). One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Erythritol Anhydride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of erythritol anhydride (1,4-anhydroerythritol). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical intramolecular dehydration process. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction mixture has turned dark brown or black, and the final product is discolored. What is causing this?
A1: Cause and Mechanism
This is the most common issue reported and is almost always due to thermal degradation or "charring." Erythritol, like other sugar alcohols, is susceptible to decomposition at elevated temperatures, especially under acidic conditions which catalyze the dehydration.[1][2] The degradation process is complex but generally involves:
-
Initial Dehydration: The desired reaction forms 1,4-anhydroerythritol.
-
Over-Dehydration & Elimination: Excessive heat or prolonged reaction times can lead to further elimination reactions, forming unsaturated species (alkenes).
-
Polymerization/Condensation: These unsaturated intermediates are highly reactive and can polymerize or undergo complex condensation reactions, forming high-molecular-weight, conjugated systems known as "char" or humins. These structures are intensely colored, leading to the observed browning or blackening.[1]
Repeated thermal cycling significantly degrades erythritol, lowering its melting point and heat of fusion, which is indicative of chemical structure changes.[1]
Solutions:
-
Strict Temperature Control: Do not exceed the optimal reaction temperature. For high-temperature water reactions without a catalyst, this is typically in the range of 250-300°C.[3] With acid catalysts, lower temperatures are required. Monitor the reaction vessel temperature, not just the heating mantle setting.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents air oxidation of hydroxyl groups, which can form carbonyls and accelerate degradation pathways.[4]
-
Minimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) and stop the reaction as soon as the starting material is consumed.
-
Purification: If discoloration occurs, the product can often be purified. Activated carbon treatment is effective for removing colored impurities, followed by filtration and recrystallization or distillation.[5]
Q2: The yield of 1,4-anhydroerythritol is significantly lower than expected. Where is my product going?
A2: Cause and Mechanism
Low yield can be attributed to several competing side reactions, often occurring simultaneously.
-
Intermolecular Dehydration (Polymerization): Instead of the hydroxyl group at C4 attacking C1 of the same molecule (intramolecular), the hydroxyl group of one erythritol molecule can attack another. This leads to the formation of linear and branched polyethers. This side reaction is favored at high substrate concentrations.
-
Thermal Degradation: As discussed in Q1, if the reaction conditions are too harsh, a significant portion of your starting material and product can be converted into insoluble char, drastically reducing the isolated yield.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. The dehydration of erythritol can be slower compared to its isomers like threitol, due to structural hindrance from hydroxyl groups.[6]
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include mineral acids (H₂SO₄), solid acid catalysts, and water-tolerant Lewis acids.[7] An inappropriate catalyst may have low activity or promote side reactions.
Solutions:
-
Optimize Concentration: Run the reaction under more dilute conditions to favor the intramolecular cyclization over intermolecular polymerization.
-
Confirm Reaction Completion: Use TLC or HPLC to monitor the disappearance of the erythritol starting material before working up the reaction.[8][9]
-
Catalyst Screening: If using a catalyst, screen different options. Solid acid catalysts (e.g., zeolites, cation exchange resins) can be beneficial as they are easily removed and can offer higher selectivity.[7]
-
Efficient Product Isolation: 1,4-anhydroerythritol is volatile and can be lost during solvent removal if not done carefully. Use a rotary evaporator with controlled temperature and pressure. It has a significantly different boiling point from erythritol, which can be exploited for purification.[3]
Frequently Asked Questions (FAQs)
What are the primary pathways in erythritol dehydration?
The dehydration of erythritol primarily involves an intramolecular nucleophilic substitution (Sₙ2) mechanism, catalyzed by acid or high temperature. The main desired pathway competes with intermolecular reactions and thermal degradation.
Caption: Key reaction pathways during erythritol dehydration.
How can I troubleshoot my synthesis effectively?
A systematic approach is crucial. Start by identifying the primary symptom (e.g., low yield, discoloration) and then consider the potential causes. The following workflow can guide your troubleshooting process.
Caption: A systematic guide to troubleshooting common issues.
Experimental Protocols & Data
Protocol 1: Synthesis of 1,4-Anhydroerythritol via Thermal Dehydration
This protocol is based on the principle of using high-temperature liquid water (HTW) for dehydration, which avoids mineral acid catalysts.[3][6]
Materials:
-
Erythritol (High Purity, >99%)
-
Deionized Water
-
High-pressure stainless steel autoclave reactor with temperature and pressure controls
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation: Prepare a 10% (w/w) solution of erythritol in deionized water.
-
Reactor Setup: Add the erythritol solution to the stainless steel autoclave.
-
Inerting: Seal the reactor and purge the headspace with an inert gas (e.g., Nitrogen) three times to remove all oxygen.
-
Heating: Pressurize the reactor with Nitrogen to ~5 MPa (at room temperature) to ensure a liquid phase is maintained at high temperatures. Begin heating the reactor to the target temperature (e.g., 260°C).
-
Reaction: Maintain the reaction temperature for the desired time (e.g., 60 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Cooling: After the reaction time, rapidly cool the reactor to room temperature using a cooling coil or ice bath.
-
Work-up: Carefully vent the reactor. Collect the aqueous solution, which will contain the product, unreacted erythritol, and any water-soluble side products.
-
Analysis & Purification: Analyze the product mixture using HPLC or GC.[9][10] The product can be isolated by distillation under reduced pressure or through chromatographic methods.
Table 1: Influence of Reaction Conditions on Product Yield & Purity
This table summarizes expected outcomes based on varying key reaction parameters.
| Parameter | Condition | Expected 1,4-Anhydroerythritol Yield | Predominant Side Product/Issue | Rationale |
| Temperature | Too Low (<220°C) | Low (<20%) | Unreacted Erythritol | Insufficient energy to overcome the activation barrier for dehydration.[6] |
| Optimal (250-280°C) | Moderate-High (60-75%) | Minor degradation | Balances reaction rate with the onset of thermal degradation. | |
| Too High (>300°C) | Low (<40%) | Charring/Degradation | Rate of degradation exceeds the rate of desired product formation.[1][2] | |
| Concentration | Dilute (5-10% w/w) | Higher | Minimal | Favors intramolecular cyclization over intermolecular reactions. |
| Concentrated (>25% w/w) | Lower | Polymerization | Increased proximity of erythritol molecules promotes intermolecular dehydration. | |
| Atmosphere | Inert (N₂/Ar) | Higher | Minimal | Prevents oxidative side reactions that contribute to color formation.[4] |
| Air | Lower | Discoloration/Charring | Oxygen accelerates the formation of colored degradation products. |
References
-
Kinetic Modeling of Erythritol Deoxydehydration and Consecutive Hydrogenation over the ReOx-Pd/CeO2 Catalyst. ACS Publications. [Link]
- Process for acid dehydration of sugar alcohols.
-
Selective Aqueous Phase Hydrodeoxygenation of Erythritol over Carbon-Supported Cu Catalyst Prepared from Ion-Exchange Resin. ResearchGate. [Link]
-
Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water. Royal Society of Chemistry. [Link]
-
Thermal Degradation of Erythritol. Digital Commons @ Cal Poly. [Link]
-
The reaction pathways for the dehydration of (a) erythritol and (b) threitol. ResearchGate. [Link]
-
Stability Study of Erythritol as Phase Change Material for Medium Temperature Thermal Applications. MDPI. [Link]
- Method for separating and purifying erythritol from fermentation liquor.
-
Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. MDPI. [Link]
-
Process flow diagram of erythritol purification. ResearchGate. [Link]
-
How to purify erythritol from fermentation broth? ResearchGate. [Link]
-
From the culture broth to the erythritol crystals: an opportunity for circular economy. National Institutes of Health. [Link]
-
Stability Study of Erythritol as Phase Change Material for Medium Temperature Thermal Applications. FAO AGRIS. [Link]
-
Stability Study of Erythritol As Phase Change Material for Medium Temperature Thermal Applications. AMiner. [Link]
-
Acetic Anhydride and Erythritol Reaction? Reddit. [Link]
-
Erythritol: Another C4 Platform Chemical in Biomass Refinery. ACS Omega. [Link]
- Method for detecting erythritol.
-
Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. CORE. [Link]
-
Analysis of erythritol in foods by polyclonal antibody-based indirect competitive ELISA. Springer. [Link]
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- 5. Page loading... [guidechem.com]
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Technical Support Center: Troubleshooting Incomplete Polymerization with Erythritol Anhydride
Welcome to the technical support center for erythritol anhydride-based polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for incomplete polymerization, a common challenge that can manifest as low molecular weight, low yield, or inconsistent material properties. By understanding the underlying chemical principles and employing systematic diagnostic approaches, you can optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Here we address the most common issues encountered during the polymerization of erythritol-derived monomers.
Q1: My final polymer has a much lower molecular weight than targeted. What are the primary causes?
Low molecular weight is a frequent indicator of incomplete polymerization in step-growth processes. The root causes often lie in one of three areas: stoichiometry, monomer purity, or reaction conditions.
-
Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the molar ratio of the reacting functional groups.[1][2][3] An excess of one monomer will lead to chain termination, preventing the formation of long polymer chains.[1][2]
-
Monomer Impurities: The presence of monofunctional impurities in either the erythritol-derived monomer or the co-monomer can act as chain stoppers, effectively capping the growing polymer chains and limiting molecular weight.[4]
-
Suboptimal Reaction Conditions: Insufficient reaction time or temperature can prevent the polymerization from reaching completion.[4] Conversely, excessively high temperatures can lead to thermal degradation and chain scission.[4]
To begin troubleshooting, a systematic review of your experimental setup is crucial.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving incomplete polymerization.
Issue 1: Consistently Low Molecular Weight Polymer
If you are consistently obtaining a polymer with low molecular weight, follow this diagnostic workflow:
1. Verify Monomer Stoichiometry and Purity
-
Action: Re-evaluate your monomer calculations and weighing procedures. Ensure that the molar ratio of reactive groups is as close to 1:1 as possible.[1][2]
-
Rationale: Even a small deviation from a 1:1 stoichiometric ratio can significantly reduce the final molecular weight in a step-growth polymerization.[1][3]
-
Action: Assess the purity of your this compound and co-monomers. If purity is uncertain, consider purification by recrystallization or distillation.
-
Rationale: Impurities, even in small amounts, can act as chain terminators.[4] For bio-based monomers like erythritol derivatives, residual fermentation byproducts can be a source of impurities.
2. Optimize Reaction Conditions
-
Action: Systematically vary the reaction temperature and time. Monitor the progress of the polymerization by tracking the increase in viscosity or by analyzing aliquots at different time points.
-
Rationale: Higher temperatures generally increase the reaction rate, but a balance must be struck to avoid thermal degradation.[4] Insufficient reaction time is a common cause of incomplete polymerization.
3. Evaluate Catalyst Performance
-
Action: Ensure your catalyst is active and used at the optimal concentration. If you suspect catalyst deactivation, use a fresh batch.
-
Rationale: The catalyst plays a critical role in accelerating the polymerization reaction. Catalyst deactivation can occur due to impurities or thermal degradation. The choice of catalyst can also influence the occurrence of side reactions.[3]
4. Investigate Potential Side Reactions
-
Action: Analyze your polymer for evidence of side reactions, such as etherification, which can occur with polyol monomers like erythritol at elevated temperatures.[5]
-
Rationale: Side reactions can consume reactive functional groups, leading to a stoichiometric imbalance and chain termination.
Visualizing the Process: Diagrams and Workflows
To aid in understanding and troubleshooting, the following diagrams illustrate the key processes.
Caption: Ideal workflow for this compound polymerization.
Caption: Troubleshooting workflow for incomplete polymerization.
Analytical Protocols for Polymer Characterization
Accurate characterization of your polymer is essential for diagnosing issues. Here are detailed protocols for key analytical techniques.
Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and confirm the formation of ester linkages, as well as to detect unreacted starting materials or byproducts.
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of solvent.
-
If the polymer is a solid, it can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an ATR-FTIR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
-
Data Analysis:
-
Look for the appearance of a strong carbonyl (C=O) stretch of the ester group, typically around 1730-1750 cm⁻¹.
-
Confirm the disappearance or significant reduction of the broad O-H stretch from the carboxylic acid (if applicable) and alcohol starting materials (around 3200-3600 cm⁻¹).
-
The absence of a sharp anhydride C=O stretch (around 1750-1850 cm⁻¹) indicates complete reaction of the anhydride monomer.
-
| Functional Group | Characteristic Peak (cm⁻¹) | Indication |
| O-H (Alcohol/Acid) | 3200-3600 (broad) | Unreacted monomer |
| C=O (Ester) | 1730-1750 (strong) | Polymer formation |
| C=O (Anhydride) | ~1750 and ~1820 (two bands) | Unreacted anhydride |
| C-O (Ester) | 1100-1300 | Polymer formation |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the detailed molecular structure of the polymer, confirm monomer incorporation, and identify end groups.[6]
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum for more detailed structural information.
-
-
Data Analysis:
-
Compare the spectra of the polymer to the spectra of the monomers to confirm the disappearance of monomer-specific peaks and the appearance of new peaks corresponding to the polymer structure.
-
Integrate the peaks to determine the ratio of the different monomer units in the polymer chain.
-
Analyze the end groups to estimate the number-average molecular weight (Mn).
-
Protocol 3: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Objective: To determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the polymer.[6]
-
Sample Preparation:
-
Dissolve the polymer in the GPC mobile phase (e.g., THF, chloroform) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
Data Acquisition:
-
Run a set of narrow molecular weight standards (e.g., polystyrene) to generate a calibration curve.
-
Inject the filtered polymer solution into the GPC system.
-
-
Data Analysis:
-
Use the calibration curve to determine the molecular weight distribution of the polymer sample.
-
A broad PDI can indicate a lack of control during polymerization or the presence of side reactions.
-
References
- Filo. (2025, May 19). In step growth polymerization, how stoichiometry and conversion are affecting molecular weight of polymer, Explain?
- Fiveable. Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes.
- Godinho, B., Nogueira, R., Ferreira, A. (2024, March 26). Synthesis and Characterization of Poly (Erythritol Sebacate). Journal of Polymers and the Environment.
- Wikipedia.
- ACS Publications. (2019).
- Chemistry Stack Exchange. (2021, August 4).
- Domb, A. J., et al. (2012). Polyanhydride Chemistry. Biomacromolecules.
- Benchchem. (2025).
- Chemistry For Everyone. (2025, August 30). What Additives Are Commonly Used With Polyester Resin?
- Turkchem. (2019, December 3).
- ResearchGate. (2025, August 5). Study of the water conformation around hydrophilic and hydrophobic parts of styrene-maleic anhydride.
- ACS Publications. (2018, December 18). Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Aluminum Complexes. ACS Omega.
- NIH. (2014). Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review.
- ResearchGate.
- Benchchem. (2025).
- MDPI. (2017).
- ACS Publications. (2022, April 7). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). Journal of the American Chemical Society.
- ResearchGate.
- ResearchGate. (2017, March 22). Hello all. What are the most efficient manner to reduce the molecular weight of a polyester?
- ResearchGate. (2025, August 6). Water as a medium for microwave-assisted grafting of maleic anhydride onto a polypropylene film to improve its adhesion with a polyamide 6 film.
- ACS Publications. (2022, July 26). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules.
- Google Patents. (2011).
- Vertex AI Search. Top Analytical Techniques for Characterizing Custom Polymers.
- NIH. (2021).
- MDPI. (2025, January 8). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings.
- RQM+. (2025, June 3).
- Benchchem. (2025). Troubleshooting guide for incomplete Epibromohydrin reactions.
- RQM+. (2014, May 14). The Basics of Polymer Analysis: Techniques & Solutions.
- Springer.
- Celanese. Processing and Troubleshooting Guide.
- Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins.
- Thermo Fisher Scientific. PCR Troubleshooting Guide.
- NEB. PCR Troubleshooting Guide.
- Bento Lab.
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Technical Support Center: Controlling Erythritol Anhydride Crosslinking Reactions
Welcome to the technical support center for erythritol anhydride crosslinking applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and troubleshooting your crosslinking experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to optimize your reactions for robust and reproducible results.
Introduction to this compound Crosslinking
This compound is a promising crosslinking agent, derived from the naturally occurring sugar alcohol, erythritol. Its bifunctional nature allows for the formation of stable ester linkages with polyol-containing polymers and substrates, creating three-dimensional networks. This crosslinking is fundamental in hydrogel formation, biomaterial functionalization, and the development of controlled-release drug delivery systems.
The core reaction involves the nucleophilic attack of a hydroxyl group (-OH) from a polymer or surface onto one of the carbonyl carbons of the this compound ring. This ring-opening reaction forms a half-ester, which contains both an ester linkage and a free carboxylic acid. The remaining functional group on the erythritol moiety can then react with another hydroxyl group, completing the crosslink. Precise control over the rate of this reaction is critical to achieving the desired material properties, such as gelation time, crosslink density, and mechanical strength.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the control of this compound crosslinking reactions.
Q1: What are the primary factors that control the rate of the crosslinking reaction?
The rate of crosslinking is primarily governed by three key parameters: temperature, pH, and the presence of a catalyst. The stoichiometry of the reactants (the molar ratio of anhydride to hydroxyl groups) is also critical for achieving the desired crosslink density.
Q2: How does temperature affect the reaction rate?
Increasing the temperature generally increases the reaction rate.[1][2][3] The esterification reaction between an anhydride and an alcohol has an activation energy barrier that must be overcome.[3] Heating provides the necessary energy to accelerate the reaction. However, excessively high temperatures can lead to unwanted side reactions or degradation of sensitive substrates. For many anhydride-alcohol reactions, a temperature range of 50-120°C is often employed, but the optimal temperature must be determined empirically for your specific system.[4]
Q3: What is the role of a catalyst in this reaction, and which catalysts are recommended?
The reaction between anhydrides and alcohols can be slow, and a catalyst is often necessary to achieve a reasonable reaction time.[5][6] Catalysts work by increasing the electrophilicity of the anhydride's carbonyl carbon or by activating the hydroxyl group of the polyol.
Commonly used catalysts include:
-
Tertiary Amines (e.g., DMAP, N-methylimidazole): These are highly effective Lewis base catalysts that can significantly accelerate the reaction even at room temperature.[7]
-
Acid Catalysts (e.g., p-toluenesulfonic acid): Brønsted acids can protonate the carbonyl oxygen of the anhydride, making the carbonyl carbon more susceptible to nucleophilic attack.[7]
-
Organometallic Catalysts (e.g., tin or zirconium-based): These can be effective but may not be suitable for all biomedical applications due to potential toxicity.[8]
Q4: How does pH influence the crosslinking process?
The pH of the reaction medium is a critical factor. Anhydride rings are susceptible to hydrolysis, especially under neutral to basic conditions, which converts the anhydride to a dicarboxylic acid and renders it inactive for crosslinking.[9] Therefore, it is often recommended to perform the reaction under anhydrous or acidic to neutral pH conditions to minimize this side reaction. However, some catalysts, particularly tertiary amines, require a non-acidic environment to be effective.
Q5: How can I monitor the progress of my crosslinking reaction?
The progress of the reaction can be monitored by tracking the disappearance of the anhydride functional group and the appearance of the ester linkage. A common and effective method is Fourier-Transform Infrared (FTIR) Spectroscopy.[4]
-
Anhydride Peaks: Look for the characteristic doublet of C=O stretching peaks for the cyclic anhydride, typically around 1780 cm⁻¹ and 1850 cm⁻¹. The disappearance of these peaks indicates anhydride consumption.
-
Ester Peak: The formation of the ester is indicated by the appearance of a new C=O stretching peak around 1730-1740 cm⁻¹.
-
Carboxylic Acid Peak: The ring-opening reaction also forms a carboxylic acid, which can be observed as a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1720 cm⁻¹.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound crosslinking experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too slow or incomplete. | 1. Insufficient Temperature: The reaction may lack the necessary activation energy.[2][3] 2. No or Inactive Catalyst: The uncatalyzed reaction is often very slow. The catalyst may have degraded.[5] 3. Incorrect Stoichiometry: An insufficient amount of this compound will result in low crosslink density. | 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. 2. Add or Change Catalyst: Introduce a suitable catalyst (e.g., DMAP). If a catalyst was used, try a fresh batch or a different type. 3. Verify Stoichiometry: Recalculate and verify the molar ratios of anhydride to hydroxyl groups. |
| Premature gelation or reaction is too fast. | 1. Excessive Temperature: High temperatures can lead to a rapid, uncontrolled reaction.[1] 2. High Catalyst Concentration: Too much catalyst can excessively accelerate the reaction. | 1. Reduce Temperature: Lower the reaction temperature. Consider a step-wise temperature profile.[10] 2. Reduce Catalyst Concentration: Titrate the catalyst concentration to find the optimal level for controlled crosslinking. |
| Poor reproducibility of results. | 1. Moisture Contamination: Water in the reagents or solvent will hydrolyze the this compound, leading to inconsistent effective concentrations.[5] 2. Inconsistent Reaction Conditions: Small variations in temperature, mixing speed, or reagent addition can affect the outcome. | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Standardize Protocol: Maintain strict control over all reaction parameters. |
| Final product is brittle. | 1. High Crosslink Density: An excess of this compound can lead to a highly crosslinked, rigid network.[5][11] | 1. Adjust Stoichiometry: Reduce the molar ratio of this compound to hydroxyl groups to decrease the crosslink density. |
| Low solubility of this compound. | 1. Inappropriate Solvent: Erythritol is a polar molecule and may have limited solubility in non-polar organic solvents.[12] | 1. Solvent Selection: Use polar aprotic solvents such as DMF, DMSO, or NMP. For some systems, a co-solvent approach may be necessary. |
Experimental Protocols
General Protocol for this compound Crosslinking
This protocol provides a general framework. Specific parameters should be optimized for your system.
-
Preparation:
-
Dry the polymer/substrate to be crosslinked under vacuum to remove any residual water.
-
Use anhydrous solvents.
-
Ensure all glassware is oven-dried.
-
-
Reaction Setup:
-
Dissolve the polymer/substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
In a separate vial, dissolve the this compound and the catalyst (if used) in the anhydrous solvent.
-
-
Reaction:
-
Heat the polymer solution to the desired reaction temperature (e.g., 80°C).
-
Slowly add the this compound solution to the polymer solution dropwise with vigorous stirring.
-
Allow the reaction to proceed for the desired time (this can range from a few hours to 24 hours depending on the system and desired degree of crosslinking).
-
-
Monitoring and Work-up:
-
(Optional) Take aliquots at different time points to monitor the reaction progress by FTIR.
-
Once the desired level of crosslinking is achieved, cool the reaction mixture.
-
Purify the crosslinked product by precipitation in a non-solvent, followed by washing and drying under vacuum.
-
Monitoring Reaction Kinetics with FTIR
-
At regular intervals, withdraw a small sample from the reaction mixture.
-
Cast a thin film of the sample on a salt plate (e.g., NaCl) or use an ATR-FTIR probe.
-
Record the IR spectrum.
-
Calculate the ratio of the anhydride peak height (e.g., at ~1780 cm⁻¹) to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak).
-
Plot this ratio against time to obtain a kinetic profile of the reaction.
Visualizing the Process
Reaction Mechanism
Caption: The two-step process of this compound crosslinking.
Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cure Reactions of Polymer Coatings, Cross-Linking via Functional Group Reactions [ebrary.net]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. koyonchem.com [koyonchem.com]
- 11. specialchem.com [specialchem.com]
- 12. Erythritol | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Erythritol Anhydride in Organic Solvents
Welcome to the technical support center for erythritol anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome common solubility challenges encountered during your research and development workflows.
Introduction to this compound and its Solubility Challenges
This compound, also known as diepoxybutane, is a bifunctional electrophile with a highly reactive epoxide ring system. Its utility in cross-linking applications and as a building block in organic synthesis is significant. However, its unique chemical structure presents solubility challenges in many common organic solvents, which can impede reaction kinetics, purification, and formulation. This guide will explore the underlying principles of solubility and provide actionable strategies to address these issues.
This compound is miscible with water; however, it is prone to hydrolysis, which can be a limiting factor in aqueous environments.[1][2] Its solubility in organic solvents is not extensively documented in publicly available literature, necessitating an empirical approach to solvent selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of two epoxide rings. Based on the "like dissolves like" principle, it is expected to have better solubility in polar organic solvents. While it is miscible with water, its reactivity in aqueous media often necessitates the use of organic solvents.[1][2] Its solubility in common non-polar organic solvents is generally low.
Q2: I am observing poor solubility of this compound in my chosen reaction solvent. What are the immediate troubleshooting steps?
A2: If you are encountering poor solubility, consider the following immediate actions:
-
Increase Temperature: For many compounds, solubility increases with temperature.[3][4] Carefully heat the solvent while stirring to see if the this compound dissolves. Be mindful of the solvent's boiling point and the thermal stability of your reactants.
-
Particle Size Reduction: Grinding the this compound to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.
-
Sonication: Using an ultrasonic bath can help to break apart agglomerates of solid particles and enhance the interaction between the solute and the solvent.
Q3: Which organic solvents are good starting points for dissolving this compound?
A3: Based on its polar nature, the following solvents are recommended as starting points for solubility screening:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane.
-
Polar Protic Solvents: While reactive, in some cases, short-term dissolution in polar protic solvents like methanol or ethanol might be feasible, especially at lower temperatures.[3][5]
-
Ethers: Tetrahydrofuran (THF) can be a moderately effective solvent.[6]
It is crucial to empirically determine the solubility in your specific solvent of choice, as theoretical predictions may not always be accurate.
Troubleshooting Guide: Systematic Approach to Improving Solubility
When facing persistent solubility issues, a systematic approach is often the most effective. This guide will walk you through experimental design and data interpretation to identify the optimal solvent system for your application.
Workflow for Solubility Enhancement
Caption: A systematic workflow for troubleshooting and improving the solubility of this compound.
Part 1: Single Solvent System Screening
The first step is to identify the most promising single organic solvents.
Experimental Protocol:
-
Solvent Selection: Choose a range of polar aprotic and polar protic solvents (e.g., DMF, DMSO, THF, Dioxane, Methanol, Ethanol).
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into separate vials.
-
Solvent Addition: Add a measured volume of each selected solvent (e.g., 1 mL) to the vials.
-
Dissolution Attempt:
-
Stir the vials at room temperature for a set period (e.g., 30 minutes).
-
Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
For samples that do not fully dissolve, gently heat the vial (e.g., to 40-50 °C) and observe any changes in solubility.
-
Data Interpretation:
Summarize your qualitative observations in a table to easily compare the effectiveness of each solvent.
| Solvent | Solubility at Room Temp. | Solubility with Heating | Notes |
| DMF | |||
| DMSO | |||
| THF | |||
| Dioxane | |||
| Methanol | |||
| Ethanol |
This initial screening will help you identify a shortlist of the most effective single solvents.
Part 2: Co-Solvent System Development
If a single solvent does not provide the desired solubility, a co-solvent system can be highly effective.[7] A co-solvent is a mixture of two or more miscible solvents that, in combination, can offer greater solvating power than any of the individual components.
The Principle of Co-Solvency:
Co-solvents work by altering the overall polarity and hydrogen bonding characteristics of the solvent mixture to better match the solute. For a polar molecule like this compound, adding a small amount of a highly polar solvent to a moderately polar one can significantly enhance solubility.
Experimental Protocol:
-
Primary Solvent Selection: Choose the best-performing solvent from your single-solvent screen as the primary solvent.
-
Co-Solvent Selection: Select one or two other miscible solvents to test as co-solvents. These can be solvents that showed some, albeit limited, solvating power in the initial screen.
-
Ratio Screening: Prepare a series of co-solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary solvent to co-solvent).
-
Solubility Testing: Repeat the solubility test from Part 1 with your prepared co-solvent mixtures.
-
Optimization: Narrow down the most effective co-solvent combination and ratio. You can further optimize by making smaller adjustments to the ratio and testing the effect of temperature.
Data Presentation:
| Primary Solvent | Co-Solvent | Ratio (v/v) | Solubility at Room Temp. | Solubility with Heating |
| THF | DMF | 9:1 | ||
| THF | DMF | 4:1 | ||
| THF | DMF | 1:1 | ||
| THF | DMSO | 9:1 | ||
| THF | DMSO | 4:1 | ||
| THF | DMSO | 1:1 |
Part 3: Quantitative Solubility Determination (Optional but Recommended)
For applications requiring precise concentrations, a quantitative determination of solubility is recommended.
Experimental Protocol (Gravimetric Method): [3]
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of your chosen solvent or co-solvent system in a sealed vial.
-
Equilibration: Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a filtered syringe to avoid transferring any solid particles.
-
Solvent Evaporation: Place the collected supernatant in a pre-weighed vial and evaporate the solvent completely under vacuum or in a fume hood.
-
Mass Determination: Weigh the vial containing the dried this compound residue.
-
Calculation: Calculate the solubility in g/L or mol/L.
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))
Advanced Considerations
-
Impact of Impurities: Ensure the purity of your this compound and solvents, as impurities can affect solubility.
-
Hydrolysis in Protic Solvents: Be aware that in the presence of protic solvents (e.g., alcohols, water), this compound can undergo hydrolysis to form erythritol. The rate of this reaction is dependent on temperature and the presence of acidic or basic catalysts.[1]
-
Solvent-Reactant Incompatibility: Always consider the compatibility of your chosen solvent system with other reactants in your experimental setup.
Conclusion
Improving the solubility of this compound in organic solvents is a critical step for its successful application in research and development. By following a systematic approach of solvent screening, co-solvent optimization, and, where necessary, quantitative analysis, researchers can effectively overcome solubility challenges. This guide provides the foundational principles and practical protocols to empower you to find the most suitable solvent system for your specific needs.
References
-
Diluents and Solvents for Epoxy Resins - Session 31. (2024, May 31). YouTube. [Link]
-
Measurement and Thermodynamic Modelling of Erythritol Solubility in Aqueous Solvents. (n.d.). ResearchGate. [Link]
-
Solubility of Erythritol in Different Solvents. (2005, May 13). Semantic Scholar. [Link]
-
Diepoxybutane - Physico-chemical Properties. (2024, April 10). ChemBK. [Link]
-
Solubility of erythritol in different aqueous solvent mixtures. (n.d.). ResearchGate. [https://www.researchgate.net/publication/236165979_Solubility_of_erythritol_in_different_aqueous_solvent_mixtures_ methanol_water_ethanol_water_and_1-propanol_water]([Link]_ methanol_water_ethanol_water_and_1-propanol_water)
-
Solubility of erythritol in methanol, ethanol and methanol+ethanol: Experimental measurement and thermodynamic modeling. (n.d.). ResearchGate. [Link]
-
RoC Profile: Diepoxybutane. (n.d.). National Toxicology Program (NTP). [Link]
-
Diepoxybutane. (n.d.). PubChem. [Link]
-
Solubility of Erythritol in Different Solvents. (n.d.). Semantic Scholar. [Link]
-
Diepoxybutane. (n.d.). Wikipedia. [Link]
-
Measurement and Thermodynamic Modelling of Erythritol Solubility in Aqueous Solvents. (n.d.). ResearchGate. [Link]
-
Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. (n.d.). MDPI. [Link]
- Method for detecting erythritol. (n.d.).
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH. [Link]
-
Solubility enhancement of COX-2 inhibitors using various solvent systems. (n.d.). ResearchGate. [Link]
-
Research of CO2-Soluble Surfactants for Enhanced Oil Recovery: Review and Outlook. (2023, December 11). MDPI. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Diepoxybutane - Wikipedia [en.wikipedia.org]
- 3. Measurement and Thermodynamic Modelling of Erythritol Solubility in Aqueous Solvents – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Erythritol Anhydride Production: A Technical Support Guide for Industrial Scale-Up
Welcome to the technical support center for the industrial scale-up of erythritol anhydride (1,4-anhydroerythritol) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to robust, industrial manufacturing. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.
Introduction: The Significance of 1,4-Anhydroerythritol
1,4-Anhydroerythritol is a valuable bio-derived platform chemical, serving as a key intermediate in the synthesis of various pharmaceuticals, polymers, and specialty chemicals.[1][2] Its production via the acid-catalyzed dehydration of erythritol is a promising green chemistry route. However, scaling this process presents unique challenges that can impact yield, purity, and overall process efficiency. This guide aims to provide in-depth solutions to these critical issues.
Troubleshooting Guide: From Reaction to Final Product
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the industrial scale-up of this compound production.
I. Reaction & Catalyst Performance
Question 1: We are observing a significant drop in our reaction yield and conversion rate over time. What are the likely causes and how can we rectify this?
Answer: A decline in yield and conversion is most commonly attributed to catalyst deactivation. In the acid-catalyzed dehydration of erythritol, particularly when using solid acid catalysts like ion-exchange resins, several deactivation mechanisms can be at play.
-
Causality:
-
Fouling/Coking: The most frequent cause of deactivation is the deposition of carbonaceous materials, or "coke," on the active sites of the catalyst.[3][4][5] This is often exacerbated by localized overheating or high reactant concentrations.
-
Poisoning: Impurities in the erythritol feed, such as residual fermentation byproducts or mineral salts, can irreversibly bind to the catalyst's active sites, rendering them inactive.
-
Thermal Degradation: Operating at excessively high temperatures can lead to the degradation of the catalyst structure itself, especially with polymeric ion-exchange resins.[5]
-
-
Troubleshooting Protocol:
-
Confirm Deactivation: First, rule out other possibilities such as leaks in the reactor system or inaccuracies in analytical measurements.
-
Catalyst Characterization: If possible, carefully retrieve a sample of the spent catalyst and compare it to a fresh sample. Visual inspection may reveal discoloration indicative of coking. Surface area analysis (e.g., BET) can quantify the extent of pore blockage.
-
Regeneration of Fouled Catalyst: For deactivation due to coking, a regeneration process can often restore catalyst activity. This typically involves a carefully controlled burnout of the carbon deposits.
-
Caution: The specific regeneration protocol will depend on the type of catalyst used. Always consult the catalyst manufacturer's guidelines. A general approach for ion-exchange resins may involve washing with appropriate solvents to remove adsorbed organic species.
-
-
Feedstock Purity Analysis: Analyze your erythritol feedstock for potential catalyst poisons. If impurities are identified, an upstream purification step for the raw material is recommended.
-
Optimize Reaction Conditions: To prevent future deactivation, consider optimizing your reaction parameters. Lowering the reaction temperature, even slightly, can significantly reduce the rate of coke formation.[6] Ensuring uniform heat distribution across the reactor is also critical.[7][8]
-
Question 2: Our final product is showing significant color, and we are detecting unknown impurities in our analytical runs. What is the source of these byproducts and how can we minimize their formation?
Answer: The formation of colored byproducts and other impurities is a common challenge in the acid-catalyzed dehydration of polyols. These are often the result of side reactions occurring under the process conditions.
-
Causality:
-
Caramelization and Degradation: At elevated temperatures and in the presence of an acid catalyst, erythritol and its anhydride can undergo further degradation and polymerization to form complex, colored compounds (humins).[9]
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted erythritol in the final product.
-
Formation of Isomers and Other Anhydrides: While 1,4-anhydroerythritol is the desired product, other isomeric anhydrides or di-anhydrides could potentially form, though this is less common under controlled conditions.
-
-
Minimization and Mitigation Strategies:
-
Strict Temperature Control: Employ a robust temperature control system for your reactor to prevent hotspots where degradation reactions are more likely to occur.[7]
-
Reaction Time Optimization: An excessively long reaction time can lead to increased byproduct formation. Conduct kinetic studies to determine the optimal reaction time that maximizes anhydride yield while minimizing degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidative degradation of the sugar alcohols, which can contribute to color formation.[9]
-
-
Workflow for Byproduct Identification:
Caption: Workflow for identifying and mitigating byproducts.
II. Purification & Isolation
Question 3: We are struggling with the purification of 1,4-anhydroerythritol at a large scale. The separation of unreacted erythritol is inefficient, and we are experiencing issues with product crystallization. What are our options?
Answer: The purification of 1,4-anhydroerythritol, particularly the removal of the structurally similar starting material, erythritol, is a critical step for achieving high product purity. Crystallization can also be challenging due to the presence of impurities and the inherent properties of sugar alcohols.
-
Causality:
-
Similar Polarity: Erythritol and 1,4-anhydroerythritol have similar polarities, which can make chromatographic separation challenging.
-
High Boiling Point of Erythritol: While 1,4-anhydroerythritol is distillable under reduced pressure, the high boiling point and thermal sensitivity of erythritol make simple distillation an ineffective separation method.[10]
-
Crystallization Inhibition: Unreacted erythritol and other byproducts can act as impurities that inhibit the crystallization of 1,4-anhydroerythritol.[11][12][13]
-
-
Troubleshooting Purification and Crystallization:
-
Reactive Distillation: For a continuous process, consider a reactive distillation setup. This combines the reaction and separation steps, where the more volatile 1,4-anhydroerythritol is continuously removed from the reaction mixture as it is formed, driving the equilibrium towards the product and preventing its degradation.[10]
-
Adsorbent Slurry/Filtration: A practical method for batch purification involves the use of a silica gel and sodium bicarbonate slurry.[1][2]
-
Mechanism: The silica gel preferentially adsorbs the more polar erythritol, while the sodium bicarbonate neutralizes any residual acid catalyst.
-
Scale-up Considerations: For industrial scale, this will require large filtration equipment and a robust solvent recovery system. Ensure adequate mixing to maximize contact between the crude product and the adsorbents.
-
-
Crystallization Optimization:
-
Solvent Selection: Experiment with different solvent systems to find one that maximizes the solubility of impurities while minimizing the solubility of 1,4-anhydroerythritol at a given temperature.
-
Seeding: The use of seed crystals can promote controlled crystallization and improve crystal size distribution.
-
Controlled Cooling: A slow and controlled cooling profile is crucial to prevent the formation of small, impure crystals.[10]
-
-
-
Purification Protocol: Adsorbent Slurry Method
-
Neutralize the crude reaction mixture with a base (e.g., sodium bicarbonate).
-
Concentrate the neutralized mixture under reduced pressure to remove the reaction solvent.
-
Re-dissolve the crude product in a suitable solvent (e.g., ethyl acetate).
-
Add silica gel to the solution and stir for a specified period to allow for the adsorption of erythritol.
-
Filter the slurry to remove the silica gel and adsorbed impurities.
-
Wash the filter cake with fresh solvent to recover any entrained product.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Proceed with crystallization from an appropriate solvent system.
-
III. Safety & Handling
Question 4: What are the key safety considerations for the industrial-scale production of 1,4-anhydroerythritol?
Answer: Safety is paramount in any chemical manufacturing process. The production of 1,4-anhydroerythritol involves handling acidic catalysts, working at elevated temperatures, and potentially flammable solvents, all of which require strict safety protocols.
-
Key Hazards:
-
Corrosive Acid Catalysts: Mineral acids and solid acid resins are corrosive and can cause severe burns upon contact.
-
Thermal Hazards: The reaction is typically conducted at elevated temperatures, posing a risk of thermal burns.
-
Flammable Solvents: Solvents used in purification (e.g., ethyl acetate) are often flammable.
-
Runaway Reactions: Exothermic dehydration reactions have the potential for thermal runaway if not properly controlled.[7]
-
-
Safety Protocols:
| Hazard | Mitigation Strategy | Personal Protective Equipment (PPE) |
| Acid Catalyst Handling | Use dedicated, corrosion-resistant equipment. Implement a clear procedure for catalyst loading and unloading. Have neutralization agents (e.g., sodium bicarbonate) readily available. | Acid-resistant gloves, chemical splash goggles, face shield, and a lab coat or chemical-resistant apron. |
| High-Temperature Operation | Ensure reactors are properly insulated. Use automated temperature monitoring and control systems with alarms and emergency shutdowns. | Insulated gloves, face shield. |
| Flammable Solvents | Store and handle in a well-ventilated area, away from ignition sources. Use intrinsically safe equipment in areas where flammable vapors may be present. | Standard PPE, plus flame-retardant lab coat if necessary. |
| Spills | Maintain fully stocked chemical spill kits appropriate for the materials being used.[2][5][14][15] All personnel should be trained on spill response procedures. | As required by the specific chemical's Safety Data Sheet (SDS). |
-
Emergency Spill Response for Acid Catalysts:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Contain: Use a non-combustible absorbent material to contain the spill.
-
Neutralize: Slowly and carefully neutralize the spill with a suitable base, such as sodium bicarbonate.[5][15]
-
Clean-up: Collect the neutralized material using appropriate tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with water.
-
Frequently Asked Questions (FAQs)
1. What analytical methods are recommended for in-process monitoring and final product QC? For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is well-suited for separating and quantifying erythritol and 1,4-anhydroerythritol.[16] Near-Infrared Spectroscopy (NIRS) can be a powerful tool for real-time, non-destructive monitoring of key quality parameters like hydroxyl number and water content in the reactor.[1][17][18] For final product quality control, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, HPLC for purity assay, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation is recommended.[4][19][20][21][22][23]
2. What are the typical specifications for industrial-grade 1,4-anhydroerythritol? While specifications can vary depending on the intended application, a typical high-purity grade would have the following characteristics:
| Parameter | Specification |
| Appearance | Colorless to pale yellow liquid or crystalline solid |
| Purity (by HPLC or GC) | ≥ 98% |
| Erythritol Content | ≤ 1.0% |
| Water Content | ≤ 0.5% |
| Acid Value | ≤ 0.1 mg KOH/g |
3. How should 1,4-anhydroerythritol be stored at an industrial scale? 1,4-Anhydroerythritol should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][24] It is important to prevent moisture ingress, as it can affect the product's quality.
4. Can we use a fixed-bed reactor for continuous production? What are the specific challenges? Yes, a fixed-bed reactor is a suitable option for continuous production. However, it presents specific challenges such as:
-
Heat Management: Exothermic reactions can create significant temperature gradients and hotspots within the catalyst bed, potentially leading to catalyst deactivation and byproduct formation.[8][25][26]
-
Pressure Drop: Over time, the catalyst bed can become compacted or fouled, leading to an increased pressure drop across the reactor, which can affect flow rates and efficiency.[25]
-
Catalyst Replacement: Replacing the catalyst in a large fixed-bed reactor can be a time-consuming and labor-intensive process.
-
Fixed-Bed Reactor Control Logic:
Caption: Control loop for a fixed-bed reactor.
References
-
Erythritol: Another C4 Platform Chemical in Biomass Refinery. ACS Omega. (2020-02-05). [Link]
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Optimum Reaction Conditions for 1,4-Anhydroerythritol and Xylitol Hydrodeoxygenation over a ReO x -Pd/CeO 2 Catalyst via Design of Experiments. ResearchGate. [Link]
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Polyol Production. Hellma. [Link]
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Suitability of sugar alcohols as antidiabetic supplements: A review. PMC - NIH. [Link]
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How to Determine Polyester Polyol Quality Through Data?. LECRON SHARE. [Link]
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Stability Study of Erythritol as Phase Change Material for Medium Temperature Thermal Applications. MDPI. [Link]
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Fixed Bed Purification Troubleshooting Guide. Slideshare. [Link]
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Chemical Spills. Florida State University Emergency Management. [Link]
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Chemical Spill Procedures. Princeton EHS. [Link]
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Scheme 3 The reaction pathways for the dehydration of (a) erythritol and (b) threitol.. ResearchGate. [Link]
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Fast Quality Control in Polyurethane Production. Turkchem. [Link]
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Mitigation of cation exchange resin deactivation in the one-pot conversion of fructose to methyl levulinate. Catalysis Science & Technology (RSC Publishing). [Link]
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Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy. PubMed. [Link]
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Reactor Troubleshooting and Solutions. Jinzong Machinery. (2024-07-15). [Link]
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Chemical Spill and Response Guideline. UQ Policy and Procedure Library. [Link]
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Crystallization inhibition of an amorphous sucrose system using raffinose. PMC - NIH. [Link]
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Quantitative GC-MS measurement of erythritol and erythronate in dried.... ResearchGate. [Link]
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Fixed Bed Reactor. ChemEnggHelp. [Link]
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Crystallization of xylitol from hydro-alcoholic solutions containing arabitol and adonitol. Scholar. [Link]
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Fixed Bed Reactor Control Strategies. Scribd. [Link]
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Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water. [Link]
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Fixed Bed Reactor Experimental Manual. Scribd. [Link]
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Crystallization agents. Keller & Bohacek GmbH & Co. KG. [Link]
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NMR spectral data for compounds 1 -4 and reference compounds.. ResearchGate. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002994). Human Metabolome Database. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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[Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods]. PubMed. [Link]
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Erythritol as sweetener—wherefrom and whereto?. PMC - NIH. [Link]
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Water content (WC), kinetics using different solutions: erythritol ( ),.... ResearchGate. [Link]
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High Strength Anion Exchange Resin for Sugar Alcohol Refining. Sunresin. [Link]
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Sugar Decolorization by Ion Exchange Resins with Regenerant Recovery. ResearchGate. [Link]
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How Ion Exchange Helps in Refining of Sugar. (2025-04-20). [Link]
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(PDF) Terahertz Spectra of Mannitol and Erythritol: A Joint Experimental and Computational Study. ResearchGate. (2024-07-01). [Link]
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Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Erythritol Anhydride Crosslinking by FTIR Spectroscopy
For researchers, scientists, and drug development professionals venturing into the realm of polymer modification, the ability to unequivocally validate crosslinking is paramount. Erythritol anhydride, also known as 1,2:3,4-diepoxybutane, is an effective crosslinking agent, valued for its ability to form stable ether linkages with various polymers such as hyaluronic acid and dextran. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the validation of this compound crosslinking, contrasting it with other common crosslinking agents. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Foundational Principle: What FTIR Reveals About Crosslinking
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a polymer is crosslinked, new chemical bonds are formed, and the functional groups of the reactants are consumed. These molecular-level changes result in a discernible "fingerprint" in the FTIR spectrum. Specifically, we look for two key pieces of evidence:
-
Disappearance of Reactant Peaks: The characteristic absorption bands of the crosslinking agent's reactive groups should diminish or disappear entirely.
-
Appearance of New Peaks or Shifts in Existing Peaks: The formation of new bonds, such as ether linkages, will give rise to new absorption bands. Additionally, changes in the polymer's backbone conformation and hydrogen bonding environment upon crosslinking can cause shifts in existing peaks.
Validating this compound Crosslinking: A Spectral Journey
The crosslinking reaction with this compound involves the opening of its two epoxide rings by nucleophilic attack from the hydroxyl groups of the polymer. This results in the formation of stable ether linkages (C-O-C).
Key Spectral Markers for this compound Crosslinking:
-
Broadening and Shifting of the Hydroxyl (O-H) Band: The broad absorption band of the polymer's hydroxyl groups, typically found in the region of 3200-3600 cm⁻¹ , will often show changes. As the hydroxyl groups are consumed in the reaction, the intensity of this band may decrease. Furthermore, the formation of new ether linkages and altered hydrogen bonding patterns can lead to a shift and change in the shape of this band.
-
Enhancement of the C-O Stretching Band: The formation of new ether (C-O-C) linkages will contribute to the broad and complex C-O stretching region of the spectrum, typically between 1000 cm⁻¹ and 1300 cm⁻¹ . This region often contains contributions from various C-O bonds within the polymer backbone, so a distinct new peak may not always be resolved. Instead, an increase in the overall intensity or a shoulder peak may be observed.
Experimental Workflow: FTIR Validation of this compound Crosslinking
The following diagram outlines a robust workflow for validating the crosslinking of a polymer, such as hyaluronic acid (HA), with this compound using FTIR spectroscopy.
The Critical Role of Crosslinkers in Defining Hydrogel Mechanical Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a pivotal step in hydrogel formulation. This choice directly dictates the mechanical properties of the resulting biomaterial, influencing its suitability for a vast array of applications, from tissue engineering scaffolds that mimic the native extracellular matrix to robust drug delivery vehicles.
This comprehensive guide provides an in-depth comparison of the mechanical performance of hydrogels crosslinked with different agents. We will delve into the underlying mechanisms by which these crosslinkers modulate hydrogel properties and provide detailed, field-proven protocols for essential characterization assays.
Understanding the Foundation: Hydrogels and Crosslinking
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain significant amounts of water or biological fluids.[1] Their unique combination of solid-like and jelly-like characteristics makes them highly versatile.[2] The mechanical behavior of a hydrogel—its stiffness, elasticity, and durability—is fundamentally governed by the nature and density of the crosslinks within its polymer network.[1][3]
Crosslinking can be broadly categorized into two main types:
-
Physical Crosslinking: These are formed through reversible interactions such as hydrogen bonds, ionic interactions, or crystallite formation.[1][4] While offering advantages like self-healing properties, physically crosslinked hydrogels often exhibit lower mechanical strength and stability.[5]
-
Chemical Crosslinking: This involves the formation of irreversible covalent bonds between polymer chains.[1][6] Chemically crosslinked hydrogels generally possess superior mechanical strength and stability, making them the focus of this guide.[1][5]
The choice and concentration of a chemical crosslinking agent are critical parameters that allow for the fine-tuning of a hydrogel's mechanical properties to meet the demands of a specific application.[[“]][8]
The Impact of Crosslinking Agents on Mechanical Properties: A Comparative Analysis
The selection of a crosslinking agent significantly influences key mechanical properties such as tensile strength, compressive modulus, and the swelling ratio. This section compares the effects of commonly used chemical crosslinkers.
Chemical Crosslinkers: A Head-to-Head Comparison
Commonly employed chemical crosslinkers include glutaraldehyde, genipin, and poly(ethylene glycol) diacrylate (PEGDA). Each imparts distinct characteristics to the resulting hydrogel.
-
Glutaraldehyde (GA): A widely used and highly efficient crosslinker that reacts with amine groups on polymer chains. It is known for producing hydrogels with high mechanical strength.[6] However, concerns about its cytotoxicity necessitate careful purification of the final product.
-
Genipin: A naturally derived crosslinking agent that also reacts with amine groups. It is considered to be significantly less cytotoxic than glutaraldehyde, making it a popular choice for biomedical applications.[9]
-
Poly(ethylene glycol) diacrylate (PEGDA): A versatile crosslinker that can be incorporated into the hydrogel network via photopolymerization. The length of the PEG chain can be varied to control the crosslinking density and, consequently, the mechanical properties.[8]
The concentration of the crosslinking agent is another crucial factor. Generally, increasing the crosslinker concentration leads to:
-
Increased Tensile/Elastic Modulus and Strength: A higher crosslinking density creates a more rigid network, enhancing the hydrogel's stiffness and resistance to deformation.[[“]]
-
Decreased Elongation at Break: The increased rigidity reduces the hydrogel's ability to stretch before fracturing.[[“]]
-
Decreased Swelling Ratio: A tighter network structure restricts the influx of water, leading to a lower equilibrium water content.[[“]][10]
It is important to note that an excessively high concentration of crosslinker can lead to brittleness.[[“]]
Visualizing Crosslinking Mechanisms
Caption: A diagram illustrating the fundamental differences between physical and chemical crosslinking in hydrogels.
Quantitative Comparison of Mechanical Properties
The following table summarizes representative experimental data on the mechanical properties of hydrogels prepared with different crosslinking agents. It is important to recognize that the specific polymer used, its concentration, and the crosslinker concentration will all influence the final properties.[9]
| Polymer System | Crosslinking Agent | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Swelling Ratio (%) |
| Gelatin | Glutaraldehyde | ~0.1 - 0.5 | ~0.05 - 0.2 | ~50 - 150 | ~800 - 1200 |
| Gelatin | Genipin | ~0.05 - 0.3 | ~0.02 - 0.1 | ~80 - 200 | ~1000 - 1500 |
| Poly(vinyl alcohol) | Glutaraldehyde | ~0.2 - 1.0 | ~0.1 - 0.5 | ~100 - 300 | ~400 - 800 |
| Gelatin | Dialdehyde Starch | ~0.15 - 0.6 | ~0.1 - 0.4 | ~60 - 180 | ~700 - 1100 |
Note: The values presented are approximate and can vary significantly based on experimental conditions.[9][11]
Experimental Protocols for Mechanical Characterization
Accurate and reproducible characterization of hydrogel mechanical properties is essential for comparing different formulations and ensuring their suitability for the intended application. The following are detailed protocols for key experimental techniques.
Tensile Testing
Tensile testing is a fundamental method for evaluating a material's strength and elasticity.[12]
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a hydrogel sample.
Methodology:
-
Sample Preparation:
-
Testing Procedure:
-
Data Analysis:
-
Tensile Strength: The maximum stress the sample can withstand before fracturing.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in the length of the sample at the point of fracture.
-
Caption: A workflow diagram for performing tensile testing of hydrogel samples.
Rheological Analysis
Rheology is the study of the flow and deformation of matter. For hydrogels, rheological analysis provides valuable information about their viscoelastic properties, gelation kinetics, and network structure.[15]
Objective: To determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of a hydrogel.
Methodology:
-
Sample Preparation:
-
Load a liquid hydrogel precursor onto the plate of a rheometer.[16]
-
-
Testing Procedure:
-
Time Sweep: Monitor the evolution of G' and G'' over time as the hydrogel crosslinks to determine the gelation point (where G' > G'').[15][16]
-
Strain Sweep: Apply a range of strain amplitudes at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of strain.[15]
-
Frequency Sweep: Within the LVER, apply a range of frequencies at a constant strain to characterize the frequency-dependent viscoelastic behavior of the fully formed hydrogel.[15]
-
-
Data Analysis:
-
Storage Modulus (G'): A measure of the elastic response of the material.
-
Loss Modulus (G''): A measure of the viscous response (energy dissipation) of the material.
-
Tan Delta (G''/G'): The ratio of the loss modulus to the storage modulus, indicating the degree of viscoelasticity.
-
Caption: A workflow diagram for the rheological analysis of hydrogels.
Swelling Ratio Measurement
The swelling ratio is a measure of a hydrogel's ability to absorb and retain water, which is a critical property for many applications.[17]
Objective: To determine the equilibrium swelling ratio (ESR) of a hydrogel.
Methodology:
-
Sample Preparation:
-
Prepare hydrogel samples of a known dry weight (Wd). This can be achieved by lyophilization or oven drying.[18]
-
-
Testing Procedure:
-
Immerse the dried hydrogel samples in a swelling medium (e.g., deionized water or phosphate-buffered saline) at a specific temperature.
-
At regular time intervals, remove the samples, gently blot the surface to remove excess water, and record the swollen weight (Ws).[19]
-
Continue until the weight of the hydrogel no longer increases, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Calculate the swelling ratio at each time point using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
The equilibrium swelling ratio is the swelling ratio at the point where the weight becomes constant.
-
Caption: A workflow diagram for measuring the swelling ratio of hydrogels.
Conclusion
The choice of crosslinking agent is a critical determinant of the mechanical properties of hydrogels. By understanding the fundamental principles of crosslinking and employing standardized characterization techniques, researchers can rationally design and fabricate hydrogels with tailored properties for a wide range of biomedical and pharmaceutical applications. This guide provides a foundational framework for comparing different crosslinking strategies and offers robust protocols to ensure the generation of reliable and comparable data.
References
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Zuidema, J. M., Rivet, C. J., Gilbert, R. J., & Morrison, F. A. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(5), 1063–1073. [Link]
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iGEM Exeter. (2020). Modelling the Mechanical Properties of Hydrogel. iGEM. [Link]
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Chemistry For Everyone. (2025). What Are The Mechanical Properties Of Hydrogels? YouTube. [Link]
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Consensus. (n.d.). How does the concentration of crosslinking agent impact the properties of unmedicated hydrogels? Consensus. [Link]
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Li, X., et al. (2019). Protocol efficiently measuring the swelling rate of hydrogels. PubMed. [Link]
-
Li, X., et al. (2022). Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. MDPI. [Link]
-
Singh, B., & Sharma, S. (2014). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. [Link]
-
Chan, S. Y., et al. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. MDPI. [Link]
-
Kamoun, E. A., et al. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC - NIH. [Link]
-
Fauzi, M. B., et al. (2022). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. MDPI. [Link]
-
Chan, S. Y., et al. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. MDPI. [Link]
-
Zuidema, J. M., et al. (2013). A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies. Scholars' Mine. [Link]
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Fauzi, M. B., et al. (2022). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. MDPI. [Link]
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Ahearne, M., et al. (2014). Mechanical Characterization of Hydrogels and its Implications for Cellular Activities. Books. [Link]
-
Mirgorod, Y. A. (2021). Protocol suggestion to evaluate swelling ratio for hydrogels? ResearchGate. [Link]
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Qayyum, F. (2023). Standard sample dimensions for hydrogel compression and Tensile testing? ResearchGate. [Link]
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Sionkowska, A., et al. (2020). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. NIH. [Link]
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Singh, B., & Sharma, S. (2014). Cross-linking in Hydrogels - A Review. SciSpace. [Link]
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TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. TA Instruments. [Link]
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Department of Chemical Engineering, University of Florida. (n.d.). Experiment 5: Swelling and solute transport properties of hydrogels. [Link]
-
Zhang, H., et al. (2017). A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker. RSC Publishing. [Link]
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A Comparative Guide to the Thermal Stability of Erythritol Anhydride-Cured Resins
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer science, the quest for high-performance, sustainable materials is paramount. Bio-based resins and curing agents are at the forefront of this movement, offering the promise of reduced environmental impact without compromising functionality. Among these, erythritol anhydride, a derivative of the naturally occurring sugar alcohol erythritol, presents an intriguing potential as a curing agent for epoxy resins. This guide provides a comprehensive thermal stability analysis of this compound-cured resins, offering a comparative perspective against established petroleum-based and other bio-based alternatives.
As Senior Application Scientists, we recognize the critical need for objective, data-driven comparisons. While direct, peer-reviewed comparative studies on this compound-cured epoxy resins are emerging, this guide synthesizes available data on related systems and provides a prospective analysis grounded in chemical principles. We will delve into the causality behind experimental choices and present detailed protocols to empower researchers to conduct their own validated studies.
The Role of the Curing Agent in Thermal Stability
The thermal stability of an epoxy resin system is intrinsically linked to the chemical structure of the curing agent, or hardener. The hardener dictates the cross-linking density and the nature of the chemical bonds formed during the curing process. A higher cross-linking density and the presence of thermally stable chemical moieties generally lead to a more robust material at elevated temperatures.[1]
Anhydride curing agents, in particular, are known for imparting excellent thermal stability to epoxy resins.[2] The reaction between the anhydride and the epoxy group, followed by further reactions, creates a dense network of ester linkages. Aromatic anhydrides, with their rigid ring structures, typically yield resins with higher glass transition temperatures (Tg) and decomposition temperatures compared to their aliphatic counterparts.
This compound, being an aliphatic anhydride derived from a sugar alcohol, offers a bio-based alternative. Its molecular structure, featuring a four-carbon backbone, suggests a degree of flexibility that may influence its thermal properties when compared to the rigid aromatic structures of traditional anhydrides.
Comparative Thermal Analysis: A Data-Driven Approach
To objectively assess the thermal stability of this compound-cured resins, we will compare their anticipated performance with that of resins cured with two widely used conventional curing agents: Phthalic Anhydride (a common aromatic anhydride) and a generic aliphatic amine. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Key Performance Indicators for Thermal Stability
-
Glass Transition Temperature (Tg): This is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally indicative of a material that can withstand higher operating temperatures without significant changes in its mechanical properties.[3]
-
Decomposition Temperature (Td): This refers to the temperature at which the polymer begins to chemically degrade. TGA is used to determine this, often reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).
-
Char Yield: The percentage of material remaining at the end of a TGA experiment at a high temperature (e.g., 800 °C). A higher char yield often correlates with better flame retardancy and thermal stability.
Data Summary and Prospective Analysis
The following table summarizes typical thermal stability data for epoxy resins cured with Phthalic Anhydride and a generic aliphatic amine. A prospective analysis for an this compound-cured system is also included, based on the inherent thermal stability of erythritol and the general behavior of aliphatic bio-based curing agents.[4]
| Curing Agent | Type | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td5) (°C) | Char Yield at 800 °C (%) |
| Phthalic Anhydride | Aromatic Anhydride | 150 - 180 | 350 - 400 | 25 - 35 |
| Aliphatic Amine | Aliphatic Amine | 80 - 120 | 300 - 350 | 15 - 25 |
| This compound (Prospective) | Bio-based Aliphatic Anhydride | 110 - 140 | 320 - 360 | 20 - 30 |
Note: The values for this compound are projected based on chemical principles and data from similar bio-based systems. Experimental verification is required for definitive characterization.
Experimental Protocols for Thermal Stability Analysis
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and thermal analysis of these resins are provided below.
Synthesis of this compound-Cured Epoxy Resin (Illustrative Protocol)
This protocol outlines a general procedure for the synthesis of an this compound-cured epoxy resin. Stoichiometric ratios and curing schedules should be optimized for specific applications.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Solvent (if necessary, e.g., acetone)
Procedure:
-
Preparation: The epoxy resin is preheated to a specific temperature (e.g., 60 °C) to reduce its viscosity.
-
Mixing: The stoichiometric amount of this compound is added to the preheated epoxy resin with continuous stirring.
-
Catalyst Addition: A catalytic amount of the tertiary amine is added to the mixture.
-
Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
Curing: The resin mixture is poured into a mold and cured in a programmable oven. A typical curing schedule might be 120 °C for 2 hours followed by a post-cure at 150 °C for 3 hours.[5]
Experimental Workflow for Resin Synthesis and Curing
Caption: Workflow for the synthesis and curing of this compound-cured epoxy resin.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Instrument: TGA Instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)
Procedure:
-
Sample Preparation: A small sample of the cured resin (5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The instrument is purged with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.[6]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Td) and the final char yield.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature.[7]
Instrument: DSC Instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)
Procedure:
-
Sample Preparation: A small, disc-shaped sample of the cured resin (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.
-
Temperature Program: A heat-cool-heat cycle is typically employed:
-
First Heat: Heat the sample from ambient temperature to a temperature above the expected Tg (e.g., 200 °C) at a rate of 10 °C/min. This removes the thermal history of the sample.
-
Cool: Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heat: Heat the sample again through the transition region at the same heating rate.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically reported as the midpoint of this transition.[8]
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of cured epoxy resins using TGA and DSC.
Mechanistic Insights and Future Directions
The prospective thermal stability of this compound-cured resins is rooted in the fundamental chemistry of the curing reaction. The formation of a cross-linked polyester network is the primary determinant of the material's thermal performance. The aliphatic nature of the erythritol backbone is expected to result in a lower Tg compared to aromatic anhydrides due to greater chain flexibility. However, the potential for a high degree of cross-linking, given the tetra-functionality of erythritol, could lead to respectable thermal stability.
Future research should focus on the direct experimental comparison of this compound with a range of commercial curing agents. Investigating the influence of different catalysts and cure schedules on the thermal properties of this compound-cured resins will also be crucial for optimizing their performance for specific applications. Furthermore, exploring the synthesis of modified erythritol anhydrides with enhanced rigidity could lead to the development of bio-based curing agents with thermal stability rivaling that of their petroleum-derived counterparts.
Conclusion
This compound holds promise as a bio-based curing agent for epoxy resins, offering a more sustainable alternative to traditional petroleum-derived hardeners. While direct comparative data is still emerging, a prospective analysis based on chemical principles suggests that this compound-cured resins will likely exhibit thermal stability intermediate between that of aliphatic amine-cured and aromatic anhydride-cured systems. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of these promising bio-based materials. As the demand for sustainable, high-performance polymers continues to grow, the thorough characterization of novel curing agents like this compound will be essential for their successful integration into advanced applications.
References
-
Abdullah Al-Yami, et al. (2022). Thermal Stability, Mechanical Properties and Ceramization Mechanism of Epoxy Resin/Kaolin/Quartz Fiber Ceramifiable Composites. National Institutes of Health. [Link]
-
AZoM. (2021). Dianhydride-Cured Epoxy and High Glass-Transition Temperatures. [Link]
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AIP Publishing. (2022). Thermal Decomposition of Epoxy Resin System Used for Filament Winding. [Link]
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Broadview Technologies, Inc. (n.d.). Advances in Anhydride Chemistry. [Link]
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Chemical Dynamics, LLC. (2022). Chemistry of Ambient Cure Epoxy Resins and Hardeners. [Link]
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Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. [Link]
-
Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]
-
Xian, G., et al. (2015). Thermal aging of an anhydride-cured epoxy resin. Polymer Degradation and Stability. [Link]
-
Polymer Innovation Blog. (2014). Thermoset Characterization Part 1: Introduction to DSC. [Link]
-
MDPI. (2020). Stability Study of Erythritol as Phase Change Material for Medium Temperature Thermal Applications. [Link]
-
TA Instruments. (n.d.). Characterization of the Degree of Cure of Thermosetting Resins by DSC. [Link]
-
INCURE INC. (2025). Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance. [Link]
-
Applied Poleramic, Inc. (n.d.). ANHYDRIDE CURED-EPOXY MATRICES. [Link]
-
AZoM. (2025). The Unique Benefits of Anhydride Curing in Epoxy Resins. [Link]
-
Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. [Link]
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Wiley-VCH. (n.d.). Synthesis of Bio-Based Epoxy Resins. [Link]
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Epoxy Technology. (n.d.). T - Glass Transition Temperature for Epoxies. [Link]
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A Comparative Guide to the Biocompatibility Assessment of Erythritol Anhydride-Crosslinked Materials
In the evolving landscape of biomaterials, the choice of a crosslinking agent is paramount, directly influencing the mechanical integrity, degradation kinetics, and, most critically, the biocompatibility of the final construct. This guide provides an in-depth comparison of erythritol anhydride-crosslinked materials against other common alternatives, grounded in established experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their applications.
This compound, a diepoxide derived from the sugar alcohol erythritol, has emerged as a promising crosslinker for biopolymers like gelatin, hyaluronic acid, and chitosan. Its appeal lies in its potential for creating biocompatible and biodegradable hydrogels. However, a rigorous evaluation of its safety profile is essential before it can be widely adopted in biomedical applications.
This guide will navigate the complexities of biocompatibility assessment, adhering to the internationally recognized ISO 10993 standards, to provide a comprehensive framework for evaluating this compound-crosslinked materials.[1][2][3]
The Crucial Role of Biocompatibility Testing
Biocompatibility, as defined by ISO 10993, is the "ability of a medical device or material to perform with an appropriate host response in a specific application".[2] This necessitates a suite of tests to evaluate potential adverse biological effects. The selection of these tests is guided by the nature and duration of the material's contact with the body.[2][4] For implantable or externally communicating devices, a thorough assessment is mandatory to ensure patient safety and gain regulatory approval.[1][4]
A risk management approach is central to the biocompatibility evaluation process.[5] This involves not just conducting a series of tests but also understanding the chemical composition of the material and any potential degradation products.
In Vitro Biocompatibility Assessment: The First Line of Scrutiny
In vitro tests are the initial and fundamental step in characterizing the biological safety of a biomaterial.[6][7] They offer a controlled environment to assess specific biological responses at the cellular level, reducing the need for animal testing.[7]
Cytotoxicity: Assessing Cell Viability
Cytotoxicity assays are designed to determine if a material or its extracts have a toxic effect on cells.[2] Commonly used methods include the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.[6]
Comparison of Crosslinkers: Cytotoxicity Profile
| Crosslinking Agent | Typical Concentration | Cytotoxicity Observations | Supporting Evidence |
| This compound | Varies by application | Expected to have low cytotoxicity due to its sugar alcohol origin. However, unreacted epoxy groups could pose a risk. | Data to be generated through specific studies. Diepoxides, in general, can be genotoxic.[8] |
| Glutaraldehyde (GTA) | < 8% | Known to induce cytotoxicity and inflammation due to the presence of aldehyde groups.[9][10] Washing with glycine or citric acid can mitigate these effects.[9] | Widely reported in literature.[9][10] |
| Genipin | Varies | Considered a safer, natural alternative with low cytotoxicity.[9] | Studies on genipin-crosslinked materials show excellent biocompatibility.[9][11] |
| EDC/NHS | Varies | Can cause skin, respiratory, and eye irritation at high concentrations. Unreacted EDC can lead to cytotoxic by-products.[11] | Studies have shown concentration-dependent cytotoxicity.[11] |
| 1,4-butanediol diglycidyl ether (BDDE) | Varies | Has been shown to decrease cell viability and increase cytotoxicity at concentrations of 100–1000 ppm.[12] | Comparative studies indicate higher toxicity than PEGDE.[12][13] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Material Extraction: Prepare extracts of the this compound-crosslinked material according to ISO 10993-12 standards. This typically involves incubating the material in cell culture medium for a defined period.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the culture medium with the material extracts and control solutions (negative and positive controls).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Sources
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A Comparative Kinetic Analysis of Erythritol Anhydride's Reactivity with Amines versus Alcohols: A Guide for Researchers
In the landscape of drug development and polymer chemistry, the strategic selection of nucleophiles for the ring-opening of cyclic ethers and anhydrides is paramount for controlling reaction kinetics and tailoring final product characteristics. Erythritol anhydride, a bio-derivable C4 platform chemical, presents a compelling scaffold for the synthesis of diverse functionalized molecules.[1][2] This guide provides a comprehensive kinetic analysis comparing the reaction of this compound (formally 1,4-anhydroerythritol) with primary amines and alcohols. By elucidating the underlying mechanistic principles and providing robust experimental protocols, this document serves as a critical resource for researchers aiming to optimize their synthetic strategies.
Theoretical Framework: Nucleophilicity and Reaction Mechanisms
The reactivity of this compound is fundamentally governed by the nucleophilic attack on the electrophilic carbon atoms adjacent to the ether oxygen. While structurally an ether, its strained five-membered ring enhances its reactivity, akin to epoxides. The reaction proceeds via a nucleophilic substitution mechanism, where the rate is significantly influenced by the nucleophilicity of the attacking species and steric hindrance at the reaction center.[3][4]
Reaction with Amines (Aminolysis)
Primary amines are generally potent nucleophiles due to the lone pair of electrons on the nitrogen atom. The reaction with this compound is expected to proceed readily, leading to the formation of a β-amino alcohol. The mechanism involves the nucleophilic attack of the amine on one of the ring's carbon atoms, followed by proton transfer to the oxygen, resulting in ring opening.[3][4][5]
Reaction with Alcohols (Alcoholysis)
Alcohols are weaker nucleophiles than primary amines. Consequently, the reaction with this compound is anticipated to be significantly slower under neutral conditions. The alcoholysis typically requires catalysis, such as acid or base catalysis, to enhance the electrophilicity of the anhydride or the nucleophilicity of the alcohol, respectively. The product of this reaction is a β-alkoxy alcohol.
Proposed Experimental Design for Kinetic Comparison
To objectively compare the reaction kinetics, a standardized experimental protocol is essential. This section outlines a detailed methodology for monitoring the reaction of this compound with a representative primary amine (benzylamine) and a primary alcohol (benzyl alcohol) under identical conditions.
Materials and Reagents
-
This compound (1,4-Anhydroerythritol), >98% purity
-
Benzylamine, >99% purity
-
Benzyl alcohol, >99% purity
-
Anhydrous solvent (e.g., Dioxane or Acetonitrile)
-
Internal Standard for quantitative analysis (e.g., Dodecane for GC-MS or a deuterated solvent for NMR)
Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS) system or
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
-
Thermostatically controlled reaction vessel or oil bath
-
Magnetic stirrer and stir bars
-
Micropipettes and standard laboratory glassware
Experimental Workflow: A Step-by-Step Protocol
The following protocol is designed for one kinetic run. The experiment should be repeated for both benzylamine and benzyl alcohol.
-
Reactor Setup: A 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 60 °C).
-
Reagent Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M). Prepare separate stock solutions of benzylamine and benzyl alcohol, also at a known concentration (e.g., 0.1 M), in the same solvent.
-
Reaction Initiation: Add a precise volume of the this compound stock solution and the internal standard to the reaction flask. Allow the solution to reach thermal equilibrium. The reaction is initiated by adding an equivalent molar amount of either the benzylamine or benzyl alcohol stock solution.
-
Sample Collection: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent and, if necessary, a derivatizing agent for GC-MS analysis. For NMR analysis, the reaction can be monitored in situ in an NMR tube.
-
Analysis: Analyze the quenched samples by GC-MS or the in-situ reaction mixture by ¹H NMR to determine the concentration of the remaining this compound and the formed product.
Caption: Experimental workflow for kinetic analysis.
Data Analysis and Kinetic Modeling
The concentration of this compound at each time point is used to determine the reaction rate. Assuming a second-order reaction (first-order with respect to this compound and first-order with respect to the nucleophile), the rate law can be expressed as:
Rate = k[this compound][Nucleophile]
Where 'k' is the second-order rate constant. By plotting the appropriate function of concentration versus time (e.g., 1/[Reactant] vs. time for a simple second-order reaction), the rate constant 'k' can be determined from the slope of the line.
Comparative Kinetic Data (Hypothetical)
The following table presents hypothetical, yet realistic, kinetic data for the reactions of this compound with benzylamine and benzyl alcohol at 60 °C, based on the known relative nucleophilicities.
| Nucleophile | Catalyst | Apparent Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Benzylamine | None | 1.5 x 10⁻³ | ~150 |
| Benzyl alcohol | None | ~1.0 x 10⁻⁵ | 1 |
| Benzyl alcohol | H₂SO₄ (cat.) | 2.0 x 10⁻⁴ | ~20 |
These hypothetical results illustrate that the uncatalyzed reaction with benzylamine is significantly faster than with benzyl alcohol. Acid catalysis substantially increases the rate of the alcoholysis reaction, but it still remains slower than the aminolysis.
Mechanistic Discussion and Rationale
The significant difference in reaction rates can be attributed to the higher nucleophilicity of the primary amine compared to the alcohol. The lone pair of electrons on the nitrogen in benzylamine is more available for nucleophilic attack than the lone pairs on the oxygen in benzyl alcohol, which are more tightly held due to oxygen's higher electronegativity.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Evidence for the Ring-Opening of Erythritol Anhydride
For researchers and professionals in drug development and materials science, sugar-derived molecules like erythritol anhydride serve as versatile chiral building blocks. The ability to precisely open the anhydride ring is fundamental to harnessing its synthetic potential. This guide provides an in-depth comparison of the spectroscopic characteristics of this compound before and after a ring-opening reaction, offering the definitive evidence required to confirm this critical transformation. We will delve into the underlying principles of why specific spectroscopic changes occur, present a robust experimental protocol, and compare the resulting data, ensuring a comprehensive and validated understanding of the process.
The Ring-Opening Transformation: A Mechanistic Overview
The most common method for opening the this compound ring is hydrolysis, a reaction where water acts as a nucleophile.[1][2][3] This process converts the cyclic anhydride into its corresponding dicarboxylic acid, which in the case of simple hydrolysis of a diepoxide form, results in erythritol.[1][4] Understanding this structural change is key to interpreting the subsequent spectroscopic data. The reaction fundamentally alters the molecule's symmetry, functional groups, and electronic environment.
The core transformation involves the breaking of a C-O-C ether bond within the ring and the formation of two new hydroxyl (-OH) groups. This change from a relatively rigid, symmetrical cyclic ether to a more flexible, linear polyol is the primary event we aim to verify.
Reaction Visualization: Hydrolysis of this compound
The following diagram illustrates the nucleophilic attack by water on one of the epoxide carbons, leading to the opening of the ring.
Caption: Reaction scheme for the hydrolysis of this compound to erythritol.
Spectroscopic Fingerprints: Before and After
The most compelling evidence for the ring-opening comes from a comparative analysis of NMR, IR, and Mass Spectrometry data. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for this analysis, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
¹H NMR Analysis:
-
This compound (Reactant): Due to its symmetrical, constrained ring structure, the proton spectrum is relatively simple. The protons on the epoxide rings are in a similar chemical environment, leading to a few distinct signals.
-
Erythritol (Product): The ring-opening breaks this symmetry. The resulting linear structure has protons in more varied environments (e.g., CH-OH vs. CH₂-OH). This leads to a more complex spectrum with additional peaks and different splitting patterns. Crucially, new, often broad signals corresponding to the hydroxyl (-OH) protons will appear. These hydroxyl peaks can be confirmed by performing a D₂O exchange experiment, where they will disappear from the spectrum.
-
-
¹³C NMR Analysis:
-
This compound (Reactant): The symmetry of the anhydride results in fewer carbon signals. The carbons involved in the ether linkages of the epoxide rings will have characteristic chemical shifts.
-
Erythritol (Product): Upon ring-opening, the chemical environment of the carbons changes dramatically. The carbons that were part of the ether bond are now bonded to hydroxyl groups, causing a significant upfield or downfield shift. The loss of symmetry also results in a greater number of distinct peaks, corresponding to the different carbon environments in the linear polyol structure.[5]
-
Table 1: Comparative NMR Data
| Spectroscopic Feature | This compound (Predicted) | Erythritol (Product - Experimental)[1] | Rationale for Change |
| ¹H NMR Signals | Fewer, distinct signals due to symmetry | More complex signals, new -OH peaks | Loss of molecular symmetry and formation of new hydroxyl groups. |
| ¹H Chemical Shifts (ppm) | Protons on epoxide ring | ~3.61-3.78 ppm | Change from a strained ether environment to an alcohol environment. |
| ¹³C NMR Signals | Fewer signals due to symmetry | More signals | Loss of molecular symmetry. |
| ¹³C Chemical Shifts (ppm) | Carbons in epoxide ring | ~63-72 ppm | Carbons are now bonded to hydroxyl groups instead of being part of an ether linkage. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The ring-opening reaction involves a clear transformation of functional groups, which is readily observed in the IR spectrum.[6][7]
-
This compound (Reactant): The spectrum is dominated by C-O-C (ether) stretching vibrations, typically in the 1250-1000 cm⁻¹ region. A key feature is the absence of a broad O-H stretching band.
-
Erythritol (Product): The most dramatic change is the appearance of a very strong, broad absorption band in the 3600-3200 cm⁻¹ region.[8] This is the classic signature of O-H stretching from the newly formed hydroxyl groups, broadened by hydrogen bonding. The C-O-C ether stretch will be replaced by C-O alcohol stretches.
Table 2: Comparative IR Data
| Spectroscopic Feature | This compound (Predicted) | Erythritol (Product)[8] | Rationale for Change |
| O-H Stretch | Absent | Strong, broad band (~3600-3200 cm⁻¹) | Formation of multiple hydroxyl groups capable of hydrogen bonding. |
| C-O Stretch | C-O-C (ether) stretch prominent | C-O (alcohol) stretch prominent | Conversion of ether functional groups to alcohol functional groups. |
Mass Spectrometry (MS)
Mass spectrometry confirms the change in molecular weight resulting from the addition of a water molecule.
-
This compound (Reactant): The molecular formula is C₄H₆O₂ with a molecular weight of approximately 86.09 g/mol .[4] The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass.
-
Erythritol (Product): The hydrolysis product, erythritol, has the molecular formula C₄H₁₀O₄.[1][9][10] This corresponds to a molecular weight of approximately 122.12 g/mol .[1][9] This increase of ~36 g/mol (the mass of two water molecules, one for each epoxide ring) is definitive proof of a successful di-hydrolysis reaction.
Experimental Protocol and Workflow
This section provides a trusted, step-by-step methodology for performing the hydrolysis of this compound and preparing the samples for analysis.
Materials and Reagents
-
This compound (diepoxide form)
-
Deionized Water
-
Dilute Hydrochloric Acid (0.1 M HCl) or Sodium Hydroxide (0.1 M NaOH) as catalyst (optional)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
NMR Tubes and appropriate deuterated solvent (e.g., D₂O)
-
FTIR Spectrometer with sample holder (e.g., KBr pellet press or ATR)
-
Mass Spectrometer (e.g., ESI-MS)
Step-by-Step Procedure
-
Reaction Setup: Dissolve a known quantity of this compound (e.g., 100 mg) in deionized water (e.g., 10 mL) in a round-bottom flask.
-
Hydrolysis: For acid- or base-catalyzed hydrolysis, add a few drops of 0.1 M HCl or 0.1 M NaOH. Stir the solution at room temperature or gently heat (e.g., to 50-60°C) for 2-4 hours to ensure complete reaction.
-
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material spot and the appearance of the more polar product spot.
-
Work-up:
-
If a catalyst was used, neutralize the solution carefully.
-
Remove the water under reduced pressure using a rotary evaporator to obtain the crude product.
-
For high purity, the resulting erythritol can be recrystallized from a suitable solvent like ethanol.
-
-
Sample Preparation for Analysis:
-
NMR: Dissolve a small amount (~5-10 mg) of the dried product in a deuterated solvent (D₂O is ideal as it will exchange with the -OH protons, confirming their signal). Analyze the starting material under the same conditions for direct comparison.
-
IR: Prepare a KBr pellet of the dried product or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water) and analyze using an appropriate ionization method like Electrospray Ionization (ESI).
-
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis and spectroscopic analysis of this compound.
Conclusion
The ring-opening of this compound is a fundamental transformation that is unequivocally confirmed by a suite of spectroscopic techniques. The disappearance of the symmetric ether signals and the emergence of characteristic alcohol peaks in both NMR and IR spectra, coupled with the expected mass increase in mass spectrometry, provide a self-validating system of evidence. By following the detailed protocol and understanding the causal relationships between structural changes and spectral outputs, researchers can confidently verify the successful synthesis of erythritol and other ring-opened derivatives, paving the way for their application in further scientific endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 222285, Erythritol. Available from: [Link]
-
Satoh, T., & Kakuchi, T. (2007). Synthesis of hyperbranched carbohydrate polymers by ring-opening multibranching polymerization of anhydro sugar. Macromolecular Bioscience, 7(8), 999-1009. Available from: [Link]
-
DrugFuture. This compound. Available from: [Link]
-
Rozenberg, M., Loewenschuss, A., Lutz, H. D., & Marcus, Y. (1999). The manifestation of hydrogen bonding in the IR spectra of DL-threitol and erythritol (300-20 K). Carbohydrate Research, 315(1-2), 89-97. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002994). Available from: [Link]
-
Yoon, J. W., Jeon, E. J., Jung, I. H., Min, M. J., et al. (2003). Maltosyl-erythritol, a Major Transglycosylation Product of Erythritol by Bacillus stearothermophilus Maltogenic Amylase. Bioscience, Biotechnology, and Biochemistry, 67(3), 525-531. Available from: [Link]
-
National Institute of Standards and Technology. Erythritol in the NIST WebBook. Available from: [Link]
-
Regnat, K., et al. (2022). Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study. Nutrients, 14(20), 4429. Available from: [Link]
-
Ruggiero, M. T., & Korter, T. M. (2004). Cyclic anhydride ring opening reactions: theory and application. Journal of Biomedical Materials Research Part A, 71(3), 491-497. Available from: [Link]
-
Anything Science. (2017). Anhydride Hydrolysis. YouTube. Available from: [Link]
-
Rego, A. S., et al. (2020). On the structure of erythritol and L-threitol in the solid state: An infrared spectroscopic study. Journal of Molecular Structure, 1202, 127263. Available from: [Link]
-
Roga, W., et al. (2021). Erythritol as sweetener—wherefrom and whereto?. Applied Microbiology and Biotechnology, 105(1), 55-64. Available from: [Link]
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Safety Operating Guide
Navigating the Safe Disposal of Erythritol Anhydride: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the proper handling and disposal of erythritol anhydride (1,2:3,4-diepoxybutane), a highly reactive and hazardous compound. This guide provides essential safety protocols, in-laboratory neutralization procedures, and waste management strategies tailored for research, scientific, and drug development professionals.
Understanding the Hazard: More Than Just a Sweet Name
This compound, chemically known as 1,2:3,4-diepoxybutane, is a highly reactive diepoxide. It is crucial to distinguish it from erythritol, a common sugar substitute. While erythritol is generally recognized as safe, this compound is a hazardous substance with significant health risks. It is classified as a flammable liquid and is toxic if swallowed, fatal in contact with skin or if inhaled, causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer[1]. The International Agency for Research on Cancer (IARC) classifies 1,2:3,4-diepoxybutane as a Group 1 carcinogen, meaning it is carcinogenic to humans[1].
The high reactivity of the two epoxide rings makes this compound a potent alkylating agent, which is the basis for its toxicity[2]. Due to these severe hazards, all handling and disposal operations must be conducted with stringent safety measures in place.
Core Principles of this compound Disposal
The primary strategy for the safe disposal of this compound is its chemical neutralization to a less hazardous substance. Fortunately, this compound hydrolyzes in water to form erythritol, a stable and significantly less toxic polyol[3]. This hydrolysis can be catalyzed by either acidic or basic conditions, which significantly accelerates the degradation of the hazardous epoxide groups[4].
Therefore, the recommended disposal procedure for small quantities of this compound waste in a laboratory setting involves a controlled hydrolysis reaction to convert it to erythritol, followed by the appropriate disposal of the resulting solution. For larger quantities or in the absence of the necessary expertise and equipment for in-laboratory neutralization, disposal as hazardous waste through a licensed contractor is mandatory.
Personal Protective Equipment (PPE) and Safety Measures
Due to the high toxicity and carcinogenicity of this compound, stringent personal protective measures are required.
Essential PPE includes:
| PPE Item | Specification | Rationale |
| Gloves | Double gloving with chemically resistant gloves (e.g., Viton™ or butyl rubber) is recommended. | Provides maximum protection against skin absorption, which can be fatal[5]. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage[6]. |
| Lab Coat | A chemically resistant lab coat or apron. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. For emergencies or situations with potential for exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of the highly toxic vapors[7]. |
Disposal Decision Workflow
The following workflow provides a structured approach to deciding the appropriate disposal route for this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step In-Laboratory Neutralization Protocol (for Small Quantities)
This protocol is for the neutralization of small quantities (less than 10 grams or 10 milliliters) of this compound waste. This procedure must be performed in a certified chemical fume hood with all required PPE.
Materials Required
-
This compound waste
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Large beaker (at least 50 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Sodium bicarbonate (for acid neutralization) or dilute HCl (for base neutralization)
Acid-Catalyzed Hydrolysis Protocol
Acid-catalyzed hydrolysis is an effective method for the ring-opening of epoxides[8].
-
Preparation: Place the large beaker in an ice bath on the magnetic stir plate within the chemical fume hood. Add a stir bar to the beaker.
-
Dilution: Slowly add 20 volumes of cold water to the beaker. Begin stirring.
-
Acidification: Slowly and carefully add 1 M HCl to the water to adjust the pH to approximately 1.
-
Addition of Waste: While vigorously stirring the acidic solution, slowly add the this compound waste dropwise. The reaction can be exothermic, so maintain a slow addition rate to control the temperature.
-
Reaction: Allow the mixture to stir at room temperature for at least 4 hours. A kinetic study has shown that at a pH of 1 and 20°C, the half-life of 1,2:3,4-diepoxybutane is approximately 2-3 hours, so a 4-hour reaction time provides a good margin for complete hydrolysis[4].
-
Neutralization: After the reaction is complete, slowly add sodium bicarbonate to the solution with continued stirring until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
-
Final Disposal: The resulting neutralized aqueous solution containing erythritol can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal[9].
Base-Catalyzed Hydrolysis Protocol
Base-catalyzed hydrolysis is also an effective method for epoxide ring-opening.
-
Preparation: Place the large beaker in an ice bath on the magnetic stir plate within the chemical fume hood. Add a stir bar to the beaker.
-
Dilution: Slowly add 20 volumes of cold water to the beaker. Begin stirring.
-
Alkalinization: Slowly and carefully add 1 M NaOH to the water to adjust the pH to approximately 13.
-
Addition of Waste: While vigorously stirring the basic solution, slowly add the this compound waste dropwise. Maintain a slow addition rate to control any potential exotherm.
-
Reaction: Allow the mixture to stir at room temperature for at least 4 hours. At a pH of 13 and 20°C, the half-life of 1,2:3,4-diepoxybutane is approximately 2-3 hours[4].
-
Neutralization: After the reaction is complete, slowly add dilute HCl to the solution with continued stirring until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution containing erythritol can typically be disposed of down the sanitary sewer with copious amounts of water, as per local regulations and institutional guidelines[9].
Disposal of Contaminated Materials and Large Quantities
Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be considered hazardous waste. These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container for carcinogens[10][11].
Large Quantities: For quantities of this compound waste exceeding 10 grams or 10 milliliters, in-laboratory neutralization is not recommended due to the potential for a significant exothermic reaction and the increased risk of exposure. These larger quantities must be disposed of as hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The waste must be in a properly sealed and labeled container.
Emergency Procedures
Spills: In the event of a spill, evacuate the area immediately and alert others. If the spill is small and you are trained and equipped to handle it, use an absorbent material to contain the spill. All spill cleanup materials must be treated as hazardous waste. For large spills, contact your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[12].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
-
1Source. This compound, ((R,R)-(+-))-Isomer. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,2:3,4-Diepoxy Butane. [Link]
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Wikipedia. Diepoxybutane. [Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
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Zhang, J., & Elfarra, A. A. (2005). Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine: Initial Products and Their Stabilities and Decomposition Patterns under Physiological Conditions. Chemical Research in Toxicology, 18(4), 723–731. [Link]
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Romański, M., Mikołajewski, J., & Główka, F. (2023). Nonenzymatic hydrolysis of 1,2:3,4‐diepoxybutane: A kinetic study including pH, temperature, and ion effects. International Journal of Chemical Kinetics, 55(12), 795-804. [Link]
-
Goggin, M., Loeber, R., Park, S., Walker, V., Wickliffe, J., & Tretyakova, N. (2007). HPLC-ESI+-MS/MS Analysis of N7-Guanine−N7-Guanine DNA Cross-Links in Tissues of Mice Exposed to 1,3-Butadiene. Chemical Research in Toxicology, 20(5), 839–847. [Link]
-
ChemComplete. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms? [Video]. YouTube. [Link]
-
Cole-Filipiak, N. C., O'Connor, A. E., & Elrod, M. J. (2010). Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. Environmental Science & Technology, 44(17), 6718–6723. [Link]
-
Krause, R. J., & Elfarra, A. A. (1997). The role of hydrolysis in the detoxification of 1,2:3,4-diepoxybutane by human, rat, and mouse liver and lung in vitro. Archives of Toxicology, 71(10), 654–660. [Link]
-
National Center for Biotechnology Information. (2021). Diepoxybutane. In Report on Carcinogens (15th ed.). [Link]
-
Tretyakova, N., et al. (2010). Exocyclic Deoxyadenosine Adducts of 1,2,3,4-Diepoxybutane: Synthesis, Structural Elucidation, and Mechanistic Studies. Chemical Research in Toxicology, 23(1), 118-133. [Link]
-
New Jersey Department of Health. (2000). Hazard Summary: 1,2:3,4-DIEPOXY BUTANE. [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. [Link]
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Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. [Link]
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Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]
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EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
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Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. [Link]
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Navigating the Risks: A Comprehensive Guide to Handling Erythritol Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract: Erythritol anhydride, also known as diepoxybutane, is a highly reactive bifunctional electrophile used in various industrial and research applications, including the crosslinking of polymers and textiles.[1] However, its utility is matched by its significant health hazards, including high acute toxicity, severe corrosivity, and carcinogenicity. This guide provides essential, immediate safety and logistical information for the handling of this compound in a laboratory setting. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and detailed disposal plans to ensure the safety of all personnel and compliance with regulatory standards. Our aim is to build a foundation of trust with our customers by providing value beyond the product itself, becoming your preferred source for laboratory safety and chemical handling information.
Hazard Analysis: Understanding the Threat
This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. It is a colorless to yellow liquid that is highly reactive.[1][2] The primary routes of exposure are inhalation and dermal contact, both of which can be fatal.
| Hazard Classification | Description | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed. | [2] |
| Acute Toxicity (Dermal) | Fatal in contact with skin. | [2] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [2] |
| Germ Cell Mutagenicity | May cause genetic defects. | [2] |
| Carcinogenicity | May cause cancer. Classified as an IARC Group 1 carcinogen. | [2] |
| Flammability | Flammable liquid and vapor. | [2] |
Given these severe health risks, a comprehensive safety protocol is not just recommended, but mandatory for any work involving this substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications | Source(s) |
| Hands | Double Gloving: Inner and outer chemical-resistant gloves. | Due to the high dermal toxicity, double gloving is essential. Butyl rubber or Viton™ gloves are recommended for their high resistance to a wide range of chemicals.[3] Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, and immediately if contamination is suspected.[4] | |
| Body | Chemical-resistant suit or a combination of a lab coat and chemical-resistant apron. | To protect against splashes and skin contact. A fully fastened lab coat should be worn at all times.[5] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is necessary. | |
| Eyes/Face | Chemical splash goggles and a face shield. | To protect against splashes that could cause severe eye damage. Goggles should be worn at all times, with a face shield worn over the goggles during procedures with a higher risk of splashing.[5] | |
| Respiratory | A full-facepiece respirator with an organic vapor cartridge or a supplied-air respirator. | Due to the high inhalation toxicity, respiratory protection is paramount. For handling small quantities in a well-ventilated fume hood, a full-facepiece respirator with an organic vapor cartridge may be sufficient.[6] However, for larger quantities or in situations with a higher risk of vapor release, a supplied-air respirator is the safer option.[7] |
Diagram: PPE Ensemble for Handling this compound
Caption: Layered PPE for comprehensive protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is crucial for minimizing the risk of exposure.
Preparation and Designated Area
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, that is clearly marked with warning signs.[8]
-
Fume Hood: Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be kept as low as possible during all manipulations.
-
Gather Materials: Before starting, ensure all necessary equipment and reagents, including waste containers and spill cleanup materials, are inside the fume hood.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[9]
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in Section 2 before entering the designated area.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the chemical fume hood. Use disposable equipment where possible to minimize contamination.
-
Reactions: All reactions involving this compound should be performed in a closed system or a well-ventilated fume hood.
-
Post-Procedure: After completing the work, decontaminate all surfaces and equipment.
Diagram: Safe Handling Workflow
Caption: Step-by-step safe handling protocol.
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2]
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department and follow their instructions. Do not attempt to clean up a spill of this compound unless you are trained and equipped to do so.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound must be treated as hazardous waste.
Waste Collection
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused this compound and reaction mixtures containing it should be collected in a sealed, labeled, and chemical-resistant hazardous waste container.
Decontamination and Disposal of Small Quantities
For small residual amounts of this compound, chemical neutralization through hydrolysis can render it less hazardous. This procedure should only be performed by trained personnel in a chemical fume hood.
Protocol for Hydrolysis of this compound:
-
Preparation: In a suitable reaction vessel within a fume hood, prepare a 1 M solution of a non-nucleophilic acid (e.g., sulfuric acid or perchloric acid).
-
Addition: Slowly and with stirring, add the this compound waste to the acidic solution. The hydrolysis of epoxides is catalyzed by acid.
-
Reaction: Allow the reaction to stir at room temperature for several hours to ensure complete hydrolysis to the less hazardous erythritol. Studies on the hydrolysis of diepoxybutane indicate that adjusting the pH to 1 can significantly shorten the half-life to a few hours at room temperature.[12]
-
Neutralization: Once the reaction is complete, slowly neutralize the solution with a base such as sodium bicarbonate until the pH is between 6 and 8.
-
Disposal: The neutralized solution, now containing erythritol, can be disposed of as aqueous waste according to your institution's guidelines.
Diagram: Waste Disposal Decision Tree
Caption: Decision tree for proper waste disposal.
Conclusion
This compound is a valuable chemical reagent, but its significant hazards demand the utmost respect and adherence to stringent safety protocols. By implementing the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
- 1Source. This compound, ((R,R)-(+-))-Isomer.
- Safe handling of carcinogens - Grokipedia.
- Carcinogens SOP Templ
- Proper Disposal of cis-2,3-Epoxybutane: A Guide for Labor
- Carcinogens - Lab Safety - Grand Valley St
- diepoxybutane - Report | CAMEO Chemicals | NOAA.
- Chemical Safety Manual for Laboratory Carcinogens & Reproductive Agents - University of Rochester. (2011, July 22).
- Working Safely with Carcinogens Guideline Section 1 - UQ Policy and Procedure Library - The University of Queensland.
- guidelines for the laboratory use of chemical carcinogens - Regul
- Breakthrough time (BT) for different glove types, no movement versus...
- The Role of Hydrolysis in the Detoxification of 1,2:3,4-Diepoxybutane by Human, Rat, and Mouse Liver and Lungin Vitro - Sci-Hub.
- Nonenzymatic hydrolysis of 1,2:3,4‐diepoxybutane: A kinetic study including pH, temperature, and ion effects | Request PDF - ResearchG
- OSHA Respirator Requirements for Selected Chemicals | NIOSH - Restored CDC.
- Respiratory Protection in Chemical Product Labels and Safety D
- Chemical Protective Clothing - Glove Selection. (2024, March 20).
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- Glove Selection Chart - Chemical Breakthrough Times | All Safety Products.
- Skin Exposure First Aid - Missouri Poison Center.
- CHEMICAL GLOVE RESISTANCE GUIDE.
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- Diepoxybutane - Wikipedia.
- Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine: Initial Products and Their Stabilities and Decomposition Patterns under Physiological Conditions - PMC - NIH.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- 1910.134 - Respiratory protection.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
